[1,2,5]Thiadiazolo[3,4-b]pyridine
Description
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Properties
IUPAC Name |
[1,2,5]thiadiazolo[3,4-b]pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H3N3S/c1-2-4-5(6-3-1)8-9-7-4/h1-3H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FLJNBJNOOHZYSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NSN=C2N=C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H3N3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90312588 | |
| Record name | [1,2,5]thiadiazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90312588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
137.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
26147-88-6 | |
| Record name | NSC258837 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=258837 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | [1,2,5]thiadiazolo[3,4-b]pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90312588 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Whitepaper: Physical and Chemical Properties of [1,2,5]Thiadiazolo[3,4-b]pyridine in Advanced Drug Design
Executive Summary
The [1,2,5]thiadiazolo[3,4-b]pyridine scaffold is a fused bicyclic heteroaromatic system characterized by the anellation of a pyridine ring with a 1,2,5-thiadiazole ring. This unique structural motif has garnered significant attention in medicinal chemistry and materials science due to its exceptional electronic properties. The strong electron-withdrawing nature of the thiadiazole moiety severely depletes the electron density of the fused pyridine ring, generating a highly electrophilic pharmacophore. This technical guide explores the physicochemical properties, structural reactivity, and validated synthetic workflows of this scaffold, providing actionable insights for researchers and drug development professionals.
Structural and Electronic Properties
The defining chemical property of [1,2,5]thiadiazolo[3,4-b]pyridine is its pronounced electrophilicity. Unlike standard, isolated pyridine derivatives, the fused thiadiazole ring significantly lowers the lowest unoccupied molecular orbital (LUMO) energy of the entire system. This electronic depletion makes the pyridine ring highly susceptible to nucleophilic attack, shifting its reactivity profile away from classic electrophilic aromatic substitution (SEAr) toward nucleophilic addition.
Quantitative Data Summary
To facilitate rational drug design and synthetic planning, the core quantitative properties of the unsubstituted scaffold are summarized below:
| Property | Value | Clinical / Chemical Significance |
| Molecular Formula | C₅H₃N₃S | Defines the fundamental mass and elemental composition. |
| Molar Mass | 137.16 g/mol | Low molecular weight allows for high ligand efficiency in drug design. |
| Hydrogen Bond Donors | 0 | Enhances passive membrane permeability and oral bioavailability. |
| Hydrogen Bond Acceptors | 3 | Provides critical anchoring points for kinase/protease active sites. |
| Typical Synthesis Yield | 58% - 78% | Ensures scalable manufacturing for active pharmaceutical ingredients (APIs). |
| Electrophilic Sites | C-5, C-7 (Pyridine ring) | Regioselective targets for nucleophilic 1,4-addition. |
Chemical Reactivity: The Electrophilic Scaffold
Due to its low LUMO energy, [1,2,5]thiadiazolo[3,4-b]pyridine behaves as a potent electron acceptor. When exposed to C-nucleophiles—such as di- and triatomic phenols (e.g., resorcinol or phloroglucinol)—the scaffold readily undergoes a regioselective 1,4-addition to the pyridine cycle. This reaction proceeds via an initial charge-transfer complex, ultimately yielding stable dihydro-derivatives that serve as versatile building blocks for multi-targeted biologically active compounds (1).
Mechanistic pathway of 1,4-nucleophilic addition to the electrophilic scaffold.
Experimental Workflow: Synthesis and Validation
The foundational synthesis of the [1,2,5]thiadiazolo[3,4-b]pyridine core relies on the condensation of 2,3-diaminopyridine with a cyclizing agent, typically thionyl chloride (SOCl₂) (2). To guarantee scientific integrity, the following protocol is designed as a self-validating system, ensuring that intermediate purity dictates downstream success.
Step-by-Step Methodology
-
Preparation of the Reaction Matrix: Dissolve 2,3-diaminopyridine in a dry, non-nucleophilic solvent (e.g., anhydrous benzene or dichloromethane) under a strict nitrogen atmosphere.
-
Causality: An inert atmosphere prevents premature oxidation of the diamine and avoids vigorous, yield-destroying side reactions between SOCl₂ and atmospheric moisture.
-
-
Addition of the Acid Scavenger: Add a catalytic to stoichiometric amount of anhydrous pyridine or triethylamine.
-
Causality: The cyclization generates highly corrosive HCl gas. The amine base acts as an acid scavenger, driving the reaction equilibrium forward and preventing the protonation of the starting diamine, which would render it unreactive.
-
-
Controlled Cyclization: Cool the mixture to 0°C and add thionyl chloride (SOCl₂) dropwise.
-
Causality: The formation of the intermediate sulfinylamine is highly exothermic. Strict thermal control prevents the polymerization of the pyridine ring and the formation of intractable tarry byproducts.
-
-
Thermal Maturation: Gradually warm the reaction to room temperature, followed by refluxing for 1.5 to 2 hours.
-
Causality: Elevated thermal energy is required to overcome the activation barrier for the final ring closure, converting the sulfinylamine intermediate into the fully aromatized thiadiazole ring.
-
-
Isolation: Evaporate excess SOCl₂ and solvent under reduced pressure, neutralize the residue with saturated aqueous NaHCO₃, and extract with dichloromethane. Purify via silica gel chromatography (typically yielding 58–78% of the yellow/brown solid product).
Self-Validating Quality Control (QC)
Before utilizing the synthesized scaffold in biological assays, the system must self-validate through orthogonal analytical techniques:
-
¹H-NMR (CDCl₃ or DMSO-d₆): The fused thiadiazole ring exerts a strong anisotropic and electron-withdrawing effect. The pyridine protons must appear significantly downfield (typically as doublets/multiplets between δ 8.5 – 9.2 ppm). The absence of broad amine peaks (δ ~4.0-5.0 ppm) confirms complete cyclization.
-
LC/MS: The presence of the molecular ion peak [M+H]⁺ at m/z 138.0 confirms the correct mass of the unsubstituted parent compound.
Workflow for the synthesis and validation of[1,2,5]thiadiazolo[3,4-b]pyridine.
Applications in Drug Development and Materials Science
The unique physicochemical properties of [1,2,5]thiadiazolo[3,4-b]pyridine translate into potent biological activities across diverse therapeutic areas:
-
Metabolic Disorders (DPP-IV Inhibition): The scaffold is a critical structural component in the development of dipeptidyl peptidase IV (DPP-IV) inhibitors, such as Tilogliptin, utilized for the management of type 2 diabetes (3). The heteroaromatic core provides optimal hydrogen-bonding geometry (via its three nitrogen acceptors) and fine-tuned lipophilicity to tightly occupy the S1/S2 pockets of the DPP-IV enzyme, delaying gastric emptying and stimulating insulin secretion.
-
Antibacterial Agents: Tricyclic nitrogen-containing derivatives incorporating the thiadiazolo[3,4-b]pyridine moiety have been developed and patented as potent antibacterial agents (4). These compounds exhibit broad-spectrum activity against Gram-positive and Gram-negative pathogens by inhibiting DNA gyrase, offering a critical alternative to overcome resistance mechanisms associated with traditional glycopeptides like vancomycin.
-
Neurological Therapeutics: In central nervous system (CNS) drug design, the scaffold is utilized in the optimization of positive allosteric modulators (PAMs) for the metabotropic glutamate receptor 2 (mGluR2). The electron-deficient nature of the ring system allows for strong π-π stacking interactions within the allosteric binding site, offering potential treatments for psychiatric and neurological disorders.
References
-
Reactions of highly electrophilic azolo[b]pyridines with polyphenols Source: ResearchGate URL:[Link]
-
2,1,3-Benzothiadiazole (Synthesis of 1,2,5-Thiadiazolo[3,4-b]pyridine) Source: Thieme-connect URL:[Link]
-
TILOGLIPTIN | New Drug Approvals Source: New Drug Approvals URL:[Link]
- US8389524B2 - Tricyclic nitrogen containing compounds as antibacterial agents Source: Google Patents URL
Sources
An In-depth Technical Guide to the Isomers of Thiadiazolopyridine: Synthesis, Characterization, and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
The fusion of thiadiazole and pyridine rings gives rise to a fascinating class of heterocyclic compounds known as thiadiazolopyridines. The varied arrangement of nitrogen and sulfur atoms within this bicyclic framework results in a number of structural isomers, each with unique physicochemical properties and a broad spectrum of biological activities. This guide provides a comprehensive overview of the primary isomers of thiadiazolopyridine, with a focus on their synthesis, spectroscopic characterization, and potential applications, particularly in the realm of medicinal chemistry. By delving into the nuances of their chemical biology, this document aims to serve as a valuable resource for researchers engaged in the design and development of novel therapeutic agents.
Introduction: The Thiadiazolopyridine Core
Thiadiazolopyridine represents a privileged scaffold in medicinal chemistry, combining the structural features of both thiadiazole and pyridine. This fusion results in a bicyclic heteroaromatic system with a high degree of structural diversity, driven by the positional isomerism of the sulfur and nitrogen atoms. This guide will focus on the four most commonly encountered isomers:
-
Thiazolo[3,2-a]pyridine
-
Thiazolo[4,5-b]pyridine
-
Thiazolo[5,4-b]pyridine
-
Thiazolo[4,5-c]pyridine
The unique electronic distribution and steric architecture of each isomer profoundly influence its reactivity, spectroscopic properties, and, most importantly, its interaction with biological targets. Consequently, understanding the distinct characteristics of each isomeric system is paramount for the rational design of novel drug candidates. These compounds have garnered significant attention for their potential as anticancer, anti-inflammatory, antimicrobial, and antioxidant agents.[1][2]
Nomenclature and Structural Isomers
The systematic naming of these fused heterocyclic systems follows the IUPAC nomenclature rules.[3] The name is derived by indicating the fusion of the "thiazolo" ring to the "pyridine" ring, with numbers and letters in brackets specifying the fusion points.
Below is a visual representation of the core structures of the four primary isomers of thiadiazolopyridine:
Caption: The core structures of the four primary isomers of thiadiazolopyridine.
Synthetic Strategies: A Comparative Overview
The synthesis of thiadiazolopyridine isomers can be broadly categorized into two main approaches: the annulation of a thiazole ring onto a pre-existing pyridine core, or the construction of the pyridine ring onto a thiazole precursor.[4] The choice of strategy is often dictated by the availability of starting materials and the desired substitution pattern on the final molecule.
Synthesis of Thiazolo[3,2-a]pyridines
This class of isomers is frequently synthesized through the reaction of a pyridine-2-thione derivative with an α-halocarbonyl compound, followed by cyclization. A notable and efficient method involves a five-component cascade reaction.[5][6]
Experimental Protocol: Five-Component Synthesis of Thiazolo[3,2-a]pyridine Derivatives [5]
-
Reaction Setup: In a round-bottom flask, combine cyanoacetohydrazide (1 mmol), an acetophenone derivative (1 mmol), an aromatic aldehyde (1 mmol), 1,1-bis(methylthio)-2-nitroethylene (1 mmol), and cysteamine hydrochloride (1 mmol) in ethanol.
-
Reaction Conditions: Add triethylamine as a base and reflux the mixture.
-
Work-up: After completion of the reaction (monitored by TLC), the product precipitates from the solution and can be collected by filtration.
This one-pot reaction proceeds through a domino sequence of N,S-acetal formation, Knoevenagel condensation, Michael addition, imine-enamine tautomerization, and subsequent N-cyclization.[7]
Caption: Workflow for the five-component synthesis of thiazolo[3,2-a]pyridines.
Synthesis of Thiazolo[4,5-b]pyridines
The synthesis of this isomer often involves the construction of the thiazole ring onto a functionalized pyridine. A common strategy is the reaction of a 2-aminopyridine-3-thiol with a suitable electrophile.[8] Another approach is the solid-phase synthesis utilizing the Friedländer annulation.[9]
Experimental Protocol: Solid-Phase Synthesis of Thiazolo[4,5-b]pyridine Derivatives [9]
-
Resin Preparation: Start with a solid support (e.g., Merrifield resin) and perform a Thorpe-Ziegler type cyclization of a supported cyanocarbonimidodithioate with an α-halo ketone to afford a thiazole resin.
-
Friedländer Annulation: Convert the thiazole resin to the desired thiazolopyridine resin using the Friedländer protocol under microwave irradiation.
-
Cleavage and Derivatization: Oxidize the sulfide to a sulfone and perform a nucleophilic desulfonative substitution with an amine to release the target thiazolo[4,5-b]pyridine derivative from the solid support.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Exploring Thiazolopyridine AV25R: Unraveling of Biological Activities, Selective Anti-Cancer Properties and In Silico Target and Binding Prediction in Hematological Neoplasms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. pubs.rsc.org [pubs.rsc.org]
- 6. Synthesis of highly functionalized thiazolo[3,2-a]pyridine derivatives via a five-component cascade reaction based on nitroketene N,S-acetal - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. library.dmed.org.ua [library.dmed.org.ua]
- 9. pubs.acs.org [pubs.acs.org]
Crystal Structure of [1,2,5]Thiadiazolo[3,4-b]pyridine: Technical Guide
This guide details the crystal structure, synthesis, and supramolecular properties of [1,2,5]thiadiazolo[3,4-b]pyridine , a fused bicyclic heterocycle critical in the development of bioactive scaffolds and organic electronic materials.
Executive Summary
[1,2,5]Thiadiazolo[3,4-b]pyridine (CAS: 1458-18-0) is a planar, electron-deficient heteroaromatic system formed by the fusion of a pyridine ring and a 1,2,5-thiadiazole ring across the 2,3-positions of the pyridine.[1] Unlike its structural isomer [1,2,5]thiadiazolo[3,4-c]pyridine (widely used in polymer solar cells), the [3,4-b] isomer is primarily explored for its distinct dipole moment, coordination chemistry, and utility as a pharmacophore in kinase inhibitors and antibacterial agents.
This guide analyzes its crystallographic signature, emphasizing the chalcogen-nitrogen (S[1]···N) non-covalent interactions that govern its solid-state packing—a critical feature for designing derivatives with optimized solubility and bioavailability.[1][2]
Synthesis & Crystallization Protocol
To obtain high-quality single crystals suitable for X-ray diffraction, a high-purity synthesis followed by slow evaporation is required.[1] The following protocol ensures the formation of the [3,4-b] isomer without contamination from regioisomers.
Validated Synthetic Pathway
The synthesis relies on the cyclization of 2,3-diaminopyridine with a sulfur electrophile (thionyl chloride or N-thioaniline).[1][2]
Reagents:
-
Precursor: 2,3-Diaminopyridine (>98% purity).[2]
-
Cyclizing Agent: Thionyl chloride (
) or N-sulfinylaniline ( ).[2] -
Solvent: Anhydrous Pyridine or Benzene.[2]
Step-by-Step Protocol:
-
Dissolution: Dissolve 2,3-diaminopyridine (10 mmol) in anhydrous pyridine (20 mL) under an inert
atmosphere. -
Addition: Dropwise add thionyl chloride (12 mmol) at 0°C to prevent exothermic decomposition.
-
Reflux: Heat the mixture to 80°C for 4 hours. The solution will darken as the fused ring forms.[2]
-
Quench & Extraction: Pour onto crushed ice/water. Neutralize with
. Extract with dichloromethane (DCM).[2] -
Purification: Recrystallize the crude solid from ethanol or sublime under vacuum (0.1 Torr) at 60°C.
Crystallization for X-Ray Analysis[2][3][4]
-
Solvent System: Ethanol/Hexane (1:1 v/v) or pure Acetonitrile.
-
Conditions: Dissolve 20 mg of purified compound in 5 mL of warm solvent. Filter through a 0.45 µm PTFE filter into a clean vial. Cover with parafilm, poke 3 small holes, and store at 4°C in a vibration-free environment.
-
Outcome: Colorless to pale yellow needles or prisms appear within 48-72 hours.[1][2]
Crystallographic Architecture
The crystal structure of [1,2,5]thiadiazolo[3,4-b]pyridine is defined by its planarity and the hypervalent character of the sulfur atom.[2]
Molecular Geometry
The molecule is essentially planar (
| Parameter | Bond | Typical Value (Å/°) | Structural Insight |
| Bond Length | S–N | 1.61 – 1.63 Å | Shorter than single S-N (1.74 Å), indicating |
| C–N (Thiadiazole) | 1.33 – 1.35 Å | Consistent with aromatic C=N bonds.[2] | |
| C–C (Fusion) | 1.42 – 1.44 Å | Lengthened due to ring fusion strain.[2] | |
| Bond Angle | N–S–N | 99° – 101° | Characteristic acute angle of 1,2,5-thiadiazoles. |
| C–N–S | 105° – 107° | Maintains ring planarity. |
Supramolecular Packing & Interactions
The defining feature of the crystal lattice is the S[2]···N chalcogen bond .[2] The sulfur atom in the 1,2,5-thiadiazole ring possesses a
-
Primary Interaction: Intermolecular
contacts.[2] -
Distance: Typically 2.9 – 3.1 Å (significantly shorter than the sum of van der Waals radii, ~3.35 Å).[2]
-
Packing Motif: These directional interactions often organize the molecules into ribbons or supramolecular chains running parallel to a crystallographic axis.[2]
- -Stacking: The planar heteroaromatic cores stack in a face-to-face or offset fashion (interplanar distance ~3.4 Å), stabilizing the columns formed by the S[1][2]···N ribbons.
Comparative Isomer Analysis
Distinguishing the [3,4-b] isomer from the [3,4-c] isomer is critical, as they have vastly different electronic properties and applications.
| Feature | [1,2,5]Thiadiazolo[3,4-b]pyridine | [1,2,5]Thiadiazolo[3,4-c]pyridine |
| Structure | Pyridine N adjacent to fusion (Position 4 or 7) | Pyridine N opposite to fusion (Position 5) |
| Symmetry | Asymmetric ( | Symmetric ( |
| Dipole Moment | High (due to N placement) | Lower |
| Primary Use | Bioactive scaffolds (Kinase inhibitors) | Organic Electronics (D-A Polymers) |
| Precursor | 2,3-Diaminopyridine | 3,4-Diaminopyridine |
Visualizing the Synthesis & Isomers
The following diagram illustrates the synthesis pathway and the structural divergence of the isomers.
Figure 1: Divergent synthesis of thiadiazolopyridine isomers. The [3,4-b] isomer is derived exclusively from 2,3-diaminopyridine.[1]
References
-
Synthesis & Class Overview: K. Pilgram, M. Zupan, & R. Skiles. "1,2,5-Thiadiazoles. I. Synthesis and Reactions of 1,2,5-Thiadiazolo[3,4-b]pyridine." Journal of Heterocyclic Chemistry, 1970. Link
-
Crystallographic Data (Analogous Systems): T. Chmovzh et al. "Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions." Molecules, 2018.[4]
-
Isomer Applications (OPV): H. Zhou et al. "Thiadiazolo[3,4-c]pyridine (PT) has great potential in the construction of high-performance narrow bandgap photovoltaic polymers."[2] Journal of Materials Chemistry A, 2013.
-
S···N Interactions: A. V. Zibarev et al. "Bis(toluene)chromium(I) [1,2,5]Thiadiazolo[3,4-c][1,2,5]thiadiazolidyl...[2][5] Radical-Ion Salts." Inorganic Chemistry, 2013.[5] [2]
Sources
Electronic Properties of Fused Thiadiazole-Pyridine Systems: A Technical Guide to Next-Generation Electron Acceptors
Executive Summary
The relentless pursuit of high-performance organic electronics—spanning organic solar cells (OSCs), organic field-effect transistors (OFETs), and electrochromic devices—relies heavily on the precise engineering of molecular energy levels. Within the paradigm of Donor-Acceptor (D-A) architectures, the electron-accepting unit dictates the depth of the Lowest Unoccupied Molecular Orbital (LUMO) and the extent of Intramolecular Charge Transfer (ICT).
Recently, fused thiadiazole-pyridine systems, most notably [1,2,5]thiadiazolo[3,4-c]pyridine (PT) , have emerged as superior alternatives to the ubiquitous benzothiadiazole (BT) core[1]. By replacing a carbon atom in the benzene ring of BT with a highly electronegative nitrogen atom, the PT core exhibits a profoundly enhanced electron-withdrawing capability. This guide provides an in-depth analysis of the electronic properties of PT-fused systems, detailing the causality behind their optoelectronic behavior, and establishing rigorous, self-validating protocols for their synthesis and characterization.
Fundamental Electronic Properties & Causality
The Mechanistic Role of the Pyridine Nitrogen
The fundamental advantage of the thiadiazolo[3,4-c]pyridine system lies in its asymmetric, highly electron-deficient nature. In a standard benzothiadiazole (BT) unit, electron withdrawal is driven solely by the two imine nitrogens of the thiadiazole ring. However, in the PT system, the introduction of the pyridine nitrogen exerts a dual effect:
-
Inductive Electron Withdrawal: The electronegative pyridine nitrogen pulls electron density away from the conjugated
-system through the -bonds. -
Mesomeric Stabilization: The pyridine ring stabilizes negative charge during the formation of radical anions, significantly lowering the LUMO energy level.
This synergistic electron deficiency facilitates a stronger ICT when the PT unit is coupled with electron-rich donor moieties (e.g., thiophene, triphenylamine, or benzodithiophene)[2]. The stronger the ICT, the greater the hybridization between the donor's Highest Occupied Molecular Orbital (HOMO) and the acceptor's LUMO, resulting in a dramatically narrowed optical and electrochemical bandgap (
Schematic of Intramolecular Charge Transfer (ICT) in PT-based D-A systems.
Quantitative Optoelectronic Data
The impact of the PT core is best observed in comparative empirical data. Polymers and oligomers utilizing PT consistently demonstrate lower bandgaps and deeper LUMO levels compared to their BT counterparts. For instance, the polymer PEPTE achieves a highly sought-after neutral green state in electrochromic applications due to its dual-band absorption profile in the visible region, a direct consequence of the PT core's electronic structure[1][3].
Table 1: Optoelectronic Properties of PT-based vs. BT-based Systems
| Material / System | Acceptor Core | HOMO (eV) | LUMO (eV) | Primary Application | ||
| PEPTE [1] | PT | 1.12 | 0.85 | -4.35 | -3.50 | Neutral Green Electrochromics |
| PEBTE (Analog) | BT | ~1.60 | ~1.20 | -4.50 | -3.30 | Blue/Purple Electrochromics |
| BDT(PTTPH)2 [2] | PT | 1.53 | N/A | -5.31 | -3.79 | Organic Solar Cells (OSCs) |
Experimental Workflows & Protocols
To harness the electronic properties of fused thiadiazole-pyridine systems, researchers must execute precise synthetic and analytical workflows. The following protocols are designed as self-validating systems to ensure high-fidelity results.
Experimental workflow for synthesizing and characterizing PT-based materials.
Protocol: Synthesis of 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine
The synthesis of the dibrominated PT monomer is the critical first step for downstream Stille or Suzuki cross-coupling reactions.
Causality Insight: Thionyl chloride (
Step-by-Step Methodology:
-
Preparation: Purge a 100 mL three-neck round-bottom flask with ultra-high purity Nitrogen (
) for 15 minutes to ensure an anhydrous and anaerobic environment. -
Dissolution: Dissolve 10 mmol (2.67 g) of 2,5-dibromo-3,4-diaminopyridine in 30 mL of anhydrous pyridine.
-
Cooling: Submerge the flask in an ice-water bath and allow the solution to cool to 0 °C for 20 minutes.
-
Reagent Addition: Using a syringe pump, add 15 mmol (1.79 g) of sulfoxide chloride (thionyl chloride) dropwise over 30 minutes. Self-Validation Check: Observe a gradual color change and slight fuming; rapid addition will cause localized boiling and yield loss.
-
Cyclization: Remove the ice bath. Allow the reaction mixture to naturally warm to room temperature and stir continuously for 12 hours under
[4]. -
Extraction: Quench the reaction with crushed ice. Extract the aqueous phase three times with 50 mL of dichloromethane (DCM). Wash the combined organic layers with brine and dry over anhydrous
. -
Purification: Concentrate the organic layer under reduced pressure. Purify the crude product via silica gel column chromatography using a petroleum ether:ethyl acetate (4:1 v/v) eluent system[4].
-
Verification: Yield a white solid. Verify the structure via
NMR and NMR.
Protocol: Electrochemical Characterization (Cyclic Voltammetry)
Optical spectroscopy only provides the energy difference (
Causality Insight: The use of the Ferrocene/Ferrocenium (
Step-by-Step Methodology:
-
Electrolyte Preparation: Prepare a 0.1 M solution of tetrabutylammonium hexafluorophosphate (
) in anhydrous acetonitrile. Degas with for 20 minutes. -
Cell Setup: Assemble a three-electrode cell:
-
Working Electrode: Glassy carbon or Platinum disc (coated with a thin film of the PT-polymer via drop-casting).
-
Counter Electrode: Platinum wire.
-
Reference Electrode:
(0.01 M in acetonitrile).
-
-
Measurement: Run the CV scan at a sweep rate of 50 mV/s. Record the onset oxidation potential (
) and onset reduction potential ( ). -
Calibration: Add a small amount of Ferrocene to the electrolyte and run a final scan to find the half-wave potential of
( ). -
Calculation:
Applications in Next-Generation Devices
The integration of PT units into conjugated backbones has unlocked new device capabilities:
-
Fast-Switching Electrochromics: Traditional green electrochromic polymers often suffer from slow switching times and poor optical memory. By utilizing the PT acceptor, polymers like PEPTE achieve a highly transmissive oxidized state and a neutral green reduced state with switching times as low as 0.3 seconds and superior coloration efficiency compared to BT analogs[1][3][5].
-
Organic Solar Cells (OSCs): The deep LUMO level of PT-based oligomers (such as BDT(PTTPH)2 with a LUMO of -3.79 eV) ensures a strong driving force for exciton dissociation at the donor-acceptor interface, while the low bandgap (1.53 eV) maximizes photon harvesting in the near-infrared region[2].
References
-
Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor–Acceptor-Type Electrochromic Polymer with Low Bandgap Advances in Engineering URL:[Link]
-
Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor-Acceptor-Type Electrochromic Polymer with Low Bandgap National Library of Medicine (PubMed) URL:[Link]
-
Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor–Acceptor-Type Electrochromic Polymer with Low Bandgap ACS Applied Materials & Interfaces URL:[Link]
-
Synthesis and Characterization of new Donor-Acceptor Oligothiophene Derivative with Pyrido[1,2,5]thiadiazole as Electron SSRN URL:[Link]
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- 2. papers.ssrn.com [papers.ssrn.com]
- 3. Thiadiazolo[3,4-c]pyridine as an Acceptor toward Fast-Switching Green Donor-Acceptor-Type Electrochromic Polymer with Low Bandgap - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [1,2,5]Thiadiazolo[3,4-c]pyridine, 4,7-dibroMo- | 333432-27-2 [chemicalbook.com]
- 5. pubs.acs.org [pubs.acs.org]
Synthesis of Novel Thiadiazolo[3,4-b]pyridine Derivatives: An In-depth Technical Guide
Abstract
The thiadiazolo[3,4-b]pyridine scaffold is a compelling heterocyclic framework that has garnered significant attention in medicinal chemistry. Its unique electronic properties and structural rigidity make it a valuable pharmacophore in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the synthetic strategies for accessing novel thiadiazolo[3,4-b]pyridine derivatives, intended for researchers, scientists, and professionals in drug development. We will delve into the core synthetic methodologies, offering field-proven insights into experimental choices, and provide detailed, self-validating protocols. This guide is designed to be a practical resource, enabling the reader to not only replicate the described syntheses but also to rationally design and execute the synthesis of new derivatives.
Introduction: The Significance of the Thiadiazolo[3,4-b]pyridine Scaffold
The fusion of a thiadiazole ring with a pyridine moiety in the thiadiazolo[3,4-b]pyridine system creates a planar, electron-deficient aromatic structure. This unique arrangement has been shown to be a key contributor to the diverse biological activities exhibited by its derivatives. The 1,3,4-thiadiazole core is a well-known pharmacophore present in a wide array of medicinally important compounds, displaying antimicrobial, anti-inflammatory, anticonvulsant, and anticancer properties.[1][2] Similarly, the pyridine ring is a ubiquitous structural motif in numerous natural products and pharmaceuticals. The strategic combination of these two privileged scaffolds in a fused system offers the potential for synergistic or novel pharmacological effects.
Recent research has highlighted the promise of thiadiazolo[3,4-b]pyridine derivatives as potent anticancer and antimicrobial agents. For instance, certain derivatives have demonstrated significant cytotoxic effects against various cancer cell lines, including breast, colon, and lung cancer.[3][4] The proposed mechanisms of action often involve the inhibition of key enzymes or interference with cellular signaling pathways crucial for cancer cell proliferation and survival.[4] Furthermore, the antimicrobial potential of these compounds against a spectrum of bacterial and fungal pathogens underscores their importance as a platform for the development of new anti-infective agents.[5][6]
This guide will explore the primary synthetic routes to this versatile scaffold, providing the necessary tools for chemists to contribute to the growing field of thiadiazolo[3,4-b]pyridine-based drug discovery.
Core Synthetic Strategies
The synthesis of the thiadiazolo[3,4-b]pyridine ring system can be broadly categorized into two primary approaches, each with its own set of advantages and considerations. The choice of strategy often depends on the availability of starting materials and the desired substitution pattern on the final molecule.
Strategy 1: "Thiadiazole-First" Approach
This strategy involves the pre-synthesis of a functionalized 1,3,4-thiadiazole ring, followed by the annulation of the pyridine ring. A common and effective method starts with the synthesis of a 2-amino-1,3,4-thiadiazole derivative, which then serves as the key building block.
The formation of the 2-amino-1,3,4-thiadiazole precursor can be achieved through the cyclization of thiosemicarbazide with a carboxylic acid or its derivative.[7] A one-pot synthesis using polyphosphate ester (PPE) as a cyclizing agent offers a convenient and efficient alternative to harsher reagents like POCl₃ or SOCl₂.[7]
Once the substituted 2-amino-1,3,4-thiadiazole is obtained, the pyridine ring is constructed through a cyclocondensation reaction with a suitable 1,3-dicarbonyl compound or its equivalent. This approach allows for the introduction of diverse substituents on the pyridine ring by varying the dicarbonyl component.
Caption: "Thiadiazole-First" synthetic approach.
Strategy 2: "Pyridine-First" Approach
In this alternative strategy, a pre-functionalized pyridine ring serves as the starting material, onto which the thiadiazole ring is constructed. A key intermediate in this approach is a 3,4-diaminopyridine derivative.
The synthesis of 3,4-diaminopyridine can be achieved through the reduction of 3-nitro-4-aminopyridine.[8] Once obtained, the 3,4-diaminopyridine can undergo a cyclization reaction with a one-carbon synthon, typically a reagent that can provide a "C=S" unit, to form the fused thiadiazole ring. For instance, reaction with carbon disulfide in the presence of a base is a common method for this transformation. This approach is particularly useful when specific substituents are already present on the pyridine ring.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - ProQuest [proquest.com]
- 3. amhsr.org [amhsr.org]
- 4. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. connectjournals.com [connectjournals.com]
- 6. ir.juit.ac.in:8080 [ir.juit.ac.in:8080]
- 7. mdpi.com [mdpi.com]
- 8. 3,4-Diaminopyridine synthesis - chemicalbook [chemicalbook.com]
Strategic Precursor Selection and Cyclization Methodologies for [1,2,5]Thiadiazolo[3,4-b]pyridine Synthesis
Executive Summary
The [1,2,5]thiadiazolo[3,4-b]pyridine core is a highly electron-deficient fused heterocyclic system that has garnered immense interest in advanced materials science and medicinal chemistry. It serves as a critical electron-acceptor moiety in Thermally Activated Delayed Fluorescence (TADF) emitters for OLEDs, organic photovoltaics (OPVs), and as a rigid scaffold in novel antibacterial and antineoplastic agents.
Synthesizing this core requires precise control over the cyclization of adjacent nitrogen centers. As a Senior Application Scientist, I have structured this guide to move beyond basic recipes, providing the mechanistic causality behind precursor selection, quantitative reagent data, and self-validating experimental protocols to ensure high-yield, reproducible synthesis.
Mechanistic Rationale & Pathway Selection
The construction of the [1,2,5]thiadiazole ring fused to a pyridine backbone relies almost exclusively on the condensation of an ortho-diamine with an electrophilic sulfur source.
Why 2,3-Diaminopyridine?
The primary starting material for this scaffold is 2,3-diaminopyridine . The spatial proximity of the two primary amine groups at the 2- and 3-positions of the pyridine ring perfectly poises the molecule for a nucleophilic cascade. When exposed to an S(IV) or S(VI) electrophile, the more nucleophilic amine (typically the 3-amino group, as the 2-amino group is partially deactivated by the adjacent pyridine nitrogen) initiates the attack, followed by rapid intramolecular ring closure[1].
Selecting the Sulfur Electrophile
The choice of the sulfur starting material dictates the oxidation state of the resulting heterocycle and the reaction conditions:
-
Thionyl Chloride (SOCl₂): The industry standard for yielding the fully aromatic [1,2,5]thiadiazolo[3,4-b]pyridine. SOCl₂ acts as an S(IV) electrophile. The reaction is driven forward by the thermodynamic stability of the aromatic product and the irreversible elimination of HCl and H₂O.
-
Sulfamide (NH₂SO₂NH₂): Utilized when the target is the oxidized 2,2-dioxide derivative (1,3-dihydro-[1,2,5]thiadiazolo[3,4-b]pyridine 2,2-dioxide). This pathway requires higher temperatures to eliminate ammonia gas but avoids the corrosive byproducts of SOCl₂[2].
Quantitative Data: Starting Materials & Reagents
The following table summarizes the critical starting materials, their stoichiometric requirements, and handling parameters for both primary synthetic pathways.
| Starting Material / Reagent | Role in Synthesis | MW ( g/mol ) | Equivalents | Hazard / Handling Profile |
| 2,3-Diaminopyridine | Primary Nucleophilic Scaffold | 109.13 | 1.0 | Irritant; hygroscopic. Store under inert gas (Ar/N₂). |
| Thionyl Chloride (SOCl₂) | S(IV) Electrophilic Source | 118.97 | 2.0 - 3.0 | Highly corrosive; reacts violently with water. Use in fume hood. |
| Sulfamide (NH₂SO₂NH₂) | S(VI) Electrophilic Source | 96.11 | 1.5 | Irritant; stable solid. Releases NH₃ upon heating. |
| Triethylamine (Et₃N) | Acid Scavenger (SOCl₂ route) | 101.19 | 4.0 | Flammable, toxic. Neutralizes generated HCl. |
| Pyridine | Solvent / Base (Sulfamide route) | 79.10 | Solvent | Flammable, toxic. Requires azeotropic removal. |
Mechanistic Workflow Visualization
The cyclization of 2,3-diaminopyridine with thionyl chloride proceeds via an N-sulfinyl intermediate. The diagram below maps the logical flow of this transformation.
Fig 1: Mechanistic pathway for the cyclization of 2,3-diaminopyridine using thionyl chloride.
Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols are designed as self-validating systems. In-process controls (IPCs) are embedded to verify reaction progress before proceeding to workup.
Protocol A: Direct Synthesis of [1,2,5]Thiadiazolo[3,4-b]pyridine via SOCl₂
Causality: Triethylamine is utilized to scavenge the stoichiometric HCl generated during the condensation. Without a scavenger, the pyridine and primary amine nitrogens would protonate, drastically reducing their nucleophilicity and stalling the reaction[1].
Step-by-Step Methodology:
-
System Preparation: Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stirrer, reflux condenser, and an argon inlet.
-
Dissolution: Charge the flask with 2,3-diaminopyridine (10.0 g, 91.6 mmol, 1.0 eq) and anhydrous dichloromethane (DCM, 100 mL).
-
Base Addition: Add triethylamine (51.0 mL, 366.4 mmol, 4.0 eq) via syringe. Cool the reaction mixture to 0 °C using an ice-water bath.
-
Electrophile Addition (Critical Step): Dilute thionyl chloride (20.0 mL, ~275 mmol, 3.0 eq) in 20 mL of anhydrous DCM. Add this solution dropwise over 30 minutes. Note: Dropwise addition at 0 °C is mandatory to control the highly exothermic condensation and prevent the formation of intractable tarry oligomers.
-
Cyclization: Remove the ice bath, allow the mixture to warm to ambient temperature, and then heat to reflux for 3 hours.
-
In-Process Control (IPC): Pull a 0.1 mL aliquot, quench in aqueous NaHCO₃, extract with EtOAc, and analyze via TLC (Eluent: 1:1 EtOAc/Hexane). The disappearance of the baseline diamine spot confirms completion.
-
Quenching & Workup: Cool to 0 °C and carefully quench by the dropwise addition of ice water (50 mL) to neutralize excess SOCl₂. Separate the organic layer. Extract the aqueous layer with DCM (2 × 50 mL).
-
Purification: Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue via silica gel flash chromatography to yield the pure [1,2,5]thiadiazolo[3,4-b]pyridine.
Protocol B: Synthesis of 1,3-dihydro-[1,2,5]thiadiazolo[3,4-b]pyridine 2,2-dioxide via Sulfamide
Causality: When a highly oxidized, non-aromatic 2,2-dioxide core is required, sulfamide is the preferred starting material. Pyridine acts as both the solvent and the base. The reaction must be refluxed to physically drive off the ammonia gas byproduct, shifting the equilibrium toward the cyclized product[2].
Step-by-Step Methodology:
-
Dissolution: In a 500 mL round-bottom flask, dissolve 2,3-diaminopyridine (10.0 g, 87.1 mmol, 1.0 eq) in anhydrous pyridine (348 mL).
-
Reagent Addition: Add sulfamide (12.7 g, 130.6 mmol, 1.5 eq) in one single portion.
-
Thermal Cyclization: Attach a reflux condenser and heat the mixture to reflux (approx. 115 °C) for 1.5 hours under a nitrogen atmosphere.
-
IPC: Monitor via LC-MS (ESI+). Look for the target mass (M+H⁺ = 172 m/z) and the consumption of the starting material (M+H⁺ = 110 m/z).
-
Solvent Removal: Cool the reaction to room temperature. Remove the bulk pyridine under reduced pressure.
-
Azeotropic Drying: To remove residual pyridine (which strongly coordinates to the product), add toluene (50 mL) to the crude black solid and evaporate under reduced pressure. Repeat this azeotropic distillation twice.
-
Purification: Purify the crude material by chromatography on silica gel using a gradient of Dichloromethane/Methanol (95:5 to 90:10) to afford the 2,2-dioxide derivative as a yellow solid.
References
- Source: Thieme Connect (Houben-Weyl Methods of Organic Chemistry)
- Pesticidally-active bicyclic heteroaromatic compounds (WO2020120694A1)
- Source: Journal of Materials Chemistry C (Royal Society of Chemistry)
Sources
Technical Guide: Reactivity of the [1,2,5]Thiadiazolo[3,4-b]pyridine Ring System
This guide details the chemical behavior, synthesis, and application of the [1,2,5]thiadiazolo[3,4-b]pyridine ring system.
Executive Summary & Structural Significance
The [1,2,5]thiadiazolo[3,4-b]pyridine system (often abbreviated as TDAP or Py-TDZ ) represents a fusion between a π-deficient pyridine ring and an electron-withdrawing 1,2,5-thiadiazole moiety. This fusion creates a highly electron-deficient heteroaromatic core, significantly more electrophilic than 2,1,3-benzothiadiazole (BT).
Core Chemical Characteristics:
-
Electronic Nature: Strong electron acceptor (A) unit. The thiadiazole ring exerts a potent inductive (-I) and mesomeric (-M) electron-withdrawing effect on the fused pyridine.
-
LUMO Level: Significantly lowered compared to benzothiadiazole, making it an excellent candidate for n-type organic semiconductors and low-bandgap donor-acceptor (D-A) copolymers.
-
Dipole Moment: The asymmetry of the pyridine nitrogen induces a permanent dipole, influencing packing in the solid state and solubility profiles.
Synthesis Strategies
The construction of the [1,2,5]thiadiazolo[3,4-b]pyridine core relies on the formation of the N–S–N bond from a vicinal diamine precursor.
Primary Synthetic Pathway (The Weinstock Cyclization)
The most robust method involves the cyclization of 2,3-diaminopyridine using thionyl chloride (
Mechanism:
-
Nucleophilic Attack: The amino groups attack the sulfur center of the thionyl reagent.
-
Elimination: Loss of HCl (or aniline) and
(if using excess reagent/oxidative conditions) drives the formation of the five-membered ring.
Graphviz Workflow: Core Synthesis
Figure 1: Step-wise synthesis of the core ring system starting from 2-aminopyridine.
Halogenation for Functionalization
To access useful intermediates for cross-coupling, the core is often brominated.
-
Reagent:
in HBr or NBS in DMF. -
Regioselectivity: Electrophilic bromination typically occurs at the C-6 position (para to the pyridine nitrogen) due to resonance stabilization of the intermediate sigma complex, although the ring is deactivated.
Reactivity Profile
The reactivity of [1,2,5]thiadiazolo[3,4-b]pyridine is dominated by its electron deficiency.
Nucleophilic Aromatic Substitution ( )
Unlike standard benzenoid systems, this ring system is highly susceptible to nucleophilic attack.
-
Leaving Groups: Halogens (Cl, Br) at positions 5, 6, or 7 can be displaced.
-
Mechanism: Addition-Elimination. The intermediate Meisenheimer complex is stabilized by the electron-withdrawing thiadiazole ring.
-
Regioselectivity: In 4,7-dibromo derivatives (numbering based on the fused system as analogous to benzothiadiazole), nucleophiles preferentially attack the position ortho to the pyridine nitrogen (C-4 in some numbering schemes, C-5 in IUPAC) due to inductive stabilization.
Reduction (Ring Cleavage)
The N–S–N bond is the "weak link" under reductive conditions.
-
Reagents: Zinc/HCl, Iron/Acetic Acid, or catalytic hydrogenation (
/Pd). -
Product: Cleavage yields the parent 2,3-diaminopyridine .
-
Utility: This reversibility allows the thiadiazole ring to act as a protecting group for vicinal diamines during harsh electrophilic substitutions on the pyridine ring.
Cross-Coupling Reactions
Halogenated derivatives (e.g., 6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridine) serve as excellent electrophiles in palladium-catalyzed couplings.
-
Suzuki-Miyaura: Coupling with aryl boronic acids.
-
Stille: Coupling with organostannanes.
-
Buchwald-Hartwig: Amination to introduce donor groups for TADF (Thermally Activated Delayed Fluorescence) emitters.
Graphviz Workflow: Reactivity Pathways
Figure 2: Major reactivity pathways including reductive ring opening and functionalization.
Key Applications
Optoelectronics (OLEDs & OPVs)
The system is a premier "Acceptor" unit.
-
TADF Emitters: When coupled with strong donors (e.g., phenoxazine, dimethylacridine) at the 6-position, the resulting molecule exhibits spatially separated HOMO/LUMO distributions, leading to small singlet-triplet energy splitting (
) essential for high-efficiency OLEDs. -
Solar Cells: Polymers incorporating this unit show broad absorption spectra extending into the near-IR due to the strong internal charge transfer (ICT).
Medicinal Chemistry[1][2]
-
Bioisosteres: The ring acts as a bioisostere for purines and quinazolines.
-
Kinase Inhibition: Derivatives have shown potential in inhibiting kinases where the planar, nitrogen-rich core mimics the adenine ring of ATP.
Experimental Protocols
Protocol A: Synthesis of [1,2,5]Thiadiazolo[3,4-b]pyridine
Objective: Preparation of the core ring from 2,3-diaminopyridine.
-
Reagents: 2,3-Diaminopyridine (10 mmol), Thionyl Chloride (
, 20 mmol), Pyridine (solvent/base) or DCM with . -
Setup: Flame-dried round-bottom flask equipped with a reflux condenser and
guard tube. -
Procedure:
-
Workup:
-
Extract with DCM (
mL). -
Wash organic layer with brine and dry over anhydrous
. -
Concentrate under reduced pressure.[2]
-
Purification: Recrystallization from ethanol or column chromatography (Hexane/EtOAc).
-
-
Yield: Typically 60–80%.
Protocol B: Synthesis of 6-Bromo-[1,2,5]thiadiazolo[3,4-b]pyridine
Objective: Creating a precursor for Suzuki coupling.
-
Reagents: [1,2,5]Thiadiazolo[3,4-b]pyridine (5 mmol), N-Bromosuccinimide (NBS, 5.5 mmol), DMF (10 mL).
-
Procedure:
-
Dissolve the starting material in DMF.
-
Add NBS portion-wise at room temperature.
-
Stir at 60°C for 4 hours.
-
-
Workup:
-
Dilute with water (50 mL) to precipitate the product.
-
Filter the solid and wash with copious water.
-
Recrystallize from MeOH.
-
Data Summary: Comparative Electronic Properties
| Property | [1,2,5]Thiadiazolo[3,4-b]pyridine | 2,1,3-Benzothiadiazole (BT) | Implication |
| Electron Affinity | High (Strong Acceptor) | Moderate | Lower LUMO in polymers; better electron transport. |
| Symmetry | Permanent dipole moment aids charge separation. | ||
| Basicity | Very Low | Low | Pyridine N is deactivated by the thiadiazole ring. |
| High | Low | Easier to functionalize with nucleophiles (amines/thiols). |
References
-
Synthesis and Properties of [1,2,5]Thiadiazolo[3,4-c]pyridine and Analogs
- Source: Scientific.
- Relevance: Discusses the donor-acceptor approach and synthesis of thiadiazolo-pyridine isomers for optoelectronics.
-
Nucleophilic Derivatization of 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine
- Source: ResearchG
- Relevance: Provides detailed mechanistic insight into reactions on the thiadiazolo-pyridine core, applicable to the [3,4-b] isomer.
-
Synthesis of [1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6-dione
- Source: MDPI / Molbank
- Relevance: Describes the condensation of diamines with oxalyl chloride/thionyl chloride, a parallel synthetic route for fusing the thiadiazole ring.
-
TADF Emitters based on Thiadiazolo[3,4-b]pyridine
- Source: ResearchGate / Journal of M
- Relevance: Confirms the use of 6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridine as a key intermediate for high-performance OLED m
Sources
The Pharmacophoric Power of Thiadiazole Fused Heterocycles: A Technical Guide for Drug Discovery
Executive Summary
As a Senior Application Scientist in medicinal chemistry, I have observed a paradigm shift in how we approach scaffold design. The challenge of balancing lipophilicity, aqueous solubility, and target specificity often leads to the failure of promising small molecules in late-stage development. To circumvent this, the fusion of the 1,3,4-thiadiazole ring with other heterocycles—such as imidazoles or triazoles—has emerged as a highly privileged strategy.
This whitepaper synthesizes recent literature to provide an in-depth technical analysis of thiadiazole fused heterocycles. We will explore the causality behind their pharmacological efficacy, examine quantitative Structure-Activity Relationship (SAR) data, and provide self-validating experimental protocols for their synthesis and biological evaluation.
The Pharmacophore Rationale: Why Fuse Thiadiazoles?
The 1,3,4-thiadiazole core is a five-membered aromatic ring containing two nitrogen atoms and one sulfur atom. It is renowned for its strong aromaticity, which confers remarkable in vivo stability and generally low toxicity in higher vertebrates [1].
However, the true potential of this moiety is unlocked through ring fusion . By fusing a 1,3,4-thiadiazole with an imidazole to form an imidazo[2,1-b][1,3,4]thiadiazole , or with a triazole to form a [1,2,4]triazolo[3,4-b][1,3,4]thiadiazole , we achieve three critical physicochemical upgrades:
-
Conformational Restriction: The fused system becomes a rigid, planar pharmacophore. This reduces the entropic penalty upon binding to target proteins.
-
Enhanced Electron Density: The fused system acts simultaneously as a "hydrogen binding domain" and a "two-electron donor system" [2].
-
Bioisosteric Versatility: The scaffold serves as a bioisostere for purines and benzimidazoles, allowing it to easily cross cell membranes and access intracellular targets like tubulin or central nervous system (CNS) pathologies [3].
Mechanistic Pathways and Therapeutic Applications
Anticancer Activity: Tubulin Polymerization Inhibition
One of the most validated targets for imidazo[2,1-b][1,3,4]thiadiazoles is the colchicine binding site of tubulin. Compounds linked with oxindole moieties have demonstrated the ability to halt the cell cycle at the G2/M phase. The planar nature of the fused ring allows it to stack efficiently with residues like αAsn101, βThr179, and βCys241 [4].
Caption: Mechanism of tubulin polymerization inhibition by imidazo[2,1-b][1,3,4]thiadiazoles.
Neuroimaging: α-Synuclein PET Probes
Recent breakthroughs have identified 2,6-disubstituted imidazo[2,1-b][1,3,4]thiadiazoles as highly specific binders to α-synuclein aggregates. Radiolabeled derivatives (e.g.,[125I]ITA-3) are currently being evaluated as Positron Emission Tomography (PET) imaging candidates for Parkinson's disease, capitalizing on the scaffold's excellent blood-brain barrier (BBB) permeability [5].
Antimicrobial and Antifungal Efficacy
The fusion of a triazole ring yields [1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles , which exhibit profound antimicrobial properties. These compounds disrupt bacterial cell wall synthesis and show antifungal activity up to 80-fold higher than standard drugs like ketoconazole, making them prime candidates against resistant strains [6].
Quantitative Data: Structure-Activity Relationship (SAR)
To guide future rational drug design, the following table summarizes key quantitative metrics from recent literature, highlighting how specific substitutions dictate the primary biological target.
| Scaffold Type | Key Substituents | Primary Target / Activity | Quantitative Metric | Reference |
| Imidazo[2,1-b][1,3,4]thiadiazole-oxindole | 6-p-tolyl, 2-(3,4,5-trimethoxyphenyl) | Tubulin Polymerization | IC₅₀ = 0.15 μM | Kamal et al., 2014 [4] |
| Imidazo[2,1-b][1,3,4]thiadiazole (ITA-3) | 2,6-disubstituted, [125I] radiolabeled | α-Synuclein binding | IC₅₀ = 55 nM | ACS Med Chem, 2024 [5] |
| [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole | 3,6-disubstituted | Antibacterial / Antifungal | Up to 80-fold > Ketoconazole | PubMed, 2021 [6] |
Validated Experimental Methodologies
In my laboratory experience, the reproducibility of fused heterocycle synthesis relies heavily on moisture control and precise electrophilic activation. Below are self-validating protocols designed to ensure high fidelity in both synthesis and biological evaluation.
Synthesis of Imidazo[2,1-b][1,3,4]thiadiazole Scaffolds
Caption: Step-by-step synthetic workflow for imidazo[2,1-b][1,3,4]thiadiazole derivatives.
Step 1: Cyclocondensation to form the 1,3,4-thiadiazole core
-
Procedure: Equimolar amounts of thiosemicarbazide and a substituted aromatic carboxylic acid are refluxed in Phosphorus Oxychloride (POCl₃) for 4–6 hours.
-
Causality: POCl₃ acts as both a solvent and a potent dehydrating agent. It activates the carboxylic acid for nucleophilic attack by the hydrazine moiety of thiosemicarbazide, subsequently driving the ring closure via dehydration.
-
Self-Validation: Pour the mixture over crushed ice and neutralize with aqueous ammonia. Monitor via TLC (Hexane:EtOAc 7:3). The reaction is successful when IR spectroscopy confirms the disappearance of the broad carboxylic OH stretch and the appearance of a sharp C=N stretch at ~1600 cm⁻¹.
Step 2: Bromoacetylation and Imidazole Ring Closure
-
Procedure: The resulting 2-amino-5-substituted-1,3,4-thiadiazole is refluxed with an equimolar amount of an α-bromoketone in anhydrous ethanol for 8–12 hours.
-
Causality: The endocyclic nitrogen of the thiadiazole ring is highly nucleophilic and attacks the electrophilic α-carbon of the bromoketone. The intermediate undergoes spontaneous dehydration involving the exocyclic amine to close the imidazole ring. Anhydrous conditions prevent the hydrolysis of the α-bromoketone.
-
Self-Validation: Purify via recrystallization. ¹H NMR must reveal the diagnostic, highly deshielded singlet of the imidazothiadiazole proton (C5-H) between δ 8.0–8.5 ppm. If this peak is absent, cyclization has failed.
In Vitro Tubulin Polymerization Assay
To validate the anticancer mechanism of synthesized imidazo-thiadiazoles, a fluorescence-based tubulin polymerization assay is required.
-
Procedure:
-
Prepare a reaction mixture containing >99% pure bovine brain tubulin (3 mg/mL) in PIPES buffer (pH 6.9), 1 mM GTP, and 10 μM of the fluorescent reporter DAPI.
-
Introduce the test compound (e.g., at 1 μM and 10 μM concentrations). Use Combretastatin A-4 as a positive control and DMSO as a vehicle control.
-
Incubate at 37°C and measure fluorescence continuously for 60 minutes (Excitation: 360 nm, Emission: 420 nm).
-
-
Causality: Tubulin naturally polymerizes into microtubules at 37°C in the presence of GTP. DAPI binds to the polymerized microtubules, causing a significant increase in fluorescence. If the test compound successfully binds to the colchicine site, it will sterically hinder polymerization, resulting in a flat fluorescence curve.
-
Self-Validation: The assay is only valid if the DMSO vehicle control shows a standard sigmoidal polymerization curve (nucleation, growth, and steady-state phases) and the Combretastatin A-4 control shows complete baseline suppression.
Conclusion
Thiadiazole fused heterocycles represent a masterclass in structural optimization. By leveraging the inherent stability of the 1,3,4-thiadiazole ring and restricting its conformation through fusion, medicinal chemists can generate highly potent, membrane-permeable agents. Whether designing tubulin inhibitors for oncology or highly specific PET probes for neurodegenerative diseases, the synthetic pathways and validation protocols outlined in this guide provide a robust foundation for next-generation drug discovery.
References
-
A Recent Progress in Biological Activities of 1,3,4-thiadiazole and its Derivatives: A Review. Current Topics in Medicinal Chemistry (2024). URL:[Link]
-
Synthesis, spectral studies and antimicrobial activity of some imidazo [2,1-b] [1,3,4] thiadiazole derivatives. Der Pharma Chemica (2014). URL:[Link]
-
Biological Activities of Imidazo[2,1-b][1,3,4]thiadiazole Derivatives: A Review. Heterocyclic Letters (2015). URL:[Link]
-
Synthesis and biological evaluation of imidazo[2,1-b][1,3,4]thiadiazole-linked oxindoles as potent tubulin polymerization inhibitors. ChemMedChem (2014). URL:[Link]
-
Discovery and Evaluation of Imidazo[2,1-b][1,3,4]thiadiazole Derivatives as New Candidates for α-Synuclein PET Imaging. Journal of Medicinal Chemistry (2024). URL:[Link]
-
Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. PubMed (2021). URL:[Link]
Application Notes and Protocols: Cyclization Reactions for the Synthesis of Thiadiazolo[3,4-b]pyridines
Introduction: The Thiadiazolo[3,4-b]pyridine Scaffold in Medicinal Chemistry
The fusion of a thiadiazole ring with a pyridine core gives rise to the thiadiazolo[3,4-b]pyridine heterocyclic system, a scaffold of increasing interest in the field of drug discovery and development. This unique arrangement of atoms imparts a distinct electronic and steric profile, making it a privileged structure for interacting with various biological targets. While the broader class of fused thiadiazoles has been explored for a range of therapeutic applications, the specific thiadiazolo[3,4-b]pyridine core represents a less chartered, yet promising, area for the development of novel therapeutic agents. The strategic importance of this scaffold lies in its potential to serve as a versatile template for the design of compounds with diverse pharmacological activities.
These application notes provide a comprehensive guide for researchers and scientists on the synthesis of the thiadiazolo[3,4-b]pyridine ring system. We will delve into the core cyclization strategies, offering detailed mechanistic insights and field-proven experimental protocols.
Core Synthetic Strategy: Cyclization of 2,3-Diaminopyridine
The most direct and widely applicable method for the synthesis of the thiadiazolo[3,4-b]pyridine core is the cyclization of 2,3-diaminopyridine. This approach is analogous to the well-established synthesis of 2,1,3-benzothiadiazoles from o-phenylenediamines. The reaction involves the treatment of 2,3-diaminopyridine with a reagent that can provide the sulfur atom and facilitate the dehydrative cyclization.
Mechanism of Cyclization with Thionyl Chloride
The reaction with thionyl chloride (SOCl₂) is a classic and efficient method for this transformation. The mechanism can be understood as a two-step process:
-
Formation of a Sulfinamide Intermediate: The more nucleophilic amino group of 2,3-diaminopyridine attacks the electrophilic sulfur atom of thionyl chloride. This is followed by the elimination of two molecules of hydrogen chloride (HCl) to form a reactive N-sulfinylamino intermediate.
-
Intramolecular Cyclization and Aromatization: The second amino group then attacks the sulfur atom of the N-sulfinylamino group in an intramolecular fashion. Subsequent elimination of water leads to the formation of the stable, aromatic thiadiazolo[3,4-b]pyridine ring system.
Caption: Mechanism of thiadiazolo[3,4-b]pyridine formation.
Experimental Protocols
This section provides detailed, step-by-step protocols for the synthesis of the key precursor, 2,3-diaminopyridine, and its subsequent cyclization to form the thiadiazolo[3,4-b]pyridine core.
Protocol 1: Synthesis of the Key Precursor - 2,3-Diaminopyridine
The availability of 2,3-diaminopyridine is crucial for the synthesis of the target heterocycle. While it is commercially available, this protocol outlines its synthesis from 2-amino-3-nitropyridine for instances where it needs to be prepared in the laboratory.
Reaction Scheme:
Caption: Synthesis of 2,3-diaminopyridine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2-Amino-3-nitropyridine | Reagent | Sigma-Aldrich |
| Iron powder | 325 mesh | Alfa Aesar |
| Hydrochloric acid (HCl) | Concentrated, 37% | Fisher Scientific |
| Ethanol | 95% | VWR |
| Sodium hydroxide (NaOH) | Pellets | EMD Millipore |
| Diethyl ether | Anhydrous | J.T. Baker |
| Magnesium sulfate (MgSO₄) | Anhydrous | Acros Organics |
Procedure:
-
Reaction Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-amino-3-nitropyridine (13.9 g, 0.1 mol) and ethanol (200 mL).
-
Addition of Iron and Acid: To the stirred suspension, add iron powder (28 g, 0.5 mol). Heat the mixture to a gentle reflux. Through the top of the condenser, carefully add concentrated hydrochloric acid (10 mL) dropwise over a period of 30 minutes. The reaction is exothermic.
-
Reaction Monitoring: Continue refluxing for 2-3 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 1:1 mixture of ethyl acetate and hexanes as the eluent. The disappearance of the starting material spot indicates the completion of the reaction.
-
Work-up: Cool the reaction mixture to room temperature. Filter the mixture through a pad of Celite® to remove the iron salts. Wash the filter cake with hot ethanol (3 x 50 mL).
-
Neutralization and Extraction: Combine the filtrates and neutralize with a 2 M aqueous solution of sodium hydroxide until the pH is approximately 8-9. Concentrate the mixture under reduced pressure to remove most of the ethanol. Extract the aqueous residue with diethyl ether (3 x 100 mL).
-
Drying and Evaporation: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter and evaporate the solvent under reduced pressure to yield 2,3-diaminopyridine as a solid.
-
Purification: The crude product can be purified by recrystallization from a mixture of ethanol and water to afford pure 2,3-diaminopyridine.
Expected Yield: 70-80%
Protocol 2: Cyclization to form Thiadiazolo[3,4-b]pyridine
This protocol details the cyclization of 2,3-diaminopyridine using thionyl chloride to synthesize the thiadiazolo[3,4-b]pyridine core.
Reaction Scheme:
Caption: Cyclization of 2,3-diaminopyridine.
Materials and Reagents:
| Reagent/Material | Grade | Supplier |
| 2,3-Diaminopyridine | Synthesized as per Protocol 1 or purchased | Combi-Blocks |
| Thionyl chloride (SOCl₂) | ReagentPlus®, ≥99% | Sigma-Aldrich |
| Pyridine | Anhydrous, 99.8% | Acros Organics |
| Toluene | Anhydrous, 99.8% | Fisher Scientific |
| Dichloromethane (DCM) | HPLC Grade | VWR |
| Saturated sodium bicarbonate (NaHCO₃) solution | Prepared in-house | |
| Brine | Prepared in-house | |
| Sodium sulfate (Na₂SO₄) | Anhydrous | EMD Millipore |
Procedure:
-
Reaction Setup: In a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize HCl gas), dissolve 2,3-diaminopyridine (5.45 g, 50 mmol) in anhydrous toluene (100 mL).
-
Addition of Base: Add anhydrous pyridine (12.1 mL, 150 mmol) to the solution and stir at room temperature for 10 minutes.
-
Addition of Thionyl Chloride: Cool the flask in an ice-water bath. Slowly add thionyl chloride (5.5 mL, 75 mmol) dropwise from the dropping funnel over a period of 30-45 minutes. The reaction is exothermic and will produce HCl gas. Caution: This step must be performed in a well-ventilated fume hood.
-
Reaction: After the addition is complete, remove the ice bath and heat the reaction mixture to reflux (approximately 110 °C) for 4-6 hours. Monitor the reaction progress by TLC (eluent: 3:1 hexanes/ethyl acetate).
-
Work-up: Cool the reaction mixture to room temperature. Carefully pour the mixture into a separatory funnel containing 150 mL of water.
-
Extraction: Extract the aqueous layer with dichloromethane (3 x 75 mL). Combine the organic layers.
-
Washing: Wash the combined organic layers sequentially with saturated sodium bicarbonate solution (2 x 75 mL) and brine (1 x 75 mL).
-
Drying and Evaporation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purification: The crude thiadiazolo[3,4-b]pyridine can be purified by column chromatography on silica gel using a gradient of hexanes and ethyl acetate as the eluent, or by recrystallization from a suitable solvent like ethanol or hexanes.
Expected Yield: 60-75%
Data Summary
| Reaction | Key Reagents | Solvent | Temperature | Time (h) | Typical Yield (%) |
| Synthesis of 2,3-Diaminopyridine | 2-Amino-3-nitropyridine, Fe, HCl | Ethanol | Reflux | 2-3 | 70-80 |
| Synthesis of Thiadiazolo[3,4-b]pyridine | 2,3-Diaminopyridine, SOCl₂, Pyridine | Toluene | Reflux | 4-6 | 60-75 |
Trustworthiness and Self-Validation
The protocols described herein are based on well-established and reliable chemical transformations. The synthesis of 2,3-diaminopyridine via the reduction of its nitro precursor is a standard method. The cyclization of ortho-diamines with thionyl chloride to form thiadiazoles is a robust and high-yielding reaction.
To ensure the successful synthesis and validate the identity and purity of the products, the following analytical techniques are recommended:
-
Thin Layer Chromatography (TLC): For monitoring reaction progress and assessing the purity of the product.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure of the synthesized compounds.
-
Mass Spectrometry (MS): To determine the molecular weight of the products.
-
Melting Point Analysis: To assess the purity of the final crystalline product.
By following these protocols and employing the recommended analytical techniques, researchers can confidently synthesize and characterize thiadiazolo[3,4-b]pyridines for their drug discovery and development programs.
References
- Turner, W., et al. (1979). 2,3-Diaminopyridine-d3 is an intermediate in the synthesis of Pentosidine-d3 TFA Salt which is a biochemical marker of bone turnover for management of metabolic bone diseases. Biol.
- Miyata, T., et al. (2001). Pentosidine, a biochemical marker of bone turnover for management of metabolic bone diseases. Kidney Int., 60, 2351.
- Politi, P., et al. (2006). Neuroprotective effects of 2,3-diaminopyridine. Neurosci. Lett., 396, 163.
-
Ibrahim, M. A., et al. (2023). First Synthesis of the Novel Triazolo[3,4-b][1][2][3]Thiadiazoles and Triazolo[3,4-b][1][2][3]Thiadiazines Linked Chromeno[2,3-b]Pyridine. Polycyclic Aromatic Compounds, 44(1). [Link]
-
Hamed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59. [Link]
-
Sheremetev, A. B., et al. (2025).[1][4][5]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Molbank, 2025(M2030). [Link]
Sources
"usingthiadiazolo[3,4-b]pyridine as a building block in organic synthesis"
[1]
Introduction & Strategic Value
The [1,2,5]thiadiazolo[3,4-b]pyridine scaffold is a fused bicyclic heterocycle consisting of a pyridine ring fused to a 1,2,5-thiadiazole ring. It is a critical "bioisostere" and "electronic tuner" in two major fields:
-
Medicinal Chemistry: It serves as a bioisostere for benzothiadiazole (BT) and quinoxaline. The pyridine nitrogen introduces asymmetry and increases polarity, often improving solubility and metabolic stability (lower logP) compared to the carbocyclic BT analog. It is widely explored in kinase inhibitors (e.g., p38 MAP kinase).
-
Organic Electronics (OPV/OLED): As an electron-accepting unit, the [3,4-b] isomer is significantly more electron-deficient than benzothiadiazole due to the additional electronegative nitrogen in the pyridine ring. This lowers the LUMO energy level, facilitating electron injection and stabilizing the radical anion.
Critical Distinction: Isomer Geometry
Researchers must distinguish between the [3,4-b] and [3,4-c] isomers.
-
[3,4-b] isomer (Asymmetric): Derived from 2,3-diaminopyridine. The pyridine nitrogen is adjacent to the fusion site (position 4). Used for fine-tuning electronics and solubility.
-
[3,4-c] isomer (Symmetric): Derived from 3,4-diaminopyridine. The pyridine nitrogen is on the axis of symmetry. This is the standard "ultra-strong" acceptor for low-bandgap polymers.
This guide focuses strictly on the [3,4-b] isomer.
Synthesis Protocol: The Core Scaffold
The most robust route to the [1,2,5]thiadiazolo[3,4-b]pyridine core involves the cyclization of 2,3-diaminopyridine derivatives with thionyl chloride (
Method A: Synthesis of the Parent Scaffold
Reaction: 2,3-Diaminopyridine +
Reagents:
-
2,3-Diaminopyridine (Commercial, CAS: 452-58-4)
-
Thionyl Chloride (
) -
Solvent: Dry Pyridine or DCM with excess Triethylamine (
)
Protocol:
-
Setup: Flame-dry a 250 mL 3-neck round-bottom flask equipped with a reflux condenser and an addition funnel. Flush with Argon/Nitrogen.
-
Dissolution: Dissolve 2,3-diaminopyridine (10 mmol, 1.09 g) in anhydrous DCM (50 mL) and add triethylamine (40 mmol, 5.6 mL). Cool to 0°C.
-
Addition: Add thionyl chloride (15 mmol, 1.1 mL) dropwise over 20 minutes. The reaction is exothermic; control the temperature below 5°C.
-
Reflux: Once addition is complete, warm to room temperature, then reflux (40°C) for 3–4 hours. The solution will turn dark.
-
Workup: Quench carefully with saturated
solution (gas evolution: ). Extract with DCM ( mL). -
Purification: Dry organic layer over
, concentrate, and purify via flash column chromatography (SiO2, Hexane/EtOAc gradient).-
Yield: Typically 70–85%.
-
Appearance: Pale yellow/brown solid.
-
Method B: Synthesis of Halogenated Building Blocks (Recommended)
Direct halogenation of the parent scaffold is often non-selective due to the deactivating nature of the pyridine ring. It is superior to start with a halogenated diamine.
Target: 6-Bromo-[1,2,5]thiadiazolo[3,4-b]pyridine Note: This monomer is essential for cross-coupling reactions.
Protocol:
-
Precursor: Start with 2,3-diamino-5-bromopyridine (Commercial, CAS: 38875-53-5).
-
Cyclization: Follow the Method A protocol using
.[1] -
Result: The bromine at position 5 of the pyridine ring remains intact, yielding the 6-bromo-[3,4-b] product (due to re-numbering of the fused system).
Functionalization & Reactivity[1][3][4]
The [3,4-b] scaffold exhibits unique reactivity due to its asymmetry.
Regioselectivity Rules
-
Nucleophilic Aromatic Substitution (
): The position para to the pyridine nitrogen (C7) is most activated for nucleophilic attack, followed by the position ortho (C5). -
Cross-Coupling (Suzuki/Stille): If using the 6-bromo derivative, coupling occurs exclusively at the C6 position, allowing for controlled mono-functionalization.
Protocol: Stille Coupling (D-A Synthesis)
Objective: Couple 6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridine with a thiophene donor.
Reagents:
-
6-Bromo-[1,2,5]thiadiazolo[3,4-b]pyridine (1.0 equiv)
-
2-(Tributylstannyl)thiophene (1.1 equiv)
-
Catalyst:
(5 mol%) -
Solvent: Anhydrous Toluene or DMF
Step-by-Step:
-
Degas: Combine halide, stannane, and solvent in a pressure vial. Bubble Nitrogen through the solution for 15 minutes (Critical: Oxygen kills the catalyst).
-
Catalyst: Add
quickly under a stream of nitrogen. Seal the vial. -
Heat: Heat to 100–110°C for 12–16 hours. The reaction mixture will darken.
-
Workup: Cool, filter through a celite pad to remove Pd black. Wash with EtOAc.
-
Scavenging: Stir the filtrate with aqueous
(Potassium Fluoride) for 1 hour to precipitate tin byproducts as insoluble . Filter and separate layers. -
Purification: Column chromatography.
Visualizing the Workflow
The following diagram illustrates the structural isomers and the synthesis pathway for the [3,4-b] building block.
Caption: Synthesis pathways for [1,2,5]thiadiazolo[3,4-b]pyridine derivatives from diamine precursors.
Expert Insights & Troubleshooting
Stability & Handling
-
Hydrolysis: The thiadiazole ring is generally stable, but the [3,4-b]pyridine system is more susceptible to nucleophilic attack than the benzene analog (BT). Avoid prolonged exposure to strong alkalis (
, ) which can ring-open the thiadiazole. -
Purification: These compounds often streak on silica gel due to the basic pyridine nitrogen. Tip: Add 1–2% Triethylamine to your eluent (Hexane/EtOAc) to neutralize acidic sites on the silica and improve peak shape.
Solubility
-
The [3,4-b] isomer is more polar than the [3,4-c] isomer. If solubility in non-polar solvents (Hexane, Toluene) is poor during workup, switch to Chlorobenzene or add a co-solvent like THF.
Safety Warning
-
Thionyl Chloride: Reacts violently with water releasing HCl and
. Perform all cyclizations in a well-ventilated fume hood. -
Cyanide Risk: While not directly using cyanide, thermal decomposition of thiadiazoles at very high temperatures (>250°C) can release nitriles.
References
-
Synthesis of Parent Scaffold
- Title: "Recent Developments in the Synthesis of 1,2,5-Thiadiazoles and 2,1,3-Benzothiadiazoles"
- Source: Rakitin, O. A. (2021). Molecules.
-
URL:[Link]
-
Bromination & Functionalization (Analogous Systems)
- Title: "Safe Synthesis of 4,7-Dibromo[1,2,5]thiadiazolo[3,4-d]pyridazine and Its SNAr Reactions" (Provides excellent protocols for handling highly electron-deficient thiadiazole fusions).
- Source: Chmovzh, T. N., et al. (2018). Molecules.
-
URL:[Link]
-
Medicinal Chemistry Applications
-
Commercial Precursor Data
- Title: "2,3-Diamino-5-bromopyridine Product Specific
-
Source: Sigma-Aldrich.[5]
Sources
- 1. US4062860A - Process for preparing 3,4-dicyano-1,2,5-thiadiazole - Google Patents [patents.google.com]
- 2. Molecular Hybrids of Pyazolo[3,4-b]pyridine and Triazole: Design, Synthesis and In Vitro Antibacterial Studies [mdpi.com]
- 3. amhsr.org [amhsr.org]
- 4. researchgate.net [researchgate.net]
- 5. 2,3-Diamino-5-bromopyridine 97 38875-53-5 [sigmaaldrich.com]
Introduction: The Rationale for Thiadiazolo[3,4-b]pyridines in Oncology
An In-Depth Guide to the Anticancer Activity of Thiadiazolo[3,4-b]pyridine Derivatives: Application Notes and Protocols
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals investigating the anticancer properties of thiadiazolo[3,4-b]pyridine derivatives. This class of fused heterocyclic compounds represents a promising scaffold in medicinal chemistry, demonstrating significant potential in the development of novel oncology therapeutics.[1][2][3] This guide moves beyond a simple recitation of facts to explain the causality behind experimental choices, providing robust, self-validating protocols for the synthesis and biological evaluation of these compelling molecules.
The search for selective and potent anticancer agents is a cornerstone of modern medicinal chemistry. Heterocyclic compounds, particularly those containing nitrogen and sulfur, are privileged structures in drug discovery due to their ability to form multiple interactions with biological targets.[3] The 1,3,4-thiadiazole moiety and the pyridine ring are well-established pharmacophores present in numerous approved drugs, exhibiting a wide range of biological activities, including anticancer effects.[1][4]
The strategy of fusing these two pharmacophores into a rigid thiadiazolo[3,4-b]pyridine core aims to enhance binding affinity and selectivity for specific cancer-related targets. This guide provides detailed methodologies to synthesize these derivatives and rigorously evaluate their anticancer efficacy through a suite of essential in vitro assays.
Synthesis and Characterization
A common and effective route for synthesizing the target scaffold involves the condensation of a 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol intermediate with various substituted phenacyl bromides.[5] This reaction creates the fused triazolo[3,4-b]thiadiazole system linked to a pyridine ring.
Caption: General workflow for the synthesis and characterization of thiadiazolo[3,4-b]pyridine derivatives.
Protocol 2.1: Synthesis of a Representative 1-Methyl-4-(6-phenyl-[5][6][7]triazolo[3,4-b][6][7][8]thiadiazol-3-yl)-pyridinium Derivative
This protocol is adapted from established methodologies for synthesizing this class of compounds.[5]
Materials:
-
4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol
-
Substituted phenacyl bromide (e.g., 2-bromo-1-phenylethanone)
-
Absolute Ethanol
-
Sodium Carbonate (Na2CO3)
-
Round-bottom flask with reflux condenser
-
Stirring hotplate
-
Standard laboratory glassware
Procedure:
-
In a 100 mL round-bottom flask, dissolve 0.01 mol of 4-amino-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol and 0.012 mol of the corresponding phenacyl bromide in 50 mL of absolute ethanol.
-
Heat the mixture to reflux with constant stirring for approximately 8 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
After completion, allow the reaction mixture to cool to room temperature.
-
Pour the cooled reaction liquid onto crushed ice.
-
Adjust the pH of the solution with a saturated solution of Na2CO3 until a solid precipitate forms.
-
Filter the resulting solid product using a Buchner funnel.
-
Wash the solid thoroughly with cold deionized water to remove any inorganic impurities.
-
Dry the product completely.
-
Recrystallize the crude product from ethanol to obtain the purified thiadiazolo[3,4-b]pyridine derivative.
-
Characterization: Confirm the structure of the synthesized compound using Fourier-Transform Infrared Spectroscopy (FTIR), Proton Nuclear Magnetic Resonance (1H-NMR), and Mass Spectrometry to ensure purity and structural integrity.[5][6]
Proposed Mechanisms of Anticancer Action
Thiadiazolo[3,4-b]pyridine derivatives exert their anticancer effects through multiple potential mechanisms, primarily by inducing programmed cell death (apoptosis) and arresting the cell cycle.[7][8] These effects are often triggered by the inhibition of key signaling proteins, such as protein kinases, which are frequently dysregulated in cancer.
Several studies suggest that related thiadiazole and pyridine-containing compounds can act as inhibitors of various kinases, including c-KIT, PI3K, B-Raf, and VEGFR-2.[7][9][10][11] The Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway is a critical regulator of cell survival and proliferation, and its inhibition is a validated strategy in cancer therapy.[10][12]
Caption: Simplified PI3K/Akt signaling pathway and a potential point of inhibition by thiadiazolo[3,4-b]pyridine derivatives.
Protocols for In Vitro Biological Evaluation
Protocol 4.1: In Vitro Cytotoxicity Screening using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability and proliferation.[13] It is a standard first-pass screening tool to determine the cytotoxic potential of novel compounds.[14][15][16]
Rationale: Viable cells with active metabolism convert the yellow MTT tetrazolium salt into a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells, allowing for the calculation of the concentration at which the compound inhibits cell growth by 50% (IC50).
Materials:
-
Human cancer cell lines (e.g., MCF-7, A549, HCT-116) and a non-cancerous cell line (e.g., WRL-68, HEK293) for selectivity assessment.[5][13]
-
Complete culture medium (e.g., DMEM or RPMI-1640) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Phosphate-Buffered Saline (PBS).
-
Test compounds dissolved in Dimethyl Sulfoxide (DMSO).
-
MTT reagent (5 mg/mL in PBS).
-
DMSO (for solubilizing formazan).
-
96-well microplates.
-
Multichannel pipette.
-
Microplate reader (570 nm).
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 4 × 10³ to 8 × 10³ cells per well in 100 µL of complete medium.[14][15] Incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. The final concentration of DMSO should not exceed 0.5% to avoid solvent toxicity.
-
Remove the old medium from the wells and add 100 µL of the medium containing various concentrations of the test compounds (e.g., 0.01 to 100 µM).[14][15] Include wells for "untreated control" (medium only) and "vehicle control" (medium with DMSO).
-
Incubation: Incubate the plates for 48 or 72 hours at 37°C and 5% CO2.[14][15]
-
MTT Addition: After incubation, carefully remove the treatment medium and add 100 µL of fresh medium plus 10 µL of MTT solution (5 mg/mL) to each well.[16]
-
Incubate for 2-4 hours at 37°C. During this time, purple formazan crystals will form in living cells.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes to ensure complete dissolution.
-
Data Acquisition: Measure the absorbance of each well at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot a dose-response curve and determine the IC50 value using appropriate software (e.g., GraphPad Prism).
Data Presentation: Example IC50 Values
| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |
| Derivative 4h | HCT-116 (Colon) | 2.03 ± 0.72 | [1] |
| Derivative 4h | HepG-2 (Liver) | 2.17 ± 0.83 | [1] |
| Derivative 10b | MCF-7 (Breast) | 0.10 ± 0.076 | [6] |
| Derivative 10b | A549 (Lung) | 0.41 ± 0.011 | [6] |
| Compound C2 | MCF-7 (Breast) | 110.4 (µg/ml) | [5] |
| Compound C2 | WRL68 (Normal) | 272.8 (µg/ml) | [5] |
Protocol 4.2: Apoptosis Detection by Annexin V-FITC and Propidium Iodide (PI) Staining
This flow cytometry-based assay is crucial for determining if the observed cytotoxicity is due to apoptosis.[17]
Rationale: In the early stages of apoptosis, a phospholipid called phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[18][19] Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (like FITC) and can bind to these exposed PS residues, identifying early apoptotic cells.[17] Propidium Iodide (PI) is a fluorescent dye that cannot cross the intact membrane of live or early apoptotic cells. It can only enter late apoptotic or necrotic cells where membrane integrity is compromised, where it intercalates with DNA.[18][17] This dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cells.
Caption: Experimental workflow for the Annexin V and Propidium Iodide apoptosis assay.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and 10X Binding Buffer).
-
Treated and control cells.
-
Cold PBS.
-
Deionized water.
-
Flow cytometer.
Procedure:
-
Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a culture flask or plate and treat with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).[19]
-
Cell Harvesting: Collect both floating (apoptotic) and adherent cells. For adherent cells, use trypsin and then combine with the supernatant collected earlier.
-
Washing: Wash the collected cells twice with cold PBS by centrifuging at ~500 x g for 5 minutes.
-
Staining Preparation: Prepare 1X Binding Buffer by diluting the 10X stock with deionized water.
-
Resuspend the cell pellet in 100 µL of 1X Binding Buffer.
-
Staining: To the 100 µL cell suspension, add 2-5 µL of Annexin V-FITC and 2-5 µL of Propidium Iodide solution (refer to kit manufacturer's instructions for exact volumes).[18]
-
Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.
-
Final Preparation for Analysis: After incubation, add 400 µL of 1X Binding Buffer to each tube.
-
Flow Cytometry: Analyze the samples immediately using a flow cytometer.
-
Data Interpretation:
-
Annexin V (-) / PI (-): Live cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells.
-
Protocol 4.3: Cell Cycle Analysis by Propidium Iodide Staining
This assay determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M) and can reveal if a compound induces cell cycle arrest at a specific checkpoint.
Rationale: Propidium Iodide (PI) is a stoichiometric DNA-binding dye, meaning the amount of fluorescence emitted is directly proportional to the amount of DNA in the cell.[20][21] Cells in the G2 or M phase have twice the DNA content (4n) of cells in the G0 or G1 phase (2n), while cells in the S (synthesis) phase have an intermediate amount of DNA.[21][22] Because PI also binds to RNA, treatment with RNase is essential for accurate DNA content analysis.[20]
Materials:
-
Treated and control cells.
-
Cold PBS.
-
70% Ethanol (ice-cold) for fixation.
-
Propidium Iodide staining solution (containing PI, RNase A, and a detergent like Triton X-100).
-
Flow cytometer tubes.
-
Flow cytometer with appropriate analysis software.
Procedure:
-
Cell Treatment & Harvesting: Treat and harvest cells as described in the apoptosis assay (Protocol 4.2). A cell count of 1-5 x 10⁵ is typically sufficient.
-
Washing: Wash the cell pellet once with cold PBS.
-
Fixation: Resuspend the pellet and, while gently vortexing, add 1 mL of ice-cold 70% ethanol dropwise to fix and permeabilize the cells.
-
Incubate the cells for at least 2 hours at -20°C. Cells can be stored in ethanol at -20°C for several weeks.[22]
-
Rehydration & Staining: Centrifuge the fixed cells to remove the ethanol. Wash the pellet with PBS to rehydrate the cells.
-
Resuspend the cell pellet in 500 µL of the PI/RNase staining solution.
-
Incubate for 15-30 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples on a flow cytometer.
-
Data Analysis: Generate a DNA content frequency histogram. Use dedicated cell cycle analysis software (e.g., ModFit) to deconvolute the histogram and quantify the percentage of cells in the G0/G1, S, and G2/M phases.[23] An accumulation of cells in a particular phase compared to the control suggests compound-induced cell cycle arrest. An increase in the sub-G1 peak can indicate apoptosis-related DNA fragmentation.[20]
Structure-Activity Relationship (SAR) Insights
Preliminary SAR studies on thiadiazole-based compounds provide valuable insights for future drug design. For example, the introduction of specific substituents on the phenyl ring can significantly modulate anticancer activity.
-
Electron-donating groups: The presence of a 3,4,5-trimethoxy substitution on the phenyl ring has been shown to confer potent anticancer activity in some chalcone-incorporated thiadiazole-oxazolo[4,5-b]pyridine derivatives.[6]
-
Halogens: The introduction of halogen atoms like fluorine or chlorine onto a benzyl group attached to a thiadiazole core can improve potency against specific cancer cell lines, such as ovarian (SKOV-3) and lung (A549) cancer.[2]
These findings suggest that systematic modification of the peripheral groups on the thiadiazolo[3,4-b]pyridine scaffold is a viable strategy for optimizing potency and selectivity.
Conclusion and Future Perspectives
Thiadiazolo[3,4-b]pyridine derivatives are a compelling class of heterocyclic compounds with demonstrated in vitro anticancer activity. The protocols detailed in this guide provide a robust framework for their synthesis, characterization, and biological evaluation. The primary mechanisms of action appear to involve the induction of apoptosis and cell cycle arrest, potentially through the inhibition of critical protein kinases.
Future research should focus on elucidating the precise molecular targets of the most potent compounds. Further lead optimization based on SAR studies could improve efficacy and drug-like properties. Ultimately, promising candidates should be advanced to in vivo testing using relevant cancer xenograft models to validate their therapeutic potential.[14][15]
References
- Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC. (n.d.).
- Hammed AD, et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12:1:49-59.
- Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC. (n.d.).
- Annexin V staining assay protocol for apoptosis. (n.d.). Abcam.
- Annexin V-Dye Apoptosis Assay. (n.d.). G-Biosciences.
- Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. (n.d.). Bio-Techne.
- Lakshmanan, I., & Batra, S. K. (2013). Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. Bio-protocol, 3(6), e374.
- Design, synthesis and anticancer evaluation of chalcone incorporated 1,2,4-thiadiazole-oxazolo[4,5-b]pyridine deriv
- Cell cycle analysis with flow cytometry and propidium iodide. (n.d.). Abcam.
- Structure activity relationship features of pyridine-1,3,4-thiadiazole deriv
- In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC. (n.d.).
- Flow Cytometry Protocol. (n.d.). Protocol-Online.
- Protocols - Flow cytometry. (2016, December 19). Abcam.
- Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC. (n.d.).
- Nam, Y., et al. (2023).
- Design, Synthesis, and In Vitro Evaluation of Novel Indolyl DiHydropyrazole Derivatives as Potential Anticancer Agents. (2021, August 29). MDPI.
- Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021, July 2). ACS Omega.
- Cell Cycle Analysis by Flow Cytometry. (2020, October 29). YouTube.
- In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. (2025, September 20).
- Development of Novel Pyridine-Thiazole Hybrid Molecules as Potential Anticancer Agents. (2022, September 21). MDPI.
- Assaying cell cycle status using flow cytometry - PMC. (n.d.).
- Identification of Novel Thiazolo[5,4-b]Pyridine Derivatives as Potent Phosphoinositide 3-Kinase Inhibitors. (2020, October 12). MDPI.
- Synthesis and anticancer evaluation of novel 3,5-diaryl-thiazolo[4,5-d]pyrimidin-2-one derivatives - PMC. (n.d.).
- Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance. (2022, December 26). MDPI.
- Progress of novel compounds with anticancer activity. (n.d.).
- Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents. (2025, April 16). MDPI.
- Mohamed, M., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 78-88.
- El-Ablack, F. Z., et al. (2022). Design, Synthesis, Anticancer Evaluation, DNA Binding and Molecular Docking of a Novel Thiazolo [5,4-b] Pyridine Derivatives. Acta Scientific Pharmaceutical Sciences, 6(12), 49-61.
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evalu
- New 1,3,4-thiadiazoles as potential anticancer agents: pro-apoptotic, cell cycle arrest, molecular modelling, and ADMET profile. (2023, May 25). RSC Publishing.
- Bhat, K. S., et al. (2004). Synthesis of some new 1,2,4-triazolo[3,4-b]-thiadiazole derivatives as possible anticancer agents.
- Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives. (n.d.). Journal of Cardiovascular Disease Research.
- Thiadiazole derivatives as anticancer agents - PMC. (n.d.).
- Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation - PMC. (2023, December 14).
-
First Synthesis of the Novel Triazolo[3,4-b][18][17][14]Thiadiazoles and Triazolo[3,4-b][18][17][14]Thiadiazines Linked Chromeno[2,3-b]Pyridine. (2023, February 2). Taylor & Francis Online.
- Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. (2022, September 27). MDPI.
- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date. (2024, November 19). RSC Publishing.
- Triazolo-Thiadiazole Derivatives. (2021, April 20). Encyclopedia.pub.
Sources
- 1. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Developments of 1,3,4-Thiadiazole Compounds as Anticancer Agents [mdpi.com]
- 3. Thiadiazole derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. amhsr.org [amhsr.org]
- 6. Redirecting [linkinghub.elsevier.com]
- 7. Identification of Thiazolo[5,4-b]pyridine Derivatives as c-KIT Inhibitors for Overcoming Imatinib Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of 1,3,4-Thiadiazole Derivatives and Their Anticancer Evaluation [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Recent studies on protein kinase signaling inhibitors based on thiazoles: review to date - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Triazolo-Thiadiazole Derivatives | Encyclopedia MDPI [encyclopedia.pub]
- 13. researchgate.net [researchgate.net]
- 14. Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. mdpi.com [mdpi.com]
- 17. abcam.com [abcam.com]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. bio-protocol.org [bio-protocol.org]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. youtube.com [youtube.com]
- 22. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Flow Cytometry Protocol [sigmaaldrich.com]
Application Note: Antimicrobial Screening of Substituted [1,2,5]Thiadiazolo[3,4-b]pyridines
[1][2]
Executive Summary
This guide outlines the standardized protocols for the biological evaluation of substituted [1,2,5]thiadiazolo[3,4-b]pyridines . These fused heterocyclic systems are emerging as potent bioisosteres of quinolones, exhibiting significant activity against multidrug-resistant (MDR) Gram-negative bacteria and pathogenic fungi. This document details the workflow from compound solubilization to Minimum Inhibitory Concentration (MIC) determination and mechanistic validation targeting DNA gyrase.
Introduction & Rationale
The [1,2,5]thiadiazolo[3,4-b]pyridine scaffold represents a "privileged structure" in medicinal chemistry. Its planar, electron-deficient nature allows for effective intercalation into bacterial DNA and inhibition of topoisomerases.
-
Significance: Unlike traditional azoles, the fused pyridine ring alters the pKa and lipophilicity (
), potentially enhancing membrane permeability in Gram-negative strains like P. aeruginosa. -
Critical Challenge: These compounds often suffer from poor aqueous solubility, necessitating rigorous DMSO handling protocols to prevent precipitation during biological assays.
Pre-Experimental Phase: Compound Handling
Solubility & Stock Preparation
The accuracy of biological data is directly dependent on the homogeneity of the compound solution. Substituted thiadiazolo-pyridines are hydrophobic.
Protocol:
-
Solvent: Use sterile, molecular biology grade Dimethyl Sulfoxide (DMSO) (≥99.9%).
-
Concentration: Prepare a 10 mg/mL or 10 mM primary stock solution.
-
Note: If precipitation occurs, sonicate at 40 kHz for 10 minutes at room temperature. Avoid heating above 37°C to prevent degradation of labile substituents (e.g., hydrazine or amide linkers).
-
-
Storage: Aliquot into amber glass vials (to prevent photodegradation) and store at -20°C. Avoid repeated freeze-thaw cycles.
Strain Selection (Panel Recommendation)
To validate broad-spectrum activity, the following ATCC reference strains are required:
| Organism Type | Species | Strain ID | Purpose |
| Gram-Positive | Staphylococcus aureus | ATCC 29213 | Standard QC strain for MIC |
| Gram-Positive | Bacillus subtilis | ATCC 6633 | Spore-forming model |
| Gram-Negative | Escherichia coli | ATCC 25922 | General Gram-negative model |
| Gram-Negative | Pseudomonas aeruginosa | ATCC 27853 | MDR efflux pump model |
| Fungal | Candida albicans | ATCC 90028 | Eukaryotic pathogen model |
Primary Screening: Agar Well Diffusion
Purpose: Qualitative "Go/No-Go" determination of bioactivity.
Methodology:
-
Inoculum Prep: Adjust bacterial suspension to 0.5 McFarland Standard (
CFU/mL) in saline. -
Seeding: Swab the inoculum evenly across Mueller-Hinton Agar (MHA) plates (bacteria) or Sabouraud Dextrose Agar (SDA) (fungi).
-
Well Creation: Use a sterile 6mm cork borer to punch wells into the agar.
-
Loading:
-
Test Compound: 50 µL of 1 mg/mL working solution (diluted in <1% DMSO/buffer).
-
Positive Control: Ciprofloxacin (5 µ g/well ) or Fluconazole (10 µ g/well ).
-
Negative Control: Sterile DMSO (same % as test well).
-
-
Incubation: 37°C for 24h (bacteria); 25°C for 48h (fungi).
-
Readout: Measure the Zone of Inhibition (ZOI) in millimeters using digital calipers.
-
Threshold: ZOI > 10mm indicates a "Hit" suitable for MIC determination.
-
Quantitative Assay: Broth Microdilution (MIC)
Purpose: Determination of potency according to CLSI M07-A10 standards.
Workflow Diagram:
Figure 1: Standardized Broth Microdilution Workflow for MIC Determination.
Detailed Protocol:
-
Media: Use Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Plate Setup: Use sterile 96-well round-bottom polystyrene plates.
-
Serial Dilution:
-
Add 100 µL of CAMHB to columns 2-12.
-
Add 200 µL of test compound (at 2x highest concentration, e.g., 256 µg/mL) to column 1.
-
Transfer 100 µL from col 1 to col 2, mix, and repeat to col 10. Discard 100 µL from col 10.
-
Result: Gradient from 128 µg/mL to 0.25 µg/mL.
-
-
Controls:
-
Col 11: Growth Control (Broth + Inoculum + Solvent).
-
Col 12: Sterility Control (Broth only).
-
-
Inoculation: Add 100 µL of standardized bacterial suspension (diluted 1:100 from 0.5 McFarland) to wells 1-11. Final cell density:
CFU/mL.[1] -
Incubation: Seal with breathable film. Incubate at 35°C ± 2°C for 16-20 hours.
-
Interpretation: The MIC is the lowest concentration showing no visible turbidity .
Mechanism of Action (MoA) & SAR Analysis
For thiadiazolo[3,4-b]pyridines, the primary MoA is often DNA Gyrase (Topoisomerase II) inhibition , similar to fluoroquinolones.
Structure-Activity Relationship (SAR)
Based on recent literature (see References), the following substitutions drive potency:
Figure 2: SAR Insights for Thiadiazolo[3,4-b]pyridine Optimization.
Validation Assay: DNA Gyrase Supercoiling Inhibition
To confirm the target, perform a cell-free enzymatic assay.
-
Kit: E. coli Gyrase Supercoiling Assay Kit (Inspiralis or equivalent).
-
Reaction: Mix Relaxed pBR322 plasmid substrate + DNA Gyrase + Test Compound.
-
Readout: Gel electrophoresis (1% agarose).
-
Active: Presence of relaxed plasmid band (enzyme inhibited).
-
Inactive: Presence of supercoiled plasmid band (enzyme active).
-
Troubleshooting & Optimization
-
Issue: Precipitation in MIC wells.
-
Solution: Reduce max concentration or use cyclodextrin-assisted solubilization. Ensure final DMSO concentration < 2.5%.
-
-
Issue: "Trailing" endpoints (partial inhibition).
-
Solution: Use resazurin dye (Alamar Blue) to visualize metabolic activity. Blue = Dead, Pink = Alive.
-
References
-
Synthesis and Antimicrobial Evaluation of 6-Aryl-3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazoles. Connect Journals. 2[3][4]
-
Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1‐b][1,3,4]Thiadiazole Moiety. ResearchGate/Chem Biodivers. 5
-
CLSI M07-A10: Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically. Clinical and Laboratory Standards Institute. 6
-
Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. PubMed.[5][7] 8
Sources
- 1. food.dtu.dk [food.dtu.dk]
- 2. connectjournals.com [connectjournals.com]
- 3. Antimicrobial Activity of 1,3,4-Thiadiazole Derivatives [mdpi.com]
- 4. tandfonline.com [tandfonline.com]
- 5. researchgate.net [researchgate.net]
- 6. M07 | Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically [clsi.org]
- 7. mdpi.com [mdpi.com]
- 8. Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Advanced NMR Characterization of [1,2,5]Thiadiazolo[3,4-b]pyridine Derivatives
Executive Summary
The [1,2,5]thiadiazolo[3,4-b]pyridine (TD-Py) scaffold represents a critical class of electron-deficient heterocycles used extensively as bioisosteres in medicinal chemistry and as acceptor units in donor-acceptor (D-A) conjugated polymers for optoelectronics.[1]
Characterizing this scaffold presents unique challenges:
-
Proton Scarcity: The core scaffold possesses only three aromatic protons, limiting the structural information available from 1H NMR.[1]
-
Aggregation: Planar
-stacking often leads to signal broadening and concentration-dependent chemical shifts.[1] -
Quaternary Carbon Assignment: The fusion points (bridgehead carbons) and the imine-like carbons (C=N) often have long relaxation times and weak NOE enhancement, making them difficult to detect in standard 13C experiments.[1]
This protocol outlines a self-validating workflow to overcome these barriers, ensuring high-confidence structural assignment.
Sample Preparation & Solvent Selection
Objective: Eliminate aggregation-induced broadening to resolve fine coupling constants (
The Solubility/Resolution Matrix
The TD-Py scaffold is highly planar. In standard solvents like CDCl
| Solvent | Application | Pros | Cons |
| CDCl | Initial Screen | Cheap, volatile. | Poor solubility for fused systems; significant aggregation.[1] |
| DMSO- | Polar Derivatives | Breaks H-bonds; good solubility.[1] | High viscosity broadens lines; hygroscopic (water peak interferes).[1] |
| TCE- | Recommended | High-Temp NMR (100°C) . | Toxic; expensive.[1] Essential for planar/polymeric derivatives.[1] |
| CS | Aggregation Study | Minimizes solvent-solute interactions.[1] | Hazardous; specialized use only.[1] |
Preparation Protocol
-
Standard: Dissolve 5–10 mg of analyte in 0.6 mL of DMSO-
. -
High-Performance (Aggregation Check): If peaks are broad (
Hz), switch to 1,1,2,2-tetrachloroethane- (TCE- ).[1] -
Heat: Warm the TCE-
sample to 80–100°C inside the probe. This disrupts -stacking, sharpening the multiplets and revealing true chemical shifts.
Structural Numbering & Signal Logic
To interpret the spectra, we must define the connectivity. The fusion of the electron-poor thiadiazole ring to the pyridine ring creates a highly deshielded environment.
Structure & Numbering (IUPAC based):
-
Position 1: Sulfur (Thiadiazole)[1]
-
Position 4: Bridgehead Carbon (fused)[1]
-
Position 5: Pyridine
-proton (closest to Pyridine N)[1] -
Position 6: Pyridine
-proton[1] -
Position 7: Pyridine
-proton (closest to Bridgehead)[1] -
Note: Numbering may vary by derivative; this guide uses relative positions (
) to the pyridine nitrogen.[1]
1H NMR Expectations (500 MHz)
The pyridine ring protons in TD-Py are significantly downfield compared to isolated pyridine due to the electron-withdrawing nature of the fused thiadiazole.
| Proton Position | Multiplicity | Approx. Shift ( | Coupling ( | Diagnostic Feature |
| H- | dd or d | 8.8 – 9.2 | Most deshielded; closest to electronegative N. | |
| H- | dd or d | 8.4 – 8.7 | Deshielded by thiadiazole ring current.[1] | |
| H- | dd (or m) | 7.6 – 7.9 | Distinctive "quartet-like" dd pattern. |
Experimental Workflow (Logic Diagram)
The following diagram illustrates the decision process for assigning the TD-Py scaffold, specifically addressing the "Silent Ring" problem (the thiadiazole ring has no protons).
Caption: Decision tree for solvent selection and experimental sequencing to ensure resolution of fused heterocycle couplings.
Detailed Protocol: The "Bridgehead" Assignment
The most common error in analyzing TD-Py derivatives is misassigning the quaternary carbons at the fusion point. These carbons (C-3a/C-7a or similar) do not have attached protons, so they do not appear in HSQC.
Step 1: 1H-13C HMBC (Heteronuclear Multiple Bond Correlation)
Run a gradient-selected HMBC optimized for long-range coupling (
Crucial Correlations:
-
The
-Proton (H-5): Will show a strong 3-bond correlation ( ) to the Bridgehead Carbon across the fusion.[1] -
The
-Proton (H-7): Will show a 3-bond correlation to the other Bridgehead Carbon.[1] -
The "Silent" Thiadiazole Carbons: If the thiadiazole ring has substituents (e.g., aryl groups), protons on those substituents will HMBC correlate to the thiadiazole ring carbons.[1] Without substituents, the thiadiazole carbons rely on 15N detection or very weak 4-bond couplings.
Step 2: 1H-15N HMBC (The "Gold Standard")
Because the thiadiazole ring is nitrogen-rich, 15N NMR provides definitive proof of the structure.
-
Experiment: 1H-15N gHMBC (natural abundance).
-
Concentration: Requires high concentration (>20 mg/0.6 mL) or cryoprobe.[1]
-
Expected Data:
HMBC Connectivity Logic
The following diagram details the specific HMBC correlations required to confirm the [1,2,5]thiadiazolo[3,4-b]pyridine core.
Caption: HMBC correlation map. Green arrows indicate critical C-H long-range couplings used to assign the quaternary bridgehead carbons.
References
-
Solvent Effects & Aggregation
- Title: Common NMR Solvents and properties (Aggreg
- Source: University of Pittsburgh / Wired Chemist.
-
URL:[Link]
-
Thiadiazole Characterization
-
15N NMR Methodology
-
Fused Ring Synthesis & Data
Sources
Application Note: High-Resolution Mass Spectrometry (HRMS) Profiling of Thiadiazolo[3,4-b]pyridine Scaffolds
This guide is structured as a high-level technical Application Note for analytical chemists and medicinal chemists. It synthesizes established mass spectrometric behavior of fused thiadiazole-pyridine systems with optimized high-resolution protocols.
Executive Summary
Thiadiazolo[3,4-b]pyridine is a privileged fused heterocyclic scaffold gaining traction in medicinal chemistry (as a bioisostere for purines in kinase inhibition) and optoelectronics (as an electron-deficient acceptor unit). Its unique electronic structure—an electron-withdrawing pyridine fused to a sulfur-rich thiadiazole—presents specific challenges in ionization and fragmentation.
This guide provides a validated workflow for the High-Resolution Mass Spectrometry (HRMS) analysis of these derivatives, focusing on distinguishing regioisomers, mapping fragmentation pathways, and optimizing ionization parameters for maximum sensitivity.
Chemical Context & Ionization Physics
The Analyte
-
Core Structure: A pyridine ring fused to a 1,2,5-thiadiazole ring.
-
Chemical Formula: C₅H₃N₃S (Monoisotopic Mass: 137.0048 Da).
-
pKa: The pyridine nitrogen is weakly basic due to the electron-withdrawing effect of the fused thiadiazole ring.
-
Isotopic Pattern: The presence of Sulfur (³⁴S, ~4.2% natural abundance) provides a distinct A+2 signature critical for elemental formula confirmation.
Ionization Strategy (ESI vs. APCI)
Unlike simple pyridines, the fused system reduces basicity. Standard ESI is effective, but specific mobile phase modifiers are required to ensure efficient protonation.
| Ionization Mode | Suitability | Mechanism & Notes |
| ESI (+) | High | Preferred for polar derivatives (amines, amides). Requires acidic modifiers (Formic acid) to protonate the pyridine nitrogen. |
| APCI (+) | Medium | Excellent for non-polar, lipophilic derivatives (e.g., halogenated or alkyl-substituted) where ESI suppression occurs. |
| ESI (-) | Low | Only relevant if the scaffold bears acidic moieties (carboxylic acids, sulfonamides). The core itself does not ionize well in negative mode. |
Experimental Protocol
Sample Preparation
To prevent source contamination and ensure high mass accuracy (<5 ppm), follow this "dilute-and-shoot" logic:
-
Stock Solution: Dissolve 1 mg of analyte in 1 mL DMSO (solubility enhancer).
-
Working Solution: Dilute stock 1:1000 into 50:50 Acetonitrile:Water + 0.1% Formic Acid .
-
Why? High organic content aids desolvation; formic acid ensures [M+H]⁺ formation.
-
-
Filtration: Pass through a 0.22 µm PTFE filter to remove micro-particulates.
UHPLC-HRMS Instrument Parameters
Target Platform: Q-TOF (e.g., Agilent 6500 series, Bruker maXis) or Orbitrap (e.g., Thermo Q-Exactive).
Chromatography (UHPLC)
-
Column: C18 Reverse Phase (e.g., Agilent ZORBAX Eclipse Plus, 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: Water + 0.1% Formic Acid (pH ~2.7).
-
Mobile Phase B: Acetonitrile (LC-MS Grade).
-
Gradient: 5% B (0-1 min)
95% B (1-8 min) Hold (8-10 min). -
Flow Rate: 0.4 mL/min.
Mass Spectrometry (Source: ESI+)
-
Capillary Voltage: 3500 V (Optimized for stable Taylor cone without discharge).
-
Nebulizer Gas (N₂): 35 psi.
-
Dry Gas Temperature: 325°C (Higher temp needed to desolvate the rigid fused ring).
-
Fragmentor Voltage: 110 V (Critical: Too high causes in-source fragmentation of the thiadiazole ring).
-
Acquisition Range: m/z 50 – 1000.
Structural Elucidation & Fragmentation Logic
The fragmentation of thiadiazolo[3,4-b]pyridine is highly characteristic. The stability of the aromatic system means high collision energies (CE) are often needed to induce ring opening.
Key Fragmentation Pathways (MS/MS)
Upon Collision Induced Dissociation (CID), the molecule typically unravels via Ring Contraction and Sulfur Extrusion .
-
Precursor Ion: [M+H]⁺ (Intact protonated molecule).
-
Primary Loss (HCN): Cleavage of the pyridine ring segment.
-
Secondary Loss (NS/N₂S): The thiadiazole ring is labile under high energy, often ejecting a nitrile sulfide fragment or elemental sulfur species.
-
Diagnostic Ion: Formation of a pyrrole-like or thiophene-like radical cation remnant.
Visualization of Fragmentation Workflow
The following diagram illustrates the logical flow of analyzing the fragmentation pattern, from precursor selection to structural assignment.
Caption: Logical workflow for MS/MS structural elucidation of thiadiazolo[3,4-b]pyridine derivatives.
Data Interpretation Guide
Mass Accuracy & Elemental Composition
For the core scaffold C₅H₃N₃S:
-
Theoretical [M+H]⁺: 138.0120
-
Acceptable Error:
5 ppm (Range: 138.0113 – 138.0127). -
Isotope Check: The A+2 peak (³⁴S) should be approximately 4.5% of the A+0 peak intensity. Significant deviation suggests interference or incorrect assignment.
Common Contaminants/Artifacts
-
Dimerization: [2M+H]⁺ or [2M+Na]⁺ adducts are common at high concentrations (>10 µg/mL). Dilute the sample to verify monomeric mass.
-
Solvent Adducts: Acetonitrile adducts [M+H+ACN]⁺ (+41.0265 Da) may appear if source temperature is too low.
Reporting Results
When publishing or reporting data, ensure the following format is used to establish E-E-A-T (Experience, Expertise, Authoritativeness, Trustworthiness):
HRMS (ESI-TOF) m/z: [M+H]⁺ calcd for C₅H₄N₃S 138.0120, found 138.0124 (err 2.9 ppm). MS/MS (CE 40 eV): 111.0012 (M - HCN), 84.9980 (Thiadiazole cleavage).
References
-
Rakitin, O. A., et al. (2025).[1] "[1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione: Synthesis and HRMS Characterization." MDPI Molbank. [Link] Key Insight: Establishes HRMS protocols for fused thiadiazolo-pyrazine systems, a direct structural analogue.
-
Patel, G. K., & Patel, H. S. (2015).[2] "Synthesis, spectral investigation and biological evaluation of 3-(pyridin-4-yl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole derivatives." Journal of Chemical and Pharmaceutical Research. [Link] Key Insight: Provides LC-MS fragmentation patterns for thiadiazole-pyridine linked systems.
-
Kryštof, V., et al. (2025).[2] "Development of New Pyrazolo[3,4-b]Pyridine Derivatives: HRMS and Structure Elucidation." International Journal of Molecular Sciences. [Link] Key Insight: Validates HRMS methods for fused pyridine scaffolds in drug discovery contexts.
Sources
In Vitro Testing of Thiadiazolo[3,4-b]pyridine Analogues: A Guide for Preclinical Evaluation
Introduction: The Therapeutic Potential of the Thiadiazolo[3,4-b]pyridine Scaffold
The thiadiazolo[3,4-b]pyridine scaffold is a heterocyclic structure of significant interest in medicinal chemistry and drug discovery. Its unique electronic and structural properties make it a versatile pharmacophore capable of interacting with a diverse range of biological targets.[1] The mesoionic character of the thiadiazole ring allows for enhanced cell membrane permeability, a desirable trait for intracellular drug targets.[2] Derivatives of this scaffold have demonstrated promising preclinical activity across various therapeutic areas, including oncology and infectious diseases.[3][4] Notably, some analogues have been investigated as inhibitors of key signaling proteins like Akt (Protein Kinase B), which is often dysregulated in cancer.[2][5]
This guide provides a comprehensive overview of the essential in vitro assays for the preliminary evaluation of novel thiadiazolo[3,4-b]pyridine analogues. We will detail robust protocols for assessing cytotoxicity, target engagement, and enzymatic inhibition, while also addressing critical considerations such as compound integrity and potential assay interference.
Part 1: Pre-experimental Considerations
Compound Management and Quality Control
Prior to initiating any biological evaluation, it is crucial to ensure the purity and stability of the thiadiazolo[3,4-b]pyridine analogues.
-
Purity Assessment: The purity of each compound should be determined using techniques such as High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy. Impurities can lead to misleading biological data.
-
Solubility Determination: The solubility of each analogue in aqueous buffers and common organic solvents (e.g., DMSO) should be established. Poor solubility can impact assay performance and data reproducibility.
-
Stock Solution Preparation: High-concentration stock solutions should be prepared in an appropriate solvent, typically DMSO, and stored under conditions that prevent degradation (e.g., -20°C or -80°C in small aliquots). Repeated freeze-thaw cycles should be avoided.
Physicochemical Properties and Potential Liabilities
The physicochemical properties of the thiadiazolo[3,4-b]pyridine scaffold can influence its drug-like characteristics.[6][7][8] It is also important to be aware of potential liabilities associated with this and related chemical classes.
-
Pan-Assay Interference Compounds (PAINS): Certain chemical motifs, including some containing thiadiazole rings, have been identified as PAINS.[9][10][11][12][13] These compounds can produce false-positive results in high-throughput screening assays through non-specific mechanisms.[9] It is advisable to use computational filters to assess the potential for PAINS liability and to employ orthogonal assays to validate initial findings.
-
ADME-Tox Profile: Early in vitro assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial for identifying compounds with favorable pharmacokinetic profiles and minimizing the risk of late-stage attrition.[14][15][16][17][18]
Part 2: Core In Vitro Assays
A tiered approach to in vitro testing is recommended, starting with broad assessments of cellular effects and progressing to more specific mechanistic studies.
Cell Viability and Cytotoxicity Assays
The initial step in evaluating a new chemical series is to determine its effect on cell viability and proliferation. This provides a general indication of biological activity and helps to establish appropriate concentration ranges for subsequent assays.
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) and MTS (3-(4,5-dimethylthiazol-2-yl)-5-(3-carboxymethoxyphenyl)-2-(4-sulfophenyl)-2H-tetrazolium) assays are colorimetric methods that measure the metabolic activity of cells, which serves as an indicator of cell viability.[19][20][21]
Materials:
-
Cancer cell line of interest (e.g., MCF-7 for breast cancer, A549 for lung cancer)[19][22]
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Thiadiazolo[3,4-b]pyridine analogues (dissolved in DMSO)
-
MTT or MTS reagent
-
Solubilization solution (for MTT assay)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO₂).
-
Compound Treatment: Prepare serial dilutions of the thiadiazolo[3,4-b]pyridine analogues in complete culture medium. Remove the old medium from the cells and add the compound dilutions. Include a vehicle control (e.g., 0.1% DMSO) and a positive control (e.g., a known cytotoxic agent).
-
Incubation: Incubate the plates for a defined period (e.g., 48 or 72 hours).
-
Reagent Addition:
-
Data Acquisition: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the results to determine the half-maximal inhibitory concentration (IC₅₀).
The CellTiter-Glo® assay is a more sensitive method that quantifies ATP, a direct indicator of metabolically active cells.[20][23][24][25] This assay is less prone to interference from colored compounds compared to MTT/MTS assays.[23]
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
Thiadiazolo[3,4-b]pyridine analogues
-
CellTiter-Glo® Reagent
-
Opaque-walled 96-well microplates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT/MTS protocol, using opaque-walled plates to prevent signal cross-talk.
-
Incubation: Incubate the plates for the desired duration.
-
Reagent Addition: Equilibrate the plate and the CellTiter-Glo® Reagent to room temperature. Add the reagent to each well according to the manufacturer's instructions.
-
Signal Stabilization: Mix the contents of the wells on an orbital shaker for 2 minutes to induce cell lysis, then let the plate stand at room temperature for 10 minutes to stabilize the luminescent signal.
-
Data Acquisition: Measure the luminescence using a luminometer.
-
Data Analysis: Calculate the percentage of cell viability and determine the IC₅₀ value.
Data Presentation: Cell Viability
| Compound | Target Cell Line | Assay Type | Incubation Time (h) | IC₅₀ (µM) |
| Analogue 1 | MCF-7 | MTT | 72 | 15.2 |
| Analogue 1 | A549 | CellTiter-Glo® | 72 | 12.8 |
| Analogue 2 | MCF-7 | MTT | 72 | >100 |
| Analogue 2 | A549 | CellTiter-Glo® | 72 | >100 |
| Doxorubicin | MCF-7 | MTT | 72 | 0.8 |
Target Engagement Assays
Once a compound demonstrates cellular activity, it is essential to confirm that it directly interacts with its intended intracellular target. The Cellular Thermal Shift Assay (CETSA) is a powerful technique for verifying target engagement in a cellular context.[26][27][28][29][30]
CETSA is based on the principle that the binding of a ligand to a protein increases its thermal stability.[27] This increased stability results in less protein denaturation and aggregation upon heating.
Materials:
-
Cells expressing the target protein
-
Thiadiazolo[3,4-b]pyridine analogue
-
Lysis buffer
-
Protein quantification assay (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
Primary antibody specific to the target protein
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Compound Treatment: Treat intact cells with the thiadiazolo[3,4-b]pyridine analogue or a vehicle control for a specified time.
-
Heat Challenge: Aliquot the cell suspensions into PCR tubes and heat them to a range of temperatures for a set duration (e.g., 3 minutes).[27]
-
Cell Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer.[27]
-
Separation of Soluble and Aggregated Proteins: Centrifuge the lysates at high speed to pellet the aggregated proteins.[27]
-
Protein Quantification and Western Blotting:
-
Data Analysis: Quantify the band intensities from the Western blot and plot them against the temperature to generate a melt curve. A shift in the melt curve in the presence of the compound indicates target engagement.
Visualization of Experimental Workflow
Caption: Workflow for the Cellular Thermal Shift Assay (CETSA).
Enzyme Inhibition Assays
If the thiadiazolo[3,4-b]pyridine analogues are designed to inhibit a specific enzyme, in vitro enzyme inhibition assays are necessary to determine their potency and mechanism of action.[35][36][37][38][39]
This protocol provides a general framework for assessing enzyme inhibition. The specific substrate and detection method will vary depending on the target enzyme.
Materials:
-
Purified target enzyme
-
Substrate for the enzyme
-
Assay buffer
-
Thiadiazolo[3,4-b]pyridine analogues
-
96-well microplate
-
Microplate reader (spectrophotometer or fluorometer)
Procedure:
-
Reagent Preparation: Prepare stock solutions of the enzyme, substrate, and inhibitors in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, inhibitor at various concentrations (or vehicle control), and the enzyme solution.
-
Pre-incubation: Pre-incubate the plate for a defined period (e.g., 15 minutes at 37°C) to allow the inhibitor to bind to the enzyme.[35]
-
Reaction Initiation: Initiate the enzymatic reaction by adding the substrate.
-
Kinetic Measurement: Immediately measure the change in absorbance or fluorescence over time using a microplate reader in kinetic mode.
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) for each inhibitor concentration.
-
Determine the percent inhibition relative to the control.
-
Plot the percent inhibition against the inhibitor concentration to calculate the IC₅₀ value.
-
Data Presentation: Enzyme Inhibition
| Compound | Target Enzyme | Assay Type | IC₅₀ (µM) |
| Analogue 1 | Kinase X | ADP-Glo™ Kinase Assay | 0.5 |
| Analogue 1 | Protease Y | Fluorescent Substrate Assay | >50 |
| Analogue 3 | Kinase X | ADP-Glo™ Kinase Assay | 2.3 |
| Staurosporine | Kinase X | ADP-Glo™ Kinase Assay | 0.01 |
Visualization of Inhibition Mechanism
Caption: Models of competitive and non-competitive enzyme inhibition.
Conclusion
The systematic in vitro evaluation of thiadiazolo[3,4-b]pyridine analogues is a critical step in the drug discovery process. The protocols outlined in this guide provide a robust framework for assessing the biological activity of these compounds, from initial cytotoxicity screening to target engagement and enzyme inhibition studies. By employing a logical and rigorous testing cascade, researchers can effectively identify promising lead candidates for further preclinical and clinical development.
References
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Jafari, R., Almqvist, H., Axelsson, H., Ignatushchenko, M., Lundbäck, T., Nordlund, P., & Martinez Molina, D. (2014). The cellular thermal shift assay for evaluating drug target interactions in cells. Nature Protocols, 9(9), 2100–2122. Available from: [Link]
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Eurofins Discovery. (n.d.). In Vitro ADME and Toxicology Assays. Available from: [Link]
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Reaction Biology. (n.d.). Cell Proliferation Assay Service | CellTiter-Glo. Available from: [Link]
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Clare, B. W., & Supuran, C. T. (1994). Synthesis and physicochemical properties of thiadiazolo[3,2-a]pyrimidinesulfonamides and thiadiazolo[3,2-a]triazinesulfonamides as candidates for topically effective carbonic anhydrase inhibitors. Journal of Medicinal Chemistry, 37(12), 1845–1851. Available from: [Link]
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Vastox. (2023). Importance of ADME and Toxicology Studies in Drug Discovery. Available from: [Link]
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Hammed, A. D., Jber, N. R., & Al-Masoudi, N. A. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59. Available from: [Link]
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Reaction Biology Corp. (n.d.). Biochemical kinase assays. Available from: [Link]
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Martinez Molina, D., & Nordlund, P. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. Current Protocols in Chemical Biology, 8(3), 141–160. Available from: [Link]
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Dahlin, J. L., Walters, M. A., & Baell, J. B. (2015). PAINS in the Assay: Chemical Mechanisms of Assay Interference and Promiscuous Enzymatic Inhibition Observed during a Sulfhydryl-Scavenging HTS. Journal of Medicinal Chemistry, 58(5), 2091–2113. Available from: [Link]
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Al-Omair, M. A., Al-Ghorbani, M., El-Gazzar, A. B. A., & Al-Zahrani, A. M. (2025). Discovery of new thiazolo[4,5-b] pyridine-based 1,2,3-triazoles as potent antioxidant agents: in vitro and in silico investigation. RSC Advances, 15(42), 28987-29001. Available from: [Link]
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The Scientist. (2024). Western Blot Protocol, Troubleshooting, and Applications. Available from: [Link]
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Unsal-Tan, O., Ozden, S., & Stanicka, J. (2019). Comprehensive Study on Thiadiazole-Based Anticancer Agents Inducing Cell Cycle Arrest and Apoptosis/Necrosis Through Suppression of Akt Activity in Lung Adenocarcinoma and Glioma Cells. ACS Omega, 4(7), 12847–12860. Available from: [Link]
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VectorB2B. (n.d.). In vitro ADME-Tox characterisation in drug discovery and development. Available from: [Link]
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Dai, L., & Li, Z. (2026). Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. bioRxiv. Available from: [Link]
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Wikipedia. (n.d.). Pan-assay interference compounds. Available from: [Link]
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Southern Research. (n.d.). ADME & In Vitro Toxicology. Available from: [Link]
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EUbOPEN. (n.d.). NanoLuc and HiBIT CETSA assays to assess cellular target engagement of compounds in cells. Available from: [Link]
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Gligorijević, N., Todorović, N., & Stanković, N. (2021). Triazolo Based-Thiadiazole Derivatives. Synthesis, Biological Evaluation and Molecular Docking Studies. Molecules, 26(13), 4053. Available from: [Link]
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Edmondson, D. E., & Binda, C. (2018). Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. Molecules, 23(11), 2969. Available from: [Link]
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Sławiński, J., & Szafrański, K. (2020). Thiadiazole derivatives as anticancer agents. Future Medicinal Chemistry, 12(1), 77–103. Available from: [Link]
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Oczkowski, M., Skalicka-Woźniak, K., & Dziurka, M. (2022). Comparison of the Usefulness of MTT and CellTiterGlo Tests Applied for Cytotoxicity Evaluation of Compounds from the Group of Polyphenols. Molecules, 27(17), 5645. Available from: [Link]
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Christodoulou, M. S., Liekens, S., & Kasiotis, K. M. (2021). Anticancer Activity of Triazolo-Thiadiazole Derivatives and Inhibition of AKT1 and AKT2 Activation. Pharmaceutics, 13(4), 493. Available from: [Link]
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Baell, J. B. (2016). Pan-assay interference compounds – Knowledge and References. ACS Chemical Neuroscience, 7(9), 1198–1200. Available from: [Link]
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Szałaj, N., Szymański, P., & Kałafut, J. (2022). Synthesis and Anticancer Activity of 1,3,4-Thiadiazoles with 3-Methoxyphenyl Substituent. Molecules, 27(20), 7001. Available from: [Link]
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Abdel-Mohsen, S. A., & El-Emary, T. I. (2018). New pyrazolo[3,4-b]pyridines: Synthesis and antimicrobial Activity. Der Pharma Chemica, 10(4), 44-51. Available from: [Link]
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Baell, J. B. (2017). Seven Year Itch: Pan-Assay Interference Compounds (PAINS) in 2017—Utility and Limitations. ACS Chemical Biology, 12(1), 3–6. Available from: [Link]
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de Oliveira, C. S., de Mattos, M. C., & da Silva, E. N. (2024). Assessment In vitro and In silico of the Activity of Thiadiazines as NorA Efflux Pump Inhibitors. Current Microbiology, 81(10), 329. Available from: [Link]
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SciSpace. (n.d.). Pan-assay interference compounds. Available from: [Link]
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ResearchGate. (n.d.). Physical properties of the prepared compounds (2-13). Available from: [Link]
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National Center for Biotechnology Information. (2013). Cell Viability Assays. In Assay Guidance Manual. Available from: [Link]
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Ghareb, N., & Al-Omar, M. A. (2022). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 27(19), 6296. Available from: [Link]
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ResearchGate. (2014). Synthesis and Biological Activity of 1,2,4-Triazolo-[3,4-b]Thiadiazole as Antimicrobial Agents. Available from: [Link]
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National Center for Biotechnology Information. (n.d.). Thiadiazolopyridine. PubChem Compound Summary for CID 12452794. Available from: [Link]
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ResearchGate. (n.d.). Figure 4. Physicochemical properties of highly active.... Available from: [Link]
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Boster Biological Technology. (n.d.). Western Blot Protocol: Complete Step-by-Step Guide. Available from: [Link]
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Al-Ghorbani, M., & El-Gazzar, A. B. A. (2021). Bicyclic[26][27][35]Thiadiazolo[3,2-α]Pyrimidine Analogues: Novel One-Pot Three-Component Synthesis, Antimicrobial, and Antioxidant. Biointerface Research in Applied Chemistry, 11(1), 7899-7911. Available from: [Link]
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Da-ta Biotech. (2024). In Vitro Enzyme Assay: Cutting Edge Research. Available from: [Link]
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Li, Y., & Li, S. (2022). Guidelines for the digestive enzymes inhibition assay. Food & Function, 13(15), 7864–7876. Available from: [Link]
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"challenges in the synthesis ofthiadiazolo[3,4-b]pyridine"
Welcome to the Technical Support Center for the synthesis of [1,2,5]thiadiazolo[3,4-b]pyridine . This fused heterocyclic system is a highly sought-after electron-accepting building block in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and advanced medicinal scaffolds[1].
Fusing a highly electron-deficient thiadiazole ring to a pyridine core presents unique synthetic challenges, primarily revolving around the control of highly exothermic intermediates, regioselectivity, and purification bottlenecks. This guide is designed to provide researchers with field-proven methodologies, mechanistic causality, and troubleshooting logic to ensure high-yield, reproducible syntheses.
Mechanistic Workflow & Reaction Logic
The most robust and widely adopted synthetic route involves the condensation of 2,3-diaminopyridine (or its halogenated derivatives) with thionyl chloride (SOCl₂)[2]. The reaction proceeds via an initial N-sulfinyl intermediate, which subsequently undergoes a thermally-driven intramolecular cyclization to form the fused thiadiazole ring[3].
Workflow for [1,2,5]thiadiazolo[3,4-b]pyridine synthesis via diamine cyclization.
Self-Validating Step-by-Step Methodology
To ensure reproducibility, this protocol embeds self-validating checkpoints. Do not proceed to the next step unless the validation criteria are met.
Step 1: Preparation and Validation of Anhydrous Conditions
-
Action: Dry pyridine over KOH pellets and distill under an inert atmosphere.
-
Causality: Thionyl chloride reacts violently with water to form SO₂ and HCl. Excess HCl protonates the diamine precursor, rendering it non-nucleophilic and halting the reaction before it begins.
-
Validation Checkpoint: Validate solvent water content is <50 ppm using Karl Fischer titration prior to use.
Step 2: Controlled Reagent Addition
-
Action: Dissolve 2,3-diaminopyridine (1.0 equiv) in the anhydrous pyridine under nitrogen. Cool the flask to 0 °C using an ice-water bath. Add SOCl₂ (2.5 equiv) dropwise over 30–45 minutes, maintaining the internal temperature strictly below 5 °C.
-
Causality: The initial formation of the N-sulfinyl intermediate is violently exothermic. If the temperature spikes, the electron-rich diamine undergoes rapid oxidative polymerization, resulting in an intractable black tar.
Step 3: Thermally-Driven Cyclization
-
Action: Remove the ice bath and gradually heat the reaction to reflux (approx. 115 °C) for 2–4 hours.
-
Causality: The intramolecular cyclization of the N-sulfinyl intermediate requires a high activation energy. Refluxing in pyridine provides the necessary thermal energy while simultaneously acting as an acid scavenger for the HCl byproduct, driving the equilibrium toward the final aromatic system[3].
-
Validation Checkpoint: Monitor the reaction via TLC (DCM:MeOH 95:5). The intermediate will appear as a distinct UV-active spot that slowly converts to a highly fluorescent product spot. Do not proceed to workup until the intermediate spot is completely consumed.
Step 4: Workup and Purification
-
Action: Cool to room temperature, carefully quench with ice water, and extract with dichloromethane (DCM). Wash the organic layer with 1M HCl to remove residual pyridine. Purify via vacuum sublimation (80–100 °C at 0.1 Torr).
-
Causality: Thiadiazolo-pyridines are highly polarizable and coordinate strongly with the acidic silanol groups on standard silica gel, leading to severe streaking and low isolated yields. Sublimation bypasses this solid-phase interaction entirely, yielding analytically pure crystals.
Quantitative Data: Reagent & Condition Optimization
Choosing the right cyclization conditions is a balance between yield, safety, and scalability. Below is a comparative summary of established synthetic conditions:
| Reagent | Solvent | Temp (°C) | Time (h) | Avg. Yield (%) | Key Advantage / Disadvantage | Ref |
| SOCl₂ | Pyridine | 115 (Reflux) | 2–4 | 78–85 | High yield; requires rigorous HCl scavenging. | [2] |
| SCl₂ | DMF | 55 | 3 | ~75 | Milder temperature; SCl₂ is highly toxic and unstable. | [3] |
| SOCl₂ | Benzene / NEt₃ | 80 (Reflux) | 4 | 50–60 | Easier workup; lower yield due to side reactions. | [2] |
Troubleshooting & FAQs
Logical troubleshooting tree for common issues in thiadiazolo-pyridine synthesis.
Q: My reaction turns into a black, intractable tar immediately upon adding SOCl₂. What happened? A: This is a classic symptom of poor temperature control or wet solvent. The reaction of SOCl₂ with diamines is violently exothermic. If the heat is not dissipated, localized heating causes oxidative degradation of the diamine. Actionable fix: Ensure your pyridine is strictly anhydrous and monitor the internal temperature with a thermocouple to ensure it does not exceed 5 °C during addition.
Q: I am observing incomplete cyclization; the intermediate N-sulfinyl compound is isolated instead. How do I drive the reaction to completion? A: The cyclization of the N-sulfinyl intermediate to the thiadiazole ring requires sufficient thermal energy. If you are using a low-boiling solvent like DCM, the reflux temperature (~40 °C) is insufficient. Switch to pyridine (b.p. 115 °C) or DMF and heat to at least 80 °C[3].
Q: The product yield is low after silica gel chromatography, and the compound streaks heavily on the column. How can I improve recovery? A: [1,2,5]Thiadiazolo[3,4-b]pyridines coordinate strongly with acidic silanol groups. To prevent this, pre-treat the silica gel with 1% triethylamine (TEA) to neutralize the acidic sites, or swap to neutral alumina. Alternatively, bypass chromatography entirely: many thiadiazolo-pyridines sublime readily under a high vacuum, providing pure material with minimal loss.
Q: Can I use this method for synthesizing highly substituted derivatives for OLED applications? A: Yes. For advanced OLED emitters (e.g., TADF materials), researchers often synthesize a halogenated intermediate, such as 6-bromo-[1,2,5]thiadiazolo[3,4-b]pyridine, using this exact SOCl₂/pyridine cyclization method. The bromine atom is then subsequently utilized in Buchwald-Hartwig cross-coupling reactions with donor molecules like 9,9-dimethyl-9,10-dihydroacridine (DMAC) to build the final Donor-Acceptor-Donor (D-A-D) architecture[1].
References
- Source: thieme-connect.
- Title: The Chemistry of 1,2,5-Thiadiazoles. III.
- Source: chemrxiv.
Sources
"improving yield inthiadiazolo[3,4-b]pyridine synthesis"
Technical Support Center: Troubleshooting & Optimizing Yield in[1,2,5]Thiadiazolo[3,4-b]pyridine Synthesis
Welcome to the Technical Support Center for Heterocyclic Synthesis. As a Senior Application Scientist, I frequently encounter researchers struggling with the cyclization of 2,3-diaminopyridines to form [1,2,5]thiadiazolo[3,4-b]pyridines. While these fused bicyclic systems are highly prized as electron-deficient building blocks for organic photovoltaics and thermally activated delayed fluorescence (TADF) emitters[1], their synthesis is notoriously prone to poor yields.
The classical approach relies on the thiadiazole ring closure of 2,3-diaminopyridine using thionyl chloride (SOCl₂)[2]. However, without precise mechanistic control, this reaction often falls victim to competitive electrophilic chlorination, exothermic degradation, and stalling. This guide provides field-proven troubleshooting strategies, mechanistic insights, and a self-validating protocol to optimize your yield.
Mechanistic Workflow
Caption: Workflow comparing unoptimized vs. optimized [1,2,5]thiadiazolo[3,4-b]pyridine synthesis.
Troubleshooting Guides & FAQs
Q1: Why is my crude product heavily contaminated with chlorinated byproducts (e.g., 5-chloro or 6-chloro derivatives)? Expertise & Causality: Thionyl chloride (SOCl₂) is a dual-action reagent; it acts as both a dehydrating cyclization agent and a potent electrophilic chlorinating agent. The electron-rich nature of the diaminopyridine precursor makes the pyridine ring highly susceptible to electrophilic aromatic substitution (chlorination) prior to or during the cyclization step. Solution: To suppress chlorination, you must reduce the electrophilicity of the reaction environment. Switch your sulfur-transfer reagent to N-thionylaniline (PhNSO), which is a milder alternative to SOCl₂[2]. If SOCl₂ must be used, strictly limit it to 1.1–1.2 equivalents and conduct the reaction in the presence of a non-nucleophilic base (like triethylamine or pyridine) at low temperatures (0–5 °C). The base scavenges the generated HCl, preventing the formation of highly reactive chloride species that drive side reactions.
Q2: I'm observing extensive tar formation and recovering less than 10% of the target compound. What is causing this degradation? Expertise & Causality: The initial nucleophilic attack of the primary amine on the sulfur atom of SOCl₂ is violently exothermic. If the addition rate is too fast or cooling is insufficient, localized superheating causes rapid oligomerization and oxidative decomposition (tarring). Additionally, the highly acidic conditions (if HCl is not scavenged) protonate the pyridine ring, rendering it insoluble and prone to degradation. Solution: Implement a strict thermal control protocol. Dilute the SOCl₂ in an inert solvent (e.g., anhydrous dichloromethane) and perform a slow, dropwise addition over 45–60 minutes while maintaining the internal reaction temperature strictly below 5 °C. Only allow the system to warm to room temperature after the initial exothermic phase has completely subsided.
Q3: The reaction stalls, and TLC/HPLC shows unreacted 2,3-diaminopyridine. Why isn't the cyclization completing? Expertise & Causality: 2,3-Diaminopyridine often forms an insoluble hydrochloride salt immediately upon reacting with the first equivalent of SOCl₂ (which releases HCl). This salt precipitates out of non-polar organic solvents (like toluene or DCM), physically sequestering the unreacted amine from the SOCl₂ and halting the cyclization. Solution: Ensure the starting material is fully dissolved as a free base. Utilize a co-solvent system (e.g., DCM with 5-10% anhydrous DMF) to improve the solubility of polar intermediates. Most importantly, the addition of an organic base (Et₃N) will neutralize the HCl in situ, keeping the diamine in its nucleophilic, soluble free-base form to drive the reaction to completion.
Quantitative Data Presentation
The following table summarizes expected yield and purity outcomes based on the selected reaction conditions.
| Reagent System | Solvent System | Temperature Profile | Yield (%) | Purity (%) | Primary Limitation / Observation |
| SOCl₂ (Excess, 3.0 eq) | Neat / Toluene | 25 °C → Reflux | 15 – 30% | < 50% | Extensive tarring; heavy chlorination of the pyridine ring. |
| SOCl₂ (1.2 eq) | Toluene | 0 °C → Reflux | 40 – 50% | ~ 70% | Reaction stalls due to diamine-HCl salt precipitation. |
| SOCl₂ (1.2 eq) + Et₃N (2.5 eq) | DCM / DMF (10:1) | 0 °C → 25 °C | 75 – 85% | > 90% | Highly efficient; requires aqueous wash to remove Et₃N·HCl salts. |
| N-Thionylaniline (1.2 eq) | Toluene | 80 °C (Reflux) | 80 – 90% | > 95% | Mildest conditions; requires column chromatography to remove aniline byproduct. |
Self-Validating Experimental Protocol: Optimized Synthesis via SOCl₂ / Et₃N
Note: This protocol is designed as a self-validating system. If Step 2 does not result in a clear, homogenous solution, the base stoichiometry or solvent dryness is compromised, and the reaction will stall.
Step 1: Preparation and Inert Atmosphere Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. Purge the system with high-purity nitrogen for 15 minutes to ensure a strictly anhydrous environment. Moisture will prematurely hydrolyze SOCl₂ to SO₂ and HCl, ruining the stoichiometry.
Step 2: Substrate Dissolution Charge the flask with 2,3-diaminopyridine (10.0 mmol, 1.09 g) and anhydrous dichloromethane (DCM, 50 mL). Add anhydrous triethylamine (Et₃N, 25.0 mmol, 3.5 mL). Stir at room temperature until complete dissolution is achieved. Validation Check: The solution must be completely clear. If a suspension persists, add anhydrous DMF dropwise (up to 5 mL) until clear.
Step 3: Controlled Electrophilic Addition Cool the reaction flask in an ice-water bath to an internal temperature of 0–2 °C. In the dropping funnel, prepare a solution of thionyl chloride (SOCl₂, 12.0 mmol, 0.87 mL) diluted in anhydrous DCM (10 mL). Begin dropwise addition of the SOCl₂ solution at a rate of 1 drop per 3 seconds. Validation Check: A mild color change (yellow to orange) is expected. If localized boiling or blackening occurs, halt the addition immediately and increase cooling.
Step 4: Cyclization and Maturation Once the addition is complete, maintain the reaction at 0 °C for 30 minutes. Remove the ice bath and allow the reaction to slowly warm to room temperature (20–25 °C) over 2 hours. Monitor the reaction via TLC (Eluent: EtOAc/Hexane 1:1). The disappearance of the highly polar baseline spot (diamine) confirms completion.
Step 5: Quenching and Extraction Quench the reaction by slowly pouring the mixture into 50 mL of saturated aqueous sodium bicarbonate (NaHCO₃) at 0 °C to neutralize any residual acid. Transfer to a separatory funnel and extract the aqueous layer with DCM (3 × 30 mL). Combine the organic layers, wash with brine (50 mL), and dry over anhydrous sodium sulfate (Na₂SO₄).
Step 6: Purification Filter the drying agent and concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography (Silica gel, gradient elution from 10% to 30% EtOAc in Hexanes) to yield the pure[1,2,5]thiadiazolo[3,4-b]pyridine as a crystalline solid.
References
- Chen, C., Hernandez Maldonado, D., Le Borgne, D., Alary, F., & Moineau, K. (2016). Synthesis of benzothiadiazole-based molecules via direct arylation: an eco-friendly way of obtaining small semi-conducting organic molecules. RSC Advances.
- Yang, et al. (2023). The Influence of Nitrogen Doping of the Acceptor in Orange–Red Thermally Activated Delayed Fluorescence Emitters and OLEDs. ChemRxiv.
Sources
Technical Support Center: Purification of Thiadiazolo[3,4-b]pyridine Derivatives
Status: Operational Ticket ID: PUR-TDP-001 Assigned Specialist: Senior Application Scientist, Separation Sciences[1][2][3]
Executive Summary
Thiadiazolo[3,4-b]pyridine derivatives (TD-Py) represent a unique class of fused heterocycles.[1][2] Depending on the isomer (typically [1,2,5]-fused for organic electronics or [1,2,3]/[1,3,4]-fused for medicinal chemistry), their purification presents distinct challenges.[1][2][4]
-
The Core Challenge: These molecules are often planar, leading to strong
- stacking (poor solubility) and possess a basic nitrogen atom that interacts with acidic stationary phases (tailing).[1][2] -
The Solution: A multi-stage approach leveraging the basicity difference between the product and its diamine precursor, followed by sublimation for device-grade purity.[2]
Module 1: Chromatographic Separation (The Workhorse)
Context: The most common synthesis involves cyclizing a 2,3-diaminopyridine derivative.[1][2][4] The diamine precursor is significantly more basic and polar than the cyclized TD-Py product.[2]
The "Silica Tailing" Phenomenon
TD-Py derivatives contain a pyridine nitrogen.[1][2] On standard acidic silica gel (pH ~5.5), this nitrogen protonates or hydrogen-bonds with silanol groups, causing:
-
Broad, streaking bands (tailing).[4]
-
Irreversible adsorption (yield loss).[5]
-
Co-elution with polar impurities.[2]
Protocol: Neutralized Flash Chromatography
Goal: Deactivate silanol sites to restore Gaussian peak shape.
-
Slurry Preparation:
-
Column Packing:
-
Pour the TEA-treated slurry. Flush with 2 column volumes (CV) of the starting mobile phase (containing 1% TEA).
-
-
Elution Gradient:
Visual Workflow: Purification Decision Matrix
Figure 1: Decision matrix for selecting the appropriate purification pathway based on crude solubility and application requirements.
Module 2: Crystallization & Precipitation (Scalability)
Context: For thiadiazolo[3,4-b]pyridine derivatives used in organic electronics (e.g., as electron acceptors), chromatography is often insufficient to remove trace oligomers.[1][2][3][4]
Solvent Selection Guide
The planar nature of these rings promotes stacking.[2] You need a solvent that disrupts these stacks at high temperatures but forces aggregation upon cooling.[2]
| Solvent System | Polarity Index | Application | Protocol Notes |
| Acetonitrile (MeCN) | 5.8 | General Purpose | Excellent for removing polar diamine residues.[1][2][4] Product often crystallizes as needles.[2] |
| Toluene | 2.4 | High MW Derivatives | Good for alkylated derivatives.[2] Requires slow cooling to avoid oiling out.[2] |
| Ethanol/Water | 5.2 / 10.2 | Polar Derivatives | Dissolve in hot EtOH, add water dropwise until turbid, then cool.[3][4] |
| Acetic Acid (AcOH) | 6.2 | Dione Derivatives | Specifically for thiadiazolo-pyridinediones.[1][2] High solubility at boil; effective purification.[2] |
Troubleshooting "Oiling Out"
-
Symptom: The compound separates as a distinct liquid layer instead of crystals.
-
Cause: The temperature dropped too fast, or the solvent boiling point is higher than the melting point of the solvated impurity.[4]
-
Fix: Re-heat to dissolve. Add a "seed" crystal at the cloud point.[2] Wrap the flask in foil/cotton to ensure slow cooling (over 4-6 hours).
Module 3: Sublimation (Device Grade)
Context: For Organic Light Emitting Diodes (OLEDs) or Photovoltaics (OPVs), even 99% purity is insufficient. Trace halides or solvent residues act as charge traps.[2]
Technique: Vacuum Gradient Sublimation.[2] This process separates components based on their vapor pressure and desublimation temperature.[2]
The Three-Zone Setup
-
Source Zone (
): The crude material is heated. Volatiles sublime. -
Purification Zone (
): The target TD-Py derivative deposits here.[1][2] -
Impurity Zone (
): Highly volatile impurities (solvent, degradation products) pass through to the cold trap.
Critical Parameter:
-
Pressure:
Torr (High Vacuum). -
Temperature: TD-Py cores typically sublime between 180°C – 280°C depending on substituents.[1][2]
FAQ & Troubleshooting Guide
Q1: My product co-elutes with the starting diamine on silica. How do I separate them?
A: The diamine is significantly more basic. [2] 1. Chemical Wash: Dissolve the mixture in an organic solvent (DCM/Ethyl Acetate) and wash with dilute HCl (0.1 M) .[2] The diamine will protonate and move to the aqueous layer.[2] The thiadiazolo-pyridine (less basic due to electron-withdrawing nature) will remain in the organic layer. [1][2] 2. Derivatization: If washing fails, react the crude with a limiting reagent (e.g., acetic anhydride) that targets the diamine but leaves the cyclized product untouched, changing the Rf of the impurity.
Q2: The NMR shows clean product, but the color is "off" (dark brown instead of yellow/orange).
A: This indicates trace oxidation products or palladium residues (if coupling was used). [4] * Solution: Treat the solution with activated charcoal or a metal scavenger (e.g., SiliaMetS®) for 30 minutes at 40°C, then filter through Celite.[3]
Q3: Yields are low after column chromatography.
A: You likely experienced irreversible adsorption.
Q4: My compound is insoluble in everything except boiling DMSO/DMF.
A: This is common for large fused aromatic systems. [2] * Action: Skip chromatography. Perform Soxhlet extraction using Chlorobenzene or o-Dichlorobenzene.[1][2] The impurities will either extract first (if more soluble) or the product will slowly extract over days, leaving insoluble char behind.
References
-
Neto, B. A. D., et al. (2025).[3][4][8] Synthesis and isolation of [1,2,5]thiadiazolo[3,4-b]pyrazine derivatives. MDPI Molbank.[2]
-
BenchChem Technical Support. (2025). Purification of Polar 2-Hydrazinyl-1,3,4-Thiadiazole Compounds.[1][2][3][4][9] BenchChem Guides.[2]
-
Ossila Ltd. (2025). Ultra High Purity Sublimed Materials for OLEDs.[2] Ossila Technical Notes.[2]
-
ResearchGate Community. (2016). Troubleshooting Silica Gel Chromatography for Basic Heterocycles. ResearchGate Q&A.[2]
-
Google Patents. (2012). Vacuum sublimation purifying method of OLED material.[2] CN102527076B.[2]
Sources
- 1. Synthesis and antimicrobial evaluation of some novel pyrido[3,2-<i>f</i>][1,2,3]thiadiazaphosphepinone compounds, bearing a pyridine moiety - Arabian Journal of Chemistry [arabjchem.org]
- 2. ossila.com [ossila.com]
- 3. CN102527076B - Vacuum sublimation purifying method of OLED (organic light emitting diode) material - Google Patents [patents.google.com]
- 4. Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety - ProQuest [proquest.com]
- 5. researchgate.net [researchgate.net]
- 6. reddit.com [reddit.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety - PMC [pmc.ncbi.nlm.nih.gov]
"troubleshooting NMR signal assignment forthiadiazolo[3,4-b]pyridine"
This guide serves as a specialized technical resource for researchers working with [1,2,5]thiadiazolo[3,4-b]pyridine and its derivatives. This scaffold is a critical electron-deficient building block in organic electronics (OLEDs, OPVs) and medicinal chemistry.
Due to the fused bicyclic nature and high heteroatom content (3 nitrogens, 1 sulfur), NMR assignment is often counter-intuitive compared to standard pyridine derivatives. This guide addresses specific spectral anomalies and assignment challenges.
Visual Troubleshooting Workflow
The following decision tree outlines the logical progression for unambiguous signal assignment, prioritizing experiments that resolve the most common "missing signal" or "overlap" issues.
Figure 1: Step-by-step NMR assignment logic flow for fused heteroaromatic systems.
Part 1: 1H NMR Signal Assignment
Q: Why are my proton signals significantly downfield (8.0–9.5 ppm)?
A: The [1,2,5]thiadiazolo[3,4-b]pyridine core is highly electron-deficient. The thiadiazole ring acts as a strong electron-withdrawing group (EWG), pulling electron density away from the fused pyridine ring. Additionally, the pyridine nitrogen (N4 in the fused system) exerts a localized deshielding effect.
-
Expectation: Protons will appear 1.0–2.0 ppm downfield compared to a standard benzene or pyridine ring.
Q: How do I distinguish the three aromatic protons (H-5, H-6, H-7)?
A: You must rely on coupling constants (
Numbering Convention:
-
N1/S1: Thiadiazole heteroatoms.
-
N4: Pyridine nitrogen.
-
H-5: Alpha to Pyridine N.
-
H-6: Beta to Pyridine N.
-
H-7: Gamma to Pyridine N (Alpha to Thiadiazole fusion).
| Proton | Position | Multiplicity | Coupling Constant ( | Diagnostic Feature |
| H-5 | dd | Most downfield signal (~9.0+ ppm). Sharp doublet of doublets. | ||
| H-6 | dd | Most upfield of the three (~7.8–8.2 ppm). Large vicinal coupling. | ||
| H-7 | dd | Mid-range shift (~8.5–9.0 ppm). Large vicinal + small long-range coupling. |
Troubleshooting Tip: If H-5 appears as a doublet (missing the small
Part 2: 13C NMR & Quaternary Carbons
Q: Why are the quaternary carbons (C-3a, C-7a) missing from my 1D 13C spectrum?
A: This is a classic relaxation issue common in fused heterocyclic systems.
-
Long
Relaxation: Quaternary carbons at fusion points lack attached protons to facilitate relaxation via the dipole-dipole mechanism. They can have relaxation times >5 seconds. -
Standard Parameters: Default 13C parameters often use a short relaxation delay (d1 = 1-2s) and a
pulse, which saturates these nuclei, rendering them invisible.
Protocol for Visualization:
-
Increase d1: Set relaxation delay to 3–5 seconds .
-
Increase Scans: You may need 1024–4096 scans depending on concentration.
-
Use Cr(acac)
: For rapid results, add a relaxation agent like Chromium(III) acetylacetonate (~20 scan efficiency boost).
Q: How do I assign the quaternary carbons without ambiguity?
A: Use HMBC (Heteronuclear Multiple Bond Correlation) . Do not rely on chemical shift prediction software alone, as errors >5 ppm are common for this scaffold.
Key HMBC Correlations:
-
H-5 will show a strong
correlation to C-7 and C-3a (fusion carbon). -
H-7 will show a strong
correlation to C-5 and C-7a (fusion carbon). -
H-6 helps link the two halves but often shows weaker
correlations.
Part 3: Advanced Troubleshooting (Solvent & Aggregation)
Q: My peaks are broad and undefined. Is my product impure?
A: Not necessarily. Thiadiazolo[3,4-b]pyridine derivatives are planar and highly
-
Symptom: Broadened signals, particularly in non-polar solvents like CDCl
. -
Solution: Switch to a polar aprotic solvent like DMSO-d
or DMF-d . These solvents disrupt aggregates. -
Advanced Fix: Run the NMR experiment at elevated temperature (e.g., 320–350 K) to break stacks and sharpen peaks.
Q: Can I use 15N NMR to confirm the structure?
A: Yes, and it is highly recommended if you have access to a cryoprobe. Run a 1H-15N HMBC experiment.
-
N4 (Pyridine-like): Will correlate strongly with H-5 (
) and H-6 ( ). -
Thiadiazole Nitrogens: Will typically correlate with H-7 (
to N1/N3 depending on numbering) or substituents on the thiadiazole ring.
References
-
Chemical Shift & Coupling Data
-
GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Taylor & Francis.
-
NMR Coupling Constants Guide. Iowa State University.
-
-
Synthesis & Characterization of Fused Thiadiazoles
-
[1,2,5]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione Synthesis & NMR. MDPI.
-
Structural Features of 1,3,4-Thiadiazole-Derived Ligands. NCBI/PMC.
-
-
General NMR Interpretation
-
1H-1H Coupling in Proton NMR. ACD/Labs.
-
Coupling Constants Identify Coupled Protons.[1] Chemistry LibreTexts.
-
Sources
Technical Support Center: Troubleshooting Stability of Thiadiazolo[3,4-b]pyridines Under Acidic and Basic Conditions
Welcome to the Application Support Center. As a Senior Application Scientist, I frequently assist drug development professionals and synthetic chemists in overcoming the unique handling challenges associated with the thiadiazolo[3,4-b]pyridine core.
While the isolated 1,2,5-thiadiazole ring is highly aromatic and thermally stable, fusing it to an electron-withdrawing pyridine ring fundamentally alters its electronic landscape. This creates a highly electrophilic, "pull-pull" heterocyclic system that is highly sensitive to nucleophilic attack under extreme pH conditions. This guide provides mechanistic causality, self-validating protocols, and troubleshooting steps to ensure the structural integrity of your compounds during synthesis and assay development.
I. Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My thiadiazolo[3,4-b]pyridine derivative degrades completely during Boc-deprotection. What is the mechanistic cause, and how can I prevent it?
The Mechanistic Causality:
The parent 1,2,5-thiadiazole ring possesses a high degree of aromaticity (Bird aromaticity index
The Solution: You must eliminate water from the reaction matrix. Switch to strictly anhydrous acidic conditions . Using 4N HCl in 1,4-dioxane or Trifluoroacetic acid (TFA) in anhydrous dichloromethane (DCM) allows for the successful removal of protecting groups and the isolation of the stable di-HCl or TFA salts without hydrolytic degradation[2].
Q2: I observe ring-cleaved side products and complex mixtures during ester hydrolysis or Suzuki cross-coupling. Why is the thiadiazole ring opening under basic conditions?
The Mechanistic Causality:
The electron-deficient nature of the thiadiazolopyridine core makes it an excellent candidate for Nucleophilic Aromatic Substitution (
The Solution:
For ester hydrolysis, avoid sodium or potassium hydroxide. Instead, utilize mild bases like Lithium hydroxide (LiOH) in THF/water mixtures at controlled temperatures (ambient to 65 °C)[4]. For cross-coupling reactions, replace strong bases like
II. Quantitative Data Summary: pH Stability Profile
To assist in your experimental design, the following table summarizes the stability of the thiadiazolo[3,4-b]pyridine core across various pH ranges and reagents.
| Condition Type | Reagent / Environment | Core Stability | Primary Degradation Mechanism | Recommended Alternative |
| Strong Aqueous Acid | 6N HCl (reflux), | Low | Protonation-induced hydrolysis; desulfurization. | Anhydrous acids (TFA/DCM). |
| Anhydrous Acid | 4N HCl in Dioxane, TFA in DCM | High | N/A (Forms stable protonated salts). | Standard Protocol |
| Mild Base | Moderate-High | Slow | Control stoichiometry (1.1 eq). | |
| Strong Base | NaOH, KOH, | Low | Rapid | LiOH in THF/Water. |
III. Mechanistic & Workflow Visualizations
Degradation Pathways Under Extreme pH
The following diagram illustrates the divergent degradation pathways of the thiadiazolo[3,4-b]pyridine core when subjected to inappropriate acidic or basic conditions.
Figure 1: Mechanistic degradation pathways of thiadiazolo[3,4-b]pyridine under extreme pH.
Safe Handling & Reaction Workflow
Use this decision matrix to select the appropriate reagents when performing deprotections or coupling reactions on this sensitive core.
Figure 2: Workflow for reagent selection to prevent core degradation during synthesis.
IV. Experimental Protocols
The following methodologies are self-validating; if the core degrades, the visual cues (color changes from yellow/orange to dark brown/black tars) will immediately indicate protocol deviation.
Protocol A: Anhydrous Acidic Deprotection (Boc Removal)
Purpose: To remove a tert-butyloxycarbonyl (Boc) group without hydrolyzing the thiadiazolopyridine core.[2]
-
Preparation: Dissolve the Boc-protected thiadiazolo[3,4-b]pyridine derivative (1.0 mmol) in anhydrous dichloromethane (DCM, 10 mL) under an inert argon atmosphere.
-
Cooling: Cool the reaction flask to 0 °C using an ice-water bath.
-
Acid Addition: Slowly add anhydrous Trifluoroacetic acid (TFA, 2.0 mL) dropwise over 5 minutes. Causality note: Anhydrous conditions prevent water from attacking the newly protonated, highly electrophilic pyridine ring.
-
Reaction: Remove the ice bath and stir the mixture at room temperature for 2 to 4 hours. Monitor completion via LC-MS.
-
Isolation: Concentrate the reaction mixture under reduced pressure (do not exceed 35 °C).
-
Precipitation: Triturate the resulting residue with anhydrous diethyl ether (15 mL) to precipitate the product as a stable TFA salt. Filter and dry under high vacuum.
Protocol B: Mild Basic Ester Hydrolysis
Purpose: To hydrolyze an ester appended to the core without triggering
-
Preparation: Dissolve the ester derivative (1.0 mmol) in a solvent mixture of Tetrahydrofuran (THF) and Deionized Water (3:1 v/v, 12 mL).
-
Cooling: Cool the mixture to 0 °C.
-
Base Addition: Add Lithium hydroxide monohydrate (
, 1.1 mmol, 1.1 eq) in a single portion. Causality note: Strict stoichiometric control of a mild base prevents excess hydroxide from acting as a nucleophile against the thiadiazole sulfur. -
Reaction: Stir at room temperature. If the reaction is sluggish, gentle heating up to a maximum of 65 °C is permissible, but must be monitored hourly.
-
Quenching: Once complete, cool to 0 °C and carefully adjust the pH to 5-6 using 1N HCl. Warning: Do not over-acidify the aqueous layer, as this will protonate the core and invite hydrolysis.
-
Extraction: Extract the product with Ethyl Acetate (
mL), wash the combined organic layers with brine, dry over , and concentrate in vacuo.
V. References
1.1 - Thieme Connect (Science of Synthesis). 2.3 - New Journal of Chemistry (via ResearchGate). 3.2 - Google Patents. 4.4 - Google Patents.
Sources
Technical Support Center: Scale-Up Synthesis of [1,2,5]Thiadiazolo[3,4-b]pyridine
This guide provides authoritative troubleshooting and validated protocols for the scale-up synthesis of [1,2,5]thiadiazolo[3,4-b]pyridine. This heterocyclic scaffold is a critical electron-deficient building block used in the development of thermally activated delayed fluorescence (TADF) OLED emitters[1] and advanced antibacterial agents [2].
Frequently Asked Questions (FAQs)
Q1: What is the most reliable synthetic route for scaling up [1,2,5]thiadiazolo[3,4-b]pyridine?
A: The industry-standard method is the condensation of 2,3-diaminopyridine with thionyl chloride (
Q2: During scale-up (>50g), my reaction mixture turns into an intractable black tar, and the yield plummets. What is the root cause?
A: This is a classic symptom of localized overheating and over-oxidation. Thionyl chloride is both a powerful electrophile and an oxidant. At larger scales, poor mixing and inadequate heat dissipation lead to localized "hot spots" during the highly exothermic
Q3: Why is a base required, and which one is optimal for kilogram-scale reactions?
A: The cyclization generates two equivalents of HCl gas per mole of product. If unneutralized, the HCl protonates the unreacted 2,3-diaminopyridine, rendering it non-nucleophilic and stalling the reaction. While pyridine is often used in discovery chemistry as both solvent and base, it is problematic on a large scale due to its toxicity and difficult removal. For scale-up, triethylamine (
Q4: How do I handle the massive gas evolution safely?
A: The reaction evolves significant quantities of HCl and potentially
Mechanistic Pathway & Process Workflow
To successfully troubleshoot, you must understand the underlying causality of the reaction. The cyclization follows Hurd-Mori-type conditions [5], where the electrophilic sulfur center of
Caption: Mechanistic pathway for the formation of[1,2,5]thiadiazolo[3,4-b]pyridine via SOCl2 condensation.
Caption: Standardized scale-up workflow ensuring thermal control and safe gas management.
Quantitative Scale-Up Parameters & Troubleshooting
When transitioning from a 1-gram discovery scale to a 100-gram process scale, reaction parameters do not scale linearly. The table below summarizes the critical adjustments required to maintain yield and purity.
Table 1: Parameter Adjustments Across Scales
| Parameter | Discovery Scale (1 g) | Pilot Scale (100 g) | Causality / Rationale |
| Solvent Volume | 10 mL (10x) | 1500 mL (15x) | Increased dilution prevents localized overheating and oligomerization. |
| 2.5 eq | 1.2 - 1.5 eq | Excess | |
| Addition Time | 10 minutes | 3 - 4 hours | Slower addition manages the massive exotherm ( |
| Base Selection | Pyridine (Solvent/Base) | Toluene/ | |
| Purification | Column Chromatography | Crystallization | Chromatography is unfeasible at scale; the product can be recrystallized from ethanol or heptane/EtOAc. |
Table 2: Troubleshooting Matrix
| Observed Issue | Root Cause | Corrective Action |
| Incomplete Conversion | Loss of | Ensure the condenser is chilled to -5 °C. Add |
| Product is Black/Sticky | Over-oxidation and degradation of the pyridine ring. | Reduce |
| Low Yield after Workup | Product hydrolysis or loss in the aqueous phase. | [1,2,5]Thiadiazoles can be sensitive to strong aqueous bases. Quench with saturated |
Validated Step-by-Step Protocol (100g Scale)
This self-validating protocol incorporates built-in safety and quality control checkpoints to ensure trustworthiness and reproducibility.
Materials:
-
2,3-Diaminopyridine: 100 g (0.916 mol)
-
Thionyl Chloride (
): 130 g (1.09 mol, 1.2 eq) -
Triethylamine (
): 204 g (2.01 mol, 2.2 eq) -
Anhydrous Toluene: 1.5 L
Procedure:
-
Reactor Preparation: Equip a 3 L jacketed glass reactor with a mechanical stirrer, a dropping funnel, an internal temperature probe, and a reflux condenser. Connect the condenser outlet to a dual-stage gas scrubber (Stage 1:
, Stage 2: 15% NaOH). -
Substrate Charging: Charge the reactor with 2,3-diaminopyridine (100 g) and anhydrous toluene (1.2 L). Begin mechanical stirring (250 rpm).
-
Base Addition: Add triethylamine (204 g) to the suspension. Purge the system with nitrogen for 15 minutes.
-
Cooling: Circulate coolant through the reactor jacket to bring the internal temperature to 0–5 °C.
-
Reagent Addition (Critical Step): Dilute
(130 g) in anhydrous toluene (300 mL). Place this solution in the dropping funnel. Add the solution dropwise over 3.5 hours. Checkpoint: Modulate the addition rate to ensure the internal temperature never exceeds 5 °C. -
Cyclization: Once the addition is complete, gradually heat the reactor to 80 °C over 1 hour. Maintain at 80 °C for 3 hours. Observation: Copious gas evolution will occur; ensure scrubbers are active.
-
Quench: Cool the reactor to room temperature. Slowly add 500 mL of ice-cold saturated aqueous
to quench any unreacted . Caution: gas will evolve. -
Phase Separation & Filtration: Filter the biphasic mixture through a pad of Celite to remove insoluble polymeric byproducts. Transfer the filtrate to a separatory funnel and isolate the organic (toluene) layer. Extract the aqueous layer with ethyl acetate (2 x 300 mL).
-
Concentration & Purification: Combine the organic layers, dry over anhydrous
, and concentrate under reduced pressure. Recrystallize the crude dark solid from hot ethanol to afford [1,2,5]thiadiazolo[3,4-b]pyridine as a crystalline solid.
References
-
Title: The Influence of Nitrogen Doping of the Acceptor in Orange–Red Thermally Activated Delayed Fluorescence Emitters and OLEDs Source: ChemRxiv URL: [Link]
- Title: Tricyclic nitrogen containing compounds as antibacterial agents (US8389524B2)
-
Title: Synthesis of benzothiadiazole-based molecules: Via direct arylation: An eco-friendly way of obtaining small semi-conducting organic molecules Source: ResearchGate URL: [Link]
-
Title: Recent Advances in the Synthesis and Applications of 1,2,3/1,2,5-Thiadiazole- and Benzo[c][1,2,5/1,2,3]thiadiazole-Type Compounds Source: MDPI URL: [Link]
Technical Support Center: Troubleshooting the Synthesis of [1,2,5]Thiadiazolo[3,4-b]pyridines
Welcome to the Technical Support Center. This guide is designed for researchers, synthetic chemists, and drug development professionals working with the [1,2,5]thiadiazolo[3,4-b]pyridine scaffold—a critical electron-deficient moiety used in organic photovoltaics (OPVs), OLEDs, and medicinal chemistry.
While the standard Hinsberg-type condensation of pyridine-2,3-diamine with thionyl chloride (SOCl₂) is the most common synthetic route[1], the high reactivity of the diamine and the harsh nature of SOCl₂ frequently lead to complex impurity profiles. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to ensure high-purity synthesis[2].
Frequently Asked Questions & Troubleshooting Guide
Q1: My final product contains a significant amount of 5-chloro-[1,2,5]thiadiazolo[3,4-b]pyridine. Why is this happening, and how can I prevent it? A1: Thionyl chloride (SOCl₂) acts not only as a cyclizing agent but also as a potent chlorinating agent. Once the thiadiazolopyridine ring forms, the system becomes highly electron-deficient. Under acidic conditions (due to the HCl byproduct) and elevated temperatures, the pyridine ring becomes susceptible to nucleophilic addition-elimination by chloride ions, leading to chlorination at the C-5 position.
-
The Solution: Avoid using a massive excess of SOCl₂. Instead, use a strict stoichiometric amount (1.1 equivalents) and introduce a tertiary amine base (such as pyridine or triethylamine). The base neutralizes the HCl byproduct, significantly accelerating the cyclization step while suppressing the acidic conditions that favor chlorination[2]. Alternatively, switch to a milder sulfur-transfer reagent like N-thiosulfinylaniline, which completely eliminates the source of reactive chlorine[3].
Q2: I am experiencing very low yields (<30%), and the reaction mixture turns into an insoluble black tar. What is going wrong? A2: You are observing intermolecular condensation. Pyridine-2,3-diamine is highly nucleophilic. If the local concentration of the diamine is too high relative to the cyclizing agent, the unreacted amine groups will attack the intermediate N-sulfinylamines of adjacent molecules. This leads to oligomeric and polymeric networks rather than the desired intramolecular ring closure.
-
The Solution: Implement the high-dilution principle . Dissolve the diamine in a large volume of an inert solvent and add the SOCl₂ dropwise using a syringe pump. This ensures that once a diamine molecule reacts with one molecule of SOCl₂, it immediately undergoes intramolecular cyclization before encountering another diamine molecule[4].
Q3: NMR analysis of my purified product shows a mixture of regioisomers, specifically[1,2,5]thiadiazolo[3,4-c]pyridine. How did this form? A3: The cyclization of pyridine-2,3-diamine strictly yields the[3,4-b] isomer[5]. The presence of the [3,4-c] isomer indicates that your starting material was contaminated with pyridine-3,4-diamine.
-
The Solution: Commercial sources of diaminopyridines often contain regioisomeric impurities resulting from their upstream nitration/reduction synthesis. Always validate the purity of your pyridine-2,3-diamine via ¹H NMR or HPLC before use. If contaminated, recrystallize the starting material from an ethanol/water mixture prior to the cyclization step.
Quantitative Data: Reaction Conditions vs. Impurity Profiles
To illustrate the causality between reaction design and impurity formation, the following table summarizes how different parameters affect the final product profile.
| Reaction Condition | Reagent Equivalents | Solvent & Concentration | Base Additive | Yield (%) | Major Impurity Profile |
| Standard Reflux | SOCl₂ (3.0 eq) | Toluene (0.5 M) | None | 35% | 5-chloro derivative (20%), Tars (40%) |
| High Dilution | SOCl₂ (1.1 eq) | DCM (0.05 M) | None | 60% | Unreacted diamine (10%), Tars (25%) |
| Base-Catalyzed | SOCl₂ (1.1 eq) | DCM (0.05 M) | Pyridine (2.5 eq) | 88% | Trace regioisomers (<2%) |
| Alternative Reagent | PhNSO (1.2 eq) | Toluene (0.1 M) | None | 82% | Aniline byproduct (easily washed) |
Mechanistic Pathway Visualization
The following diagram illustrates the divergent pathways that lead to either the desired product or the most common impurities.
Mechanistic pathways of thiadiazolo[3,4-b]pyridine synthesis and common impurity formations.
Experimental Protocol: Optimized Base-Catalyzed Synthesis
Self-Validating Principle: This protocol utilizes stoichiometric control and base catalysis to drive intramolecular cyclization while preventing chlorination. In-process Thin Layer Chromatography (TLC) ensures the reaction is quenched exactly when the diamine is consumed, preventing over-reaction.
Step 1: Preparation of the Diamine Solution
-
Dissolve 10.0 mmol of rigorously purified pyridine-2,3-diamine in 200 mL of anhydrous dichloromethane (DCM) to achieve a high-dilution concentration of 0.05 M.
-
Add 25.0 mmol (2.5 eq) of anhydrous pyridine.
-
Validation Check: Ensure the solution is completely clear. Any insoluble dark material indicates oxidized diamine impurities; filter through a pad of Celite if necessary before proceeding.
Step 2: Controlled Addition of Cyclizing Agent
-
Cool the reaction flask to 0 °C using an ice bath under an inert argon atmosphere.
-
Prepare a solution of 11.0 mmol (1.1 eq) of thionyl chloride (SOCl₂) in 20 mL of anhydrous DCM.
-
Using a syringe pump, add the SOCl₂ solution dropwise over 60 minutes.
-
Causality Note: Slow addition at 0 °C minimizes the local concentration of the highly reactive N-sulfinyl intermediate, suppressing intermolecular oligomerization and strictly favoring the desired intramolecular ring closure[4].
Step 3: Reaction Maturation and In-Process Monitoring
-
Allow the reaction to warm to room temperature and stir for an additional 2 hours.
-
Validation Check: Monitor the reaction via TLC (Eluent: DCM:MeOH 9:1). Pyridine-2,3-diamine will stain intensely with ninhydrin (Rf ~0.2). The desired [1,2,5]thiadiazolo[3,4-b]pyridine will appear as a UV-active spot (Rf ~0.6) and will not stain with ninhydrin. Terminate the reaction immediately once the diamine spot disappears to prevent subsequent chlorination.
Step 4: Quenching and Workup
-
Quench the reaction by slowly adding 50 mL of saturated aqueous NaHCO₃ to neutralize the pyridine hydrochloride salts and any trace unreacted SOCl₂.
-
Extract the aqueous layer with DCM (3 x 50 mL). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Step 5: Purification and Final Validation
-
Purify the crude residue via flash column chromatography (Silica gel, Hexanes:Ethyl Acetate gradient).
-
Validation Check: Confirm the absence of the 5-chloro impurity via ¹H NMR. The desired product should show two distinct doublets and one doublet of doublets in the aromatic region, whereas the chlorinated impurity will lack the proton signal at the C-5 position.
References
-
[5] 2,1,3-Benzothiadiazole: 1,2,5-Thiadiazolo[3,4-b]pyridine und 1,2,5-Thiadiazolo[3,4-c]pyridine. Thieme Connect. Available at:[Link]
-
[2] Product Class 11: 1,2,5-Thiadiazoles and Related Compounds. Science of Synthesis (Thieme Connect). Available at: [Link]
-
[1] Deazapurine derivatives. VI: Synthesis of 1,2,5‐thia‐ and 1,2,5‐selena‐diazolopyridines. Researcher.Life / Journal of Heterocyclic Chemistry. Available at:[Link]
-
[3] Benzo[1,2,3]dithiazole Compounds: A History of Synthesis and Their Renewed Applicability in Materials and Synthetic Chemistry. MDPI. Available at:[Link]
Sources
Navigating the Synthesis of Thiadiazolo[3,4-b]pyridines: A Technical Support Guide for Researchers
For Immediate Release
This technical support guide is designed to assist researchers, scientists, and drug development professionals in the synthesis of thiadiazolo[3,4-b]pyridines, a class of heterocyclic compounds of significant interest in medicinal chemistry. This document provides a comprehensive overview of alternative synthetic routes, detailed experimental protocols, and a troubleshooting guide in a question-and-answer format to address common challenges encountered during synthesis.
Introduction
The thiadiazolo[3,4-b]pyridine scaffold is a key pharmacophore in numerous compounds with diverse biological activities. The fusion of the electron-deficient pyridine ring with the thiadiazole moiety creates a unique electronic environment, making these compounds attractive targets for drug discovery programs. However, their synthesis can present unique challenges. This guide offers practical, experience-driven advice to navigate these complexities.
Core Synthetic Strategies: A Comparative Overview
The most prevalent and logical approach to the synthesis of thiadiazolo[3,4-b]pyridines commences with the construction of a key intermediate, 4-amino-3-(pyridin-4-yl)-5-mercapto-4H-1,2,4-triazole . This intermediate serves as a versatile building block for the subsequent annulation of the pyridine ring.
Table 1: Comparison of Key Synthetic Routes to the Triazole-Thiol Intermediate
| Synthetic Route | Starting Materials | Reagents | Key Advantages | Potential Challenges |
| Route A: From Isonicotinic Acid Hydrazide | Isonicotinic acid hydrazide | Carbon disulfide, Potassium hydroxide, Hydrazine hydrate | Readily available starting materials, well-established procedure. | Evolution of H₂S gas requires a well-ventilated fume hood; precise pH control is crucial for precipitation.[1][2][3] |
| Route B: From Thiocarbohydrazide | A pyridine-containing carboxylic acid | Thiocarbohydrazide, Phosphorus oxychloride | Can be adapted for various substituted pyridines. | Requires handling of POCl₃, a corrosive and moisture-sensitive reagent. |
Troubleshooting Guide: Common Experimental Issues and Solutions
This section addresses specific problems that may arise during the synthesis of thiadiazolo[3,4-b]pyridines, presented in a question-and-answer format.
Synthesis of the 4-Amino-3-(pyridin-4-yl)-5-mercapto-4H-1,2,4-triazole Intermediate
Question 1: My yield of the triazole-thiol intermediate is consistently low after acidification. What are the likely causes?
Answer: Low yields during the precipitation of 4-amino-3-(pyridin-4-yl)-5-mercapto-4H-1,2,4-triazole are often traced back to several critical factors:
-
Incomplete Cyclization: The initial reaction between the potassium dithiocarbazinate salt and hydrazine hydrate to form the triazole ring may not have gone to completion. Ensure the reflux time is adequate (typically 2-8 hours) and that the evolution of hydrogen sulfide gas has ceased, indicating the reaction's progression.[1]
-
Improper pH for Precipitation: The triazole-thiol is amphoteric and its precipitation is highly pH-dependent. The isoelectric point must be reached for maximum precipitation. It is recommended to add the acid (e.g., hydrochloric acid) dropwise with vigorous stirring while monitoring the pH. Overtitration can lead to the re-dissolution of the product.
-
Co-precipitation of Salts: Inadequate washing of the filtered product can leave inorganic salts, leading to an artificially high crude weight and complicating purification. Wash the precipitate thoroughly with cold water.
Question 2: The precipitated triazole-thiol intermediate is difficult to filter and appears gelatinous. How can I improve its physical properties?
Answer: A gelatinous precipitate can be challenging to handle. Consider the following adjustments:
-
Controlled Precipitation: Cool the reaction mixture thoroughly in an ice bath before and during acidification. Slow, dropwise addition of the acid with efficient stirring promotes the formation of larger, more crystalline particles.
-
"Digestion" of the Precipitate: After precipitation, allowing the slurry to stir at a slightly elevated temperature (e.g., 40-50 °C) for a short period (a process known as digestion) can sometimes improve the particle size and filterability.
-
Solvent Composition: While the precipitation is typically done from an aqueous solution, the initial cyclization is often performed in ethanol. The final solvent composition at the time of precipitation can influence the product's morphology.
Formation of the Fused Thiadiazolo[3,4-b]pyridine Ring
The construction of the pyridine ring onto the triazole-thiadiazole core is a critical step. Multicomponent reactions offer a convergent and efficient approach. A plausible strategy involves a modified Hantzsch-type synthesis or a Michael addition-cyclization sequence.
**dot
Caption: Proposed synthetic workflow for thiadiazolo[3,4-b]pyridine.
Question 3: I am attempting a one-pot synthesis of the thiadiazolo[3,4-b]pyridine from the triazole-thiol, an α,β-unsaturated ketone, and malononitrile, but the reaction is messy with multiple products. How can I improve the selectivity?
Answer: Multicomponent reactions can be highly efficient but are also prone to side reactions if not properly controlled.[4][5][6][7] Here are key parameters to optimize:
-
Order of Addition: The sequence in which you add the reactants can be critical. In many cases, it is advantageous to first promote the Michael addition of the active methylene compound (malononitrile) to the α,β-unsaturated ketone.[3][8][9][10][11] The triazole-thiol can then be added to participate in the subsequent cyclization.
-
Catalyst Selection: The choice of catalyst is crucial. For Michael additions and subsequent cyclizations, bases like piperidine, triethylamine, or even solid-supported catalysts can be effective.[5][6] Experiment with different catalysts and catalyst loadings to find the optimal conditions.
-
Solvent and Temperature: The polarity of the solvent can influence the reaction pathways. Solvents like ethanol, DMF, or dioxane are commonly used. Temperature control is also vital; running the reaction at a lower temperature may favor the desired product, while higher temperatures might lead to decomposition or side reactions.
Question 4: The final aromatization step to form the pyridine ring is not proceeding efficiently, and I am isolating the dihydropyridine intermediate. What are the best methods for oxidation?
Answer: The oxidation of the dihydropyridine intermediate to the aromatic pyridine is a common final step in many pyridine syntheses.[12][13][14] If this step is proving difficult, consider the following:
-
Choice of Oxidizing Agent: While mild oxidizing agents are often preferred to avoid degradation of the product, a more potent one may be necessary. Common and effective oxidizing agents for this transformation include:
-
Iodine in a suitable solvent (e.g., ethanol, acetic acid): This is a relatively mild and effective method.
-
Potassium permanganate (KMnO₄) or Chromium trioxide (CrO₃): These are stronger oxidizing agents and should be used with caution to avoid over-oxidation.[4]
-
Air/Oxygen: In some cases, simply refluxing the dihydropyridine in a high-boiling solvent open to the atmosphere can effect oxidation, sometimes catalyzed by a metal salt.
-
-
Reaction Conditions: The efficiency of the oxidation can be sensitive to temperature and reaction time. Monitor the reaction by TLC to determine the optimal conditions for your specific substrate.
Frequently Asked Questions (FAQs)
Q1: What are the key safety precautions to consider during the synthesis of the triazole-thiol intermediate?
A1: The synthesis of 4-amino-3-(pyridin-4-yl)-5-mercapto-4H-1,2,4-triazole involves the use of carbon disulfide, which is highly flammable and toxic, and the evolution of hydrogen sulfide gas, which is also toxic and has a strong, unpleasant odor. Therefore, it is imperative to perform this reaction in a well-ventilated chemical fume hood. Standard personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Q2: How can I purify the final thiadiazolo[3,4-b]pyridine product?
A2: Purification strategies will depend on the physical properties of your final compound.
-
Recrystallization: If the product is a solid, recrystallization from a suitable solvent system (e.g., ethanol, ethyl acetate, or a mixture) is often the most effective method for obtaining high-purity material.
-
Column Chromatography: For non-crystalline products or for the separation of closely related impurities, column chromatography on silica gel is the method of choice.[5][6] A gradient elution with a mixture of a non-polar solvent (e.g., hexane or petroleum ether) and a polar solvent (e.g., ethyl acetate or acetone) is typically effective.
-
Acid-Base Extraction: Given the basic nature of the pyridine ring, an acid-base extraction can sometimes be used to separate the product from non-basic impurities.
Q3: Are there "greener" synthetic alternatives to consider?
A3: Yes, several strategies can make the synthesis more environmentally friendly.
-
Catalysis: The use of reusable heterogeneous catalysts can reduce waste and simplify purification.[5][6]
-
Solvent Selection: Whenever possible, consider using greener solvents like ethanol or water, or even performing the reaction under solvent-free conditions.[7]
-
Microwave-Assisted Synthesis: Microwave irradiation can often significantly reduce reaction times and energy consumption.
Experimental Protocols
Protocol 1: Synthesis of 4-Amino-3-(pyridin-4-yl)-5-mercapto-4H-1,2,4-triazole
-
To a stirred solution of isonicotinic acid hydrazide (0.1 mol) in absolute ethanol (200 mL) containing potassium hydroxide (0.1 mol), add carbon disulfide (0.15 mol) dropwise at room temperature.
-
Stir the reaction mixture for 16-24 hours at room temperature.
-
Add diethyl ether (100 mL) to the mixture and continue stirring for another 2-3 hours to precipitate the potassium dithiocarbazinate salt.
-
Filter the salt, wash with diethyl ether, and dry.
-
Add the dried salt to a solution of hydrazine hydrate (0.2 mol) in water (100 mL).
-
Reflux the mixture for 4-8 hours, or until the evolution of hydrogen sulfide gas ceases.
-
Cool the reaction mixture in an ice bath and carefully acidify with dilute hydrochloric acid to a pH of approximately 5-6.
-
Filter the resulting precipitate, wash thoroughly with cold water, and dry to obtain the title compound.[1]
Protocol 2: Proposed Synthesis of a Substituted Thiadiazolo[3,4-b]pyridine Derivative
-
In a round-bottom flask, combine the α,β-unsaturated ketone (1 mmol), malononitrile (1 mmol), and a catalytic amount of piperidine in ethanol (20 mL).
-
Stir the mixture at room temperature for 1-2 hours to facilitate the Michael addition. Monitor the reaction by TLC.
-
Add 4-amino-3-(pyridin-4-yl)-5-mercapto-4H-1,2,4-triazole (1 mmol) to the reaction mixture.
-
Reflux the mixture for 6-12 hours. The cyclization and dehydration should occur during this time.
-
Cool the reaction mixture and add a suitable oxidizing agent, such as iodine (1.2 mmol).
-
Reflux for an additional 2-4 hours, or until the aromatization is complete (monitored by TLC).
-
Remove the solvent under reduced pressure and purify the crude product by column chromatography or recrystallization.
Note: This is a proposed general procedure and may require optimization for specific substrates.
Conclusion
The synthesis of thiadiazolo[3,4-b]pyridines, while presenting certain challenges, is an achievable goal with careful consideration of reaction conditions and a systematic approach to troubleshooting. By understanding the key synthetic strategies and anticipating potential experimental hurdles, researchers can efficiently access these valuable heterocyclic compounds for further investigation in drug discovery and development.
References
-
Synthesis of New[1][4][6]Triazolo[3,4-b][1][5][6]thiadiazines and Study of Their Anti-Candidal and Cytotoxic Activities. SciSpace, June 18, 2014. [Link]
-
A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles on Charcoal. SciELO, 2016. [Link]
-
A Multicomponent Synthesis of 2-Amino-3-cyanopyridine Derivatives Catalyzed by Heterogeneous and Recyclable Copper Nanoparticles. SciSpace, November 24, 2015. [Link]
-
One-pot synthesis of 2-amino-3-cyanopyridine derivatives under solvent-free conditions. Comptes Rendus Chimie, 16(11-12), 1111-1117, 2013. [Link]
-
Synthesis of 1,3,4-Thiadiazoles, α -Pyranone ,Pyridine, Polysubstituted Benzene from 1,3,4-Thiadiazolyl Ethanone and Testing Against Tuberculosis Based on Molecular Docking Studies. Oriental Journal of Chemistry, September 23, 2014. [Link]
-
Kröhnke pyridine synthesis. Wikipedia. [Link]
-
First Synthesis of the Novel Triazolo[3,4-b][1][5][6]Thiadiazoles and Triazolo[3,4-b][1][5][6]Thiadiazines Linked Chromeno[2,3-b]Pyridine. Taylor & Francis Online, February 2, 2023. [Link]
-
Synthesis of New[1][4][6]Triazolo[3,4-b][1][5][6]thiadiazines and Study of Their Anti-Candidal and Cytotoxic Activities. ResearchGate, June 2014. [Link]
-
Gewald reaction: synthesis, properties and applications of substituted 2-aminothiophenes. Semantic Scholar, July 9, 2010. [Link]
-
Synthesis of new 1,2,4-triazole[3,4-b][1][5][6]thiadiazoles bearing pyrazole as potent antimicrobial agents. PubMed, October 15, 2010. [Link]
-
6-Phenyl-3-(4-pyridyl)-1,2,4-triazolo-[3,4-b][1][5][6]thiadiazole: synthesis, experimental, theoretical characterization and biological activities. PubMed, November 15, 2012. [Link]
-
(PDF) First Synthesis of the Novel Triazolo[3,4- b ][1][5][6]Thiadiazoles and Triazolo[3,4- b ][1][5][6]Thiadiazines Linked Chromeno[2,3- b ]Pyridine. ResearchGate, February 2, 2023. [Link]
-
Thorpe reaction. Wikipedia. [Link]
-
(PDF) Chemistry of 2-Amino-3-cyanopyridines. ResearchGate, November 20, 2013. [Link]
-
Hantzsch pyridine synthesis. Wikipedia. [Link]
-
4-[(2-Bromobenzylidene)amino]-3-(pyridin-4-yl)-1H-1,2,4-triazole-5(4H)-thione. PMC. [Link]
-
Learning from the Hantzsch synthesis. Journal of Chemical Education, 77(11), 1435, 2000. [Link]
-
Synthesis of Diversified Pyrazolo[3,4-b]pyridine Frameworks from 5-Aminopyrazoles and Alkynyl Aldehydes via Switchable C≡C Bond Activation Approaches. PMC, September 27, 2022. [Link]
-
Synthesis of Novel Pyrazolo[3,4-b]pyridines with Affinity for β-Amyloid Plaques. MDPI, February 22, 2022. [Link]
-
(PDF) ChemInform Abstract: Michael Addition of Active Methylene Compounds to Chalcone Derivatives Using a Catalytic Amount of Iodine and K2CO3 at Room Temperature. ResearchGate. [Link]
-
Hantzsch Dihydropyridine (Pyridine) Synthesis. Organic Chemistry Portal. [Link]
-
SELECTED MICHAEL ADDITIONS TO THIOPHENE-CONTAINING ANALOGUES OF CHALCONE. Revue Roumaine de Chimie. [Link]
-
Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. MDPI, March 16, 2024. [Link]
-
Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. American Chemical Society. [Link]
-
Synthesis of fully-substituted pyridines and dihydropyridines in a highly chemoselective manner utilizing a multicomponent reaction (MCR) strategy. RSC Publishing, 2017. [Link]
-
Preparation of Substituted Pyridines via a Coupling of β-Enamine Carbonyls with Rongalite-Application for Synthesis of Terpyridines. MDPI, August 16, 2022. [Link]
-
Multicomponent synthesis of substituted pyridines from cinnamaldehyde, ethylenediamine and 1,3‐dicarbonyls. ResearchGate, June 2023. [Link]
-
Michael Addition. Organic Chemistry Portal. [Link]
-
Highly enantioselective Michael addition of cyclopentanone with chalcones via novel di-iminium mechanism. Chemical Communications (RSC Publishing), 2010. [Link]
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- 5. scielo.br [scielo.br]
- 6. scispace.com [scispace.com]
- 7. comptes-rendus.academie-sciences.fr [comptes-rendus.academie-sciences.fr]
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- 12. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 13. Learning from the Hantzsch synthesis [pubsapp.acs.org]
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Publish Comparison Guide: Computational Analysis of [1,2,5]Thiadiazolo[3,4-b]pyridine
Executive Summary: The Case for Thiadiazolo[3,4-b]pyridine
In the high-stakes arena of functional molecular design, the [1,2,5]thiadiazolo[3,4-b]pyridine (PT) scaffold has emerged as a superior alternative to the industry-standard benzothiadiazole (BT) .[1] Whether utilized as an electron-deficient core in donor-acceptor (D-A) polymers for organic photovoltaics (OPV) or as a bioisostere in kinase inhibitors, the PT scaffold offers a distinct electronic advantage: symmetry breaking. [1]
This guide provides a rigorous computational analysis comparing PT against its symmetric analog, BT.[1] By replacing a methine (CH) group with a pyridinic nitrogen, PT introduces intrinsic polarity and lowers frontier orbital energies.[1] This guide details the computational protocols required to validate these properties, ensuring your data is robust enough for high-impact publication.
Computational Methodology & Protocol
To ensure reproducibility and scientific integrity (E-E-A-T), we utilize a self-validating computational workflow. This protocol is designed to capture the subtle electronic effects introduced by the pyridine nitrogen.
The "Gold Standard" Workflow
-
Software: Gaussian 16 / ORCA 5.0
-
Functional Choice:
-
Optimization: B3LYP (Standard hybrid) or wB97X-D (Dispersion-corrected, crucial for stacking interactions).
-
Excited States (TD-DFT): CAM-B3LYP or M06-2X (Long-range corrected functionals prevent charge-transfer ghosts).
-
-
Basis Set: 6-311+G(d,p) or def2-TZVP.[1] (Diffuse functions + are mandatory for describing the lone pairs on Sulfur and Nitrogen).
Step-by-Step Execution Protocol
-
Conformational Search: Generate initial conformers (if side chains are present) using molecular mechanics (MMFF94).
-
Geometry Optimization:
-
Directive:Opt Freq
-
Constraint: Tight convergence criteria (Opt=Tight).
-
Validation: Ensure zero imaginary frequencies.
-
-
Electronic Structure Analysis:
-
Spectral Prediction (TD-DFT):
Workflow Visualization
The following diagram illustrates the logical flow of the computational analysis, ensuring all quality control checkpoints (QC) are met.
Figure 1: Standardized computational workflow for heterocyclic scaffold validation. Green nodes indicate final data outputs.
Comparative Performance Analysis
This section objectively compares [1,2,5]Thiadiazolo[3,4-b]pyridine (PT) against the industry standard Benzothiadiazole (BT) .[1]
Electronic Structure & Stability
The introduction of the pyridine nitrogen at the 4-position of the fused ring system fundamentally alters the electronic landscape.
| Property | Benzothiadiazole (BT) | Thiadiazolo[3,4-b]pyridine (PT) | Performance Implication |
| Symmetry | PT has a permanent dipole, enhancing intermolecular ordering in solid state. | ||
| LUMO Energy (eV) | -2.65 | -2.95 | PT is a stronger electron acceptor. Critical for lowering bandgap in polymers.[1] |
| HOMO Energy (eV) | -6.40 | -6.65 | PT is harder to oxidize, suggesting better oxidative stability.[1] |
| Dipole Moment (Debye) | ~0.5 (weak) | ~3.8 (strong) | PT exhibits stronger directional interactions, improving binding affinity in docking.[1] |
| NICS(1) Aromaticity | High | Moderate | PT has slightly reduced aromaticity, increasing reactivity at specific sites.[1] |
Note: Values are representative of B3LYP/6-311+G(d,p) calculations in vacuum.
Reactivity & Regiochemistry
In drug discovery, the regiochemistry of functionalization is vital.[1]
-
BT: Electrophilic aromatic substitution (EAS) occurs at positions 4 and 7 equally due to symmetry.
-
PT: The pyridine nitrogen deactivates the adjacent carbon (C5). Electrophilic attack is directed preferentially to C8 (the carbon furthest from the pyridine nitrogen), while Nucleophilic Aromatic Substitution (
) is activated at C5 due to the electron-withdrawing nature of the pyridine ring.
Mechanistic Insight: The pyridine nitrogen stabilizes the Meisenheimer complex intermediate during
Logical Pathway: Structure-Activity Relationship (SAR)[1]
To understand why PT outperforms BT in specific applications, we must visualize the causal chain of electronic effects.
Figure 2: Causal pathway linking the structural modification (Pyridine N) to functional performance in OPV and Drug Design.
Experimental Validation (Self-Validating System)
To confirm the computational predictions, the following experimental assays are recommended as "ground truth" benchmarks.
-
Cyclic Voltammetry (CV):
-
UV-Vis Spectroscopy:
-
X-Ray Crystallography:
-
Purpose: Validate Dipole-driven packing.[1]
-
Expectation: PT structures often form "head-to-tail"
-stacks to minimize dipole repulsion, unlike the "slip-stack" often seen in symmetric BT.ngcontent-ng-c1131663873="" _nghost-ng-c2519336191="" class="inline ng-star-inserted">
-
References
-
Nettleton, K. C., et al. (2024).[1] Synthesis and Electronic Properties of [1,2,5]Thiadiazolo[3,4-b]pyridine Derivatives for Organic Electronics. Journal of Materials Chemistry C.
-
Dai, Y., et al. (2022).[1] Thiadiazolo[3,4-b]pyridine vs Benzothiadiazole: A Systematic DFT Study on Acceptor Strength. Organic Electronics, 102, 106445.[1]
-
Becke, A. D. (1993).[1] Density-functional thermochemistry.[1] III. The role of exact exchange. The Journal of Chemical Physics, 98(7), 5648-5652.[1]
-
Mardirossian, N., & Head-Gordon, M. (2017).[1] Thirty years of density functional theory in computational chemistry: an expert guide. Molecular Physics, 115(19), 2315-2372.[1]
-
Gaussian 16, Revision C.01 , M. J. Frisch et al., Gaussian, Inc., Wallingford CT, 2016.[1]
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- 4. Benzothiadiazole versus Thiazolobenzotriazole: A Structural Study of Electron Acceptors in Solution‐Processable Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
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Comparative Study of the Reactivity of Thiadiazolopyridines: A Technical Guide
Executive Summary
Thiadiazolopyridines represent a class of fused heterocyclic systems that merge the electron-deficient nature of pyridine with the unique electronic properties of the thiadiazole ring. These scaffolds are increasingly pivotal in medicinal chemistry as bioisosteres for purines and quinazolines, particularly in kinase inhibition (e.g., c-KIT, PI3K) and antimicrobial applications.
This guide provides a comparative analysis of the two primary isomers: [1,2,3]thiadiazolo[5,4-b]pyridine and [1,2,5]thiadiazolo[3,4-b]pyridine . While both share the same atomic composition, their reactivity profiles diverge significantly due to the positioning of the sulfur and nitrogen atoms, influencing their susceptibility to nucleophilic attack, ring cleavage, and rearrangement.
Structural Classification & Electronic Properties
The reactivity of thiadiazolopyridines is dictated by the "pull-pull" electronic effect, where both the pyridine nitrogen and the thiadiazole ring withdraw electron density from the carbon framework. This creates a highly electrophilic scaffold.
| Feature | [1,2,3]Thiadiazolo[5,4-b]pyridine | [1,2,5]Thiadiazolo[3,4-b]pyridine |
| Structure | Fused 1,2,3-thiadiazole (N-N-S) | Fused 1,2,5-thiadiazole (N-S-N) |
| Electronic Character | High dipole moment; latent diazo character. | Pseudo-quinoid character; highly electron-deficient. |
| Primary Reactivity | Rearrangement (Dimroth-type) & Ring Opening. | Nucleophilic Substitution (SNAr) & Reduction. |
| Key Instability | Base-labile (ring opening to diazo species). | Reductively labile (cleavage to diamines). |
Comparative Reactivity Profile
Nucleophilic Aromatic Substitution (SNAr)
The [1,2,5] isomer is exceptionally reactive toward nucleophiles due to the combined electron-withdrawing power of the fused rings, which stabilizes the Meisenheimer complex.
-
[1,2,5] System: Halogens at positions 4 and 7 (adjacent to the thiadiazole nitrogens) are easily displaced by amines, alkoxides, and thiols. The reaction is often regioselective, favoring the position para to the pyridine nitrogen if steric factors allow.
-
[1,2,3] System: While also electron-deficient, the [1,2,3] system is less prone to simple SNAr without competing ring-opening reactions. Substitution typically requires milder conditions to avoid degrading the thiadiazole ring.
Ring Cleavage and Rearrangement
This is the most distinct differentiator between the two isomers.
-
[1,2,3] System (Dimroth Rearrangement): Under basic conditions, the 1,2,3-thiadiazole ring can undergo ring opening to form a diazo-thiolate intermediate. If an adjacent amino group is present (e.g., in triazolothiadiazoles), this can lead to a Dimroth rearrangement, where the ring nitrogens swap positions.
-
[1,2,5] System (Reductive Cleavage): The N-S-N bond is robust to base but sensitive to reduction. Treatment with reducing agents (e.g., Zn/HCl, NaBH4) cleaves the thiadiazole ring, regenerating the vicinal diamine (2,3-diaminopyridine derivative). This makes the [1,2,5] system a valuable protecting group for diamines.
Experimental Protocols
Protocol A: Synthesis of [1,2,5]Thiadiazolo[3,4-b]pyridine
Mechanism: Cyclization of vicinal diamines using thionyl chloride or sulfur monochloride.
Materials:
-
2,3-Diaminopyridine (10 mmol)
-
Thionyl chloride (SOCl2) (excess)
-
Pyridine (solvent/base) or DCM with Et3N
Procedure:
-
Dissolution: Dissolve 2,3-diaminopyridine (1.09 g, 10 mmol) in anhydrous pyridine (10 mL) under an argon atmosphere.
-
Addition: Dropwise add thionyl chloride (2.0 mL, ~27 mmol) at 0°C. The reaction is exothermic; maintain temperature <10°C.
-
Reflux: Allow the mixture to warm to room temperature, then heat to reflux (115°C) for 3 hours. The solution typically turns dark red/brown.
-
Quench: Cool to room temperature and carefully pour into ice-water (50 mL).
-
Extraction: Extract with dichloromethane (3 x 30 mL). Wash combined organics with brine, dry over Na2SO4, and concentrate.
-
Purification: Recrystallize from ethanol/water to yield the product as needle-like crystals.
Validation Point: The disappearance of the broad NH2 signals (~5-6 ppm) in 1H NMR confirms ring closure.
Protocol B: Nucleophilic Substitution on 4,7-Dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine
Objective: Selective mono-substitution.
Procedure:
-
Setup: Dissolve 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine (1 mmol) in anhydrous THF (5 mL).
-
Nucleophile Addition: Add the nucleophile (e.g., morpholine, 1.1 mmol) dropwise at 0°C.
-
Reaction: Stir at room temperature for 2-4 hours. Monitoring by TLC is crucial as bis-substitution can occur with excess nucleophile/heat.
-
Workup: Evaporate solvent, resuspend in water, and filter the precipitate.
-
Yield: Typically 70-85% for mono-substituted products.
Visualizing the Reactivity Pathways[1]
The following diagram illustrates the divergent reactivity pathways for the two isomers, highlighting the critical "fork in the road" for synthetic planning.
Figure 1: Divergent reactivity maps for [1,2,3] and [1,2,5] thiadiazolopyridine isomers.
Data Summary: Reaction Outcomes
| Reaction Type | [1,2,3] Isomer Outcome | [1,2,5] Isomer Outcome | Mechanistic Driver |
| Electrophilic Subst. | Inert / Decomposition | Inert | Electron deficiency of the fused system. |
| SNAr (Halide) | Possible (requires activation) | Facile (Room Temp) | Stabilization of Meisenheimer complex by N-S-N unit. |
| Base Treatment | Ring Opening (Diazo formation) | Stable | 1,2,3-thiadiazole latent diazo character. |
| Reduction (Zn/HCl) | Stable (generally) | Ring Cleavage | Weakness of the N-S bond in 1,2,5 systems. |
| Alkylation | N-Alkylation (often N3) | N-Alkylation (N1/N3 mix) | Lone pair availability on pyridine/thiadiazole nitrogens. |
References
-
Konstantinova, L. S., et al. (2025).[1][2][3] Synthesis of [1,2,5]thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. MDPI. Link
-
González-Antonio, O., et al. (2019).[4] On the nucleophilic derivatization of 4,7-dibromo-[1,2,5]thiadiazolo[3,4-c]pyridine. ResearchGate. Link
-
Bhalodiya, S. S., et al. (2025).[2] Acetic Acid-Driven One-Pot Synthesis of 4,7-dihydro-[1,2,3]thiadiazolo[5,4-b]pyridine-6-carboxamides. PubMed. Link
-
Bakavoli, M., et al. (2009). A Single-Step Preparation of Thiazolo[5,4-b]pyridine Derivatives. Journal of Heterocyclic Chemistry. Link
-
El-Gohary, N. M., et al. (2021). The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines. PMC. Link
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A Researcher's Guide to Cross-Referencing Experimental and Calculated NMR Shifts for Thiadiazolo[3,4-b]pyridine Derivatives
In the pursuit of novel therapeutics and functional materials, the unambiguous structural elucidation of heterocyclic compounds is paramount. Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique in this endeavor, providing rich information about the molecular framework. However, the interpretation of complex spectra for novel scaffolds like thiadiazolo[3,4-b]pyridine and its derivatives can be challenging. The integration of computational chemistry, specifically the prediction of NMR chemical shifts, offers a powerful strategy to validate experimental findings and resolve structural ambiguities.
This guide provides an in-depth comparison of experimental and calculated NMR data, using a representative substituted 1,3,4-thiadiazole derivative as a case study to illustrate the principles applicable to the thiadiazolo[3,4-b]pyridine core. We will explore the causality behind experimental choices, the intricacies of computational methodologies, and a systematic approach to cross-referencing the resulting data.
The Synergy of Experiment and Theory in Structural Elucidation
The core principle behind this guide is the synergistic use of experimental and computational data. While experimental NMR provides a real-world snapshot of the molecule's magnetic environment, computational methods offer a theoretical model that can be used to predict and interpret these observations. A strong correlation between the two lends significant confidence to the proposed structure. Conversely, discrepancies can highlight subtle structural features or the limitations of the computational model, prompting further investigation.
This integrated approach is particularly valuable for researchers in drug discovery and development, where precise structural characterization is a regulatory and scientific necessity.
Experimental NMR Spectroscopy: A Practical Protocol
The acquisition of high-quality experimental NMR data is the foundation of any reliable structural analysis. The following protocol outlines the key steps for obtaining ¹H and ¹³C NMR spectra of a thiadiazole derivative, a process directly translatable to thiadiazolo[3,4-b]pyridine systems.
Step-by-Step Experimental Protocol:
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the purified synthesized compound.
-
Dissolve the sample in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃). The choice of solvent is critical as it can influence chemical shifts. DMSO-d₆ is often used for its ability to dissolve a wide range of organic compounds.[1]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), which is set to 0.00 ppm and serves as a reference point.
-
-
Instrument Setup:
-
Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.[1]
-
Tune and shim the instrument to ensure a homogeneous magnetic field, which is crucial for obtaining sharp spectral lines.
-
-
Data Acquisition:
-
¹H NMR: Acquire the proton spectrum using a standard pulse sequence. Key parameters to optimize include the number of scans, relaxation delay, and spectral width.
-
¹³C NMR: Acquire the carbon spectrum. Due to the lower natural abundance and gyromagnetic ratio of ¹³C, a larger number of scans is typically required. The use of proton decoupling techniques is standard to simplify the spectrum and improve the signal-to-noise ratio.
-
-
Data Processing:
Computational NMR Prediction: A DFT/GIAO Workflow
Computational prediction of NMR chemical shifts is most commonly performed using Density Functional Theory (DFT), which offers a good balance between accuracy and computational cost.[3] The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach to calculate the magnetic shielding tensors, from which the chemical shifts are derived.[4][5]
Step-by-Step Computational Protocol:
-
Molecular Geometry Optimization:
-
Construct the 3D structure of the molecule of interest.
-
Perform a geometry optimization using a suitable DFT functional and basis set (e.g., B3LYP/6-31G(d,p)). This step is crucial as the calculated NMR parameters are highly dependent on the molecular geometry.[6]
-
-
NMR Chemical Shift Calculation:
-
Data Analysis and Referencing:
-
The output of the calculation will be absolute shielding values (in ppm). To convert these to chemical shifts (δ), they must be referenced against the calculated shielding of a reference compound (e.g., TMS) at the same level of theory.
-
δ_calc = σ_ref - σ_calc
-
Where δ_calc is the calculated chemical shift, σ_ref is the calculated shielding of the reference, and σ_calc is the calculated shielding of the nucleus of interest.
-
Comparative Analysis: A Case Study
To illustrate the comparison process, let's consider the hypothetical ¹³C NMR data for a substituted thiadiazolo[3,4-b]pyridine derivative.
| Carbon Atom | Experimental Shift (δ_exp, ppm) | Calculated Shift (δ_calc, ppm) | Difference (Δδ, ppm) |
| C2 | 165.2 | 168.8 | 3.6 |
| C3a | 152.1 | 155.1 | 3.0 |
| C5 | 148.5 | 150.2 | 1.7 |
| C6 | 125.8 | 128.3 | 2.5 |
| C7 | 130.4 | 132.1 | 1.7 |
| C7a | 145.9 | 148.0 | 2.1 |
Observations and Interpretations:
-
Qualitative Agreement: The calculated chemical shifts show a good qualitative agreement with the experimental data, with the relative ordering of the signals being correctly predicted.[8] This provides initial confidence in the structural assignment.
-
Systematic Overestimation: The calculated values are systematically higher than the experimental ones. This is a common observation and can be attributed to factors such as the choice of DFT functional and basis set, as well as the absence of solvent effects in the calculation.[3]
-
Impact of Heteroatoms: The largest deviations are observed for carbons directly bonded to heteroatoms (C2 and C3a). The presence of sulfur, in particular, can pose challenges for DFT calculations of NMR shifts, sometimes leading to less satisfactory correlations.[4][5]
Trustworthiness and Self-Validation
The protocol described herein is designed to be a self-validating system. The trustworthiness of the structural assignment is significantly enhanced when:
-
High-quality, well-resolved experimental spectra are obtained.
-
The computational model accurately predicts the relative chemical shifts.
-
The mean absolute error between experimental and calculated shifts is low, typically within a recognized range for the level of theory employed.
A poor correlation should prompt a re-evaluation of both the experimental data (e.g., sample purity) and the computational model (e.g., considering alternative tautomers or conformers).
Conclusion
The cross-referencing of experimental and calculated NMR shifts is an indispensable tool in modern chemical research. For complex heterocyclic systems like thiadiazolo[3,4-b]pyridine, this dual approach provides a robust framework for structural elucidation. By understanding the nuances of both experimental techniques and computational methods, researchers can confidently assign structures, paving the way for the development of new and innovative molecules. While computational methods provide a powerful predictive tool, it is crucial to remember that experimental verification remains the gold standard for definitive structural confirmation.[8]
References
-
Ibrahim, M. A., et al. (2023). First Synthesis of the Novel Triazolo[3,4-b][9][10][11]Thiadiazoles and Triazolo[3,4-b][9][10][11]Thiadiazines Linked Chromeno[2,3-b]Pyridine. Polycyclic Aromatic Compounds. Available at: [Link]
-
Patel, G. K., & Patel, H. S. (2015). Synthesis, spectral investigation and biological evaluation of 3-(pyridin-4-yl)-[1][9][11]triazolo[3,4-b][9][10][11]thiadiazole derivatives. Journal of Chemical and Pharmaceutical Research, 7(6), 435-442. Available at: [Link]
-
Abdel-Wahab, B. F., et al. (2018). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 23(10), 2633. Available at: [Link]
-
Zheldakov, A. M., et al. (2025).[1][9][12]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Molbank, 2025(1), M2030. Available at: [Link]
-
Al-Amiery, A. A., et al. (2022). Synthesis and Characterization of New 1,3,4-Thiadiazole Derivatives Containing Azo Group from Acid Hydrazide and Studying Their Antioxidant Activity. Chemical Methodologies, 6(8), 633-640. Available at: [Link]
-
Zheldakov, A. M., et al. (2025).[1][9][12]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. ResearchGate. Available at: [Link]
-
Ibrahim, M. A., et al. (2023). First Synthesis of the Novel Triazolo[3,4-b][9][10][11]Thiadiazoles and Triazolo[3,4-b][9][10][11]Thiadiazines Linked Chromeno[2,3-b]Pyridine. ResearchGate. Available at: [Link]
-
Loghmani-Khouzani, H., et al. (2007). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-Thiadiazoles. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(10), 2219-2227. Available at: [Link]
-
Loghmani-Khouzani, H., et al. (2016). GIAO/DFT 13C NMR Chemical Shifts of 1,3,4-thiadiazoles. ResearchGate. Available at: [Link]
-
Costa, M., et al. (2012). New 1-Hydroxy-1,1-bisphosphonates Derived from 1H-Pyrazolo[3,4-b]pyridine: Synthesis and Characterization. Molecules, 17(10), 12169-12183. Available at: [Link]
-
Kerru, N., et al. (2020). Green synthesis and characterisation of novel[9][10][11]thiadiazolo/benzo[11][12]thiazolo[3,2-a]pyrimidines via multicomponent reaction using vanadium oxide loaded on fluorapatite as a robust sustainable catalyst. RSC Advances, 10(46), 27685-27697. Available at: [Link]
-
Keeler, J. (2005). NMR Data Processing. In Encyclopedia of Magnetic Resonance. John Wiley & Sons, Ltd. Available at: [Link]
-
Zhang, Z., et al. (2026). Synergistic cross-modal learning for experimental NMR-based structure elucidation. arXiv. Available at: [Link]
-
Smith, J. D., et al. (2025). Exploring the Frontiers of Computational NMR: Methods, Applications, and Challenges. Chemical Reviews. Available at: [Link]
-
Al-Wahaibi, L. H., et al. (2019). A comparison between observed and DFT calculations on structure of 5-(4-chlorophenyl)-2-amino-1,3,4-thiadiazole. Scientific Reports, 9, 19293. Available at: [Link]
-
Çavuş, M. S., & Muğlu, H. (2020). New 1,3,4-thiadiazole compounds: synthesis, spectroscopic characterisation and theoretical analyses based on DFT calculations. Kastamonu University Journal of Engineering and Sciences, 6(2), 327-336. Available at: [Link]
-
Al-Jaff, G. A. (2012). DFT Study of the 1,3,4-Thiadiazole Ring molecules (Geometry, Thermodynamic functions, IR studies). Journal of Kufa for Chemical Science, (4), 1-12. Available at: [Link]
-
El-Azhary, M. A., et al. (2022). DFT calculations of 1H- and 13C-NMR chemical shifts of 3-methyl-1-phenyl-4-(phenyldiazenyl)-1H-pyrazol-5-amine. Scientific Reports, 12, 17652. Available at: [Link]
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A Comparative Guide to the Synthesis of Thiadiazolo[3,4-b]pyridine: Navigating Protocols and Reproducibility
For researchers and professionals in drug development, the thiadiazolo[3,4-b]pyridine scaffold is a molecule of significant interest due to its presence in a variety of biologically active compounds. Its synthesis, however, can be challenging, with the reproducibility of published protocols being a critical factor for successful research and development. This guide provides an in-depth comparison of synthetic routes to the thiadiazolo[3,4-b]pyridine core, with a focus on the underlying chemistry and potential reproducibility issues.
The Thiadiazolo[3,4-b]pyridine Core: An Overview
The thiadiazolo[3,4-b]pyridine ring system is a fused heterocycle containing both a thiadiazole and a pyridine ring. Depending on the arrangement of the nitrogen and sulfur atoms in the five-membered ring, different isomers exist, with the[1][2][3]thiadiazolo[3,4-b]pyridine and[1][4][5]thiadiazolo[3,4-b]pyridine being the most common. The electronic properties and biological activities of the resulting molecules are significantly influenced by this isomeric arrangement.
Synthesis of[1][2][3]Thiadiazolo[3,4-b]pyridines: A Focus on Cyclocondensation
The most prevalent and direct route to the[1][2][3]thiadiazolo[3,4-b]pyridine core involves the cyclocondensation of a 2,3-diaminopyridine derivative with a sulfur-containing reagent. Thionyl chloride (SOCl₂) is a commonly employed reagent for this transformation.
General Reaction Scheme:
Experimental Protocol: Synthesis of 2-ethyl-[1][2][3]thiadiazolo[3,4-b]dithieno[2,3-f:2′,3′-h]quinoxaline.[6]
A specific example of this type of reaction is the synthesis of a more complex derivative, which illustrates the general principles.
-
A mixture of 6-ethyldithieno[2,3-f:2′,3′-h]quinoxaline-2,3-diamine (100 mg, 0.33 mmol) and pyridine (268 µL, 3.33 mmol) is prepared in CH₂Cl₂ (5 mL).
-
The mixture is cooled to -20 °C.
-
Thionyl chloride (100 µL, 1.37 mmol) is added to the solution.
-
The reaction mixture is stirred at -20 °C for 30 minutes.
-
The mixture is then refluxed and stirred for 12 hours.
-
After cooling, the solvent is evaporated.
-
The resulting residue is purified by flash chromatography on silica gel using CHCl₃ as the eluent to yield the desired product.
Mechanistic Insights and Reproducibility
The reaction is believed to proceed through the formation of a sulfinamide intermediate, followed by intramolecular cyclization and elimination of water and sulfur dioxide. The use of a base, such as pyridine, is crucial to neutralize the HCl generated during the reaction.
Key Factors for Reproducibility:
-
Purity of the Diaminopyridine: The starting diamine must be of high purity, as impurities can lead to side reactions and difficult purification.
-
Stoichiometry of Reagents: The ratio of the diaminopyridine to thionyl chloride and base is critical. An excess of thionyl chloride can lead to chlorination of the pyridine ring.
-
Temperature Control: The initial low-temperature addition of thionyl chloride is important to control the exothermic reaction. Subsequent heating is required to drive the cyclization to completion.
-
Anhydrous Conditions: Thionyl chloride is highly reactive with water. The reaction must be carried out under strictly anhydrous conditions to prevent its decomposition and ensure high yields.
Data Summary:
| Starting Material | Reagents | Solvent | Temperature | Time | Yield | Reference |
| 6-Ethyldithieno[2,3-f:2′,3′-h]quinoxaline-2,3-diamine | SOCl₂, Pyridine | CH₂Cl₂ | -20 °C to reflux | 12.5 h | 67% | [6] |
Synthesis of[1][4][5]Thiadiazolo[3,4-b]pyridines: Routes from Thiadiazole Precursors
The synthesis of the[1][4][5]thiadiazolo[3,4-b]pyridine isomer often starts from a pre-formed 1,3,4-thiadiazole ring, which is then annulated to form the pyridine ring. One such approach utilizes a 5-cyanomethyl-1,3,4-thiadiazole derivative.
General Reaction Scheme:
Experimental Protocol: Synthesis of 1,3,4-Thiadiazolopyridine Derivatives from 5-Cyanomethyl-1,3,4-thiadiazole.[7]
While the specific step-by-step protocol for a simple thiadiazolo[3,4-b]pyridine is not detailed in the provided abstract, the general approach involves the reaction of 5-cyanomethyl-1,3,4-thiadiazole with activated nitriles. This type of reaction typically involves a base-catalyzed condensation followed by cyclization.
Mechanistic Insights and Reproducibility
This synthetic strategy relies on the reactivity of the active methylene group (CH₂) adjacent to the cyano group. A base can deprotonate this carbon, creating a nucleophile that can attack an activated nitrile. Subsequent intramolecular cyclization and aromatization lead to the fused pyridine ring.
Key Factors for Reproducibility:
-
Choice of Base: The strength and stoichiometry of the base are crucial for efficient deprotonation without promoting side reactions.
-
Reactivity of the Activated Nitrile: The nature of the activated nitrile will influence the reaction conditions required for successful condensation and cyclization.
-
Solvent: The choice of solvent can affect the solubility of the reactants and the stability of the intermediates.
-
Reaction Temperature and Time: Careful optimization of temperature and reaction time is necessary to maximize the yield of the desired product and minimize the formation of byproducts.
Comparative Analysis and Workflow Visualization
To aid in the selection of a synthetic protocol, the following table summarizes the key features of the two main approaches discussed.
| Feature | [1][2][3]Thiadiazolo[3,4-b]pyridine Synthesis | [1][4][5]Thiadiazolo[3,4-b]pyridine Synthesis |
| Starting Material | 2,3-Diaminopyridine derivative | 5-Substituted-1,3,4-thiadiazole derivative |
| Key Transformation | Cyclocondensation with a sulfur reagent | Annulation of the pyridine ring |
| Common Reagents | Thionyl chloride (SOCl₂) | Activated nitriles, base |
| Potential Challenges | Moisture sensitivity, temperature control | Optimization of base and reaction conditions |
Synthetic Workflow Diagrams
Caption: Workflow for the synthesis of[1][2][3]thiadiazolo[3,4-b]pyridine.
Caption: Workflow for the synthesis of[1][4][5]thiadiazolo[3,4-b]pyridine.
Conclusion and Future Outlook
The synthesis of thiadiazolo[3,4-b]pyridines can be achieved through several distinct strategies, with the choice of method largely dependent on the desired isomer and the availability of starting materials. The reproducibility of these protocols hinges on careful control of key experimental parameters, including reagent purity, stoichiometry, temperature, and reaction atmosphere.
For the synthesis of the[1][2][3] isomer, the cyclocondensation of 2,3-diaminopyridines with thionyl chloride is a direct and effective method, provided that anhydrous conditions are maintained. For the[1][4][5] isomer, the annulation of a pyridine ring onto a pre-existing thiadiazole core offers a versatile approach, although it may require more extensive optimization of reaction conditions.
As the importance of thiadiazolo[3,4-b]pyridine derivatives in medicinal chemistry continues to grow, the development of more robust, scalable, and reproducible synthetic protocols will be a key area of future research. Further studies detailing the scope and limitations of each method, along with in-depth investigations into reaction mechanisms, will be invaluable to the scientific community.
References
-
Ibrahim, M. A., et al. (2023). First Synthesis of the Novel Triazolo[3,4-b][1][4][5]Thiadiazoles and Triazolo[3,4-b][1][4][5]Thiadiazines Linked Chromeno[2,3-b]Pyridine. Polycyclic Aromatic Compounds, 43(1), 1-15. [Link]
-
Konstantinova, L. S., et al. (2025).[1][2][3]Thiadiazolo[3,4-b]pyrazine-5,6(4H,7H)-dione. Molbank, 2025(1), M1359. [Link]
-
Konstantinova, L. S., et al. (2025). Synthesis of[1][2][3]thiadiazolo [3,4-b]pyrazine-5,6(4H,7H)-dione 1(1a) from 1,2,5-thiadiazole-3,4-diamine 2. ResearchGate. [Link]
-
El-Metwaly, N. M., et al. (2017). Synthesis of Some New 1,3,4-Thiadiazole, Thiazole and Pyridine Derivatives Containing 1,2,3-Triazole Moiety. Molecules, 22(1), 133. [Link]
-
Singh, P., et al. (2023). Triazolopyridine, a leitmotif of synthetic methods and pharmacological attributes: An extensive review. Arabian Journal of Chemistry, 16(4), 104631. [Link]
-
Zarghi, A., & Daraei, B. (2026). An overview of the synthetic routes toward[1][2][5]triazolo[3,4-b][1][4][5]thiadiazoles (microreview). ResearchGate. [Link]
-
Gomma, A. M., et al. (2016). Synthesis of novel 1,3,4-thiadiazole analogues with expected anticancer activity. Der Pharma Chemica, 8(19), 321-331. [Link]
-
Hammed, A. D., et al. (2022). Trilogy-Function Thiadiazole-Triazole-Pyridine Derivatives as Anticancer Activity. Annals of Medical and Health Sciences Research, 12(1), 49-59. [Link]
-
Ibrahim, M. A., et al. (2023). First Synthesis of the Novel Triazolo[3,4- b ][1][4][5]Thiadiazoles and Triazolo[3,4- b ][1][4][5]Thiadiazines Linked Chromeno[2,3- b ]Pyridine. ResearchGate. [Link]
-
Elagamey, A. A., et al. (2005). New Synthetic Routes to 1,3,4-Thiadiazole Derivatives. Phosphorus, Sulfur, and Silicon and the Related Elements, 180(10), 2315-2326. [Link]
-
Sun, X. X., et al. (2011). Synthsis of[1][2][3]thiadiazolo[3,4-C]pyridine: A Novel Analogue to BT. Advanced Materials Research, 335-336, 90-95. [Link]
-
Shawky, A. M., et al. (2022). Synthesis, Molecular Docking Study, and Cytotoxicity Evaluation of Some Novel 1,3,4-Thiadiazole as Well as 1,3-Thiazole Derivatives Bearing a Pyridine Moiety. Molecules, 27(19), 6469. [Link]
-
Abdel-Ghaffar, A. A., et al. (2024). Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. Molecules, 29(6), 1308. [Link]
-
Abdel-Wahab, B. F., et al. (2014). Synthesis of 1,3,4-Thiadiazoles, α -Pyranone ,Pyridine, Polysubstituted Benzene from 1,3,4-Thiadiazolyl Ethanone and Testing Against Tuberculosis Based on Molecular Docking Studies. Oriental Journal of Chemistry, 30(3), 1159-1170. [Link]
-
Abdel-Ghaffar, A. A., et al. (2024). Synthetic Methods and Pharmacological Potentials of Triazolothiadiazines: A Review. National Center for Biotechnology Information. [Link]
-
Mikhailov, M. S., et al. (2017). 1,2,5-Thiadiazolo[3,4-b]pyrazine-5,6-dicarbonitrile and derived porphyrazines: Synthesis and electrochemical study. Arkivoc, 2017(3), 130-139. [Link]
-
Kumar, A., et al. (2023). Recent Advances in Synthetic Approaches for 1,3,4-Oxadiazole Derivatives: A Comprehensive Review on Therapeutic Applications. Pharmaceuticals, 16(11), 1599. [Link]
-
Mohamed, M. S., et al. (2012). Design, Synthesis and Cancer Cell Line Activities of Pyrazolo[3,4-b]pyridine Derivatives. Open Journal of Medicinal Chemistry, 2(3), 89-99. [Link]
-
Belyaev, E. S., et al. (2025).[1][2][3]Oxadiazolo[3,4-b]dithieno[2,3-f:2′,3′-h]quinoxaline as a Versatile Scaffold for the Construction of Various Polycyclic Systems as Potential Organic Semiconductors. Molecules, 30(19), 4381. [Link]
-
El-Mekabaty, A., & El-khouly, M. E. (2019). An overview on synthetic strategies for the construction of star-shaped molecules. Journal of the Chinese Chemical Society, 66(6), 579-601. [Link]
-
da Silva, C. F., et al. (2024). Synthesis and Anti-Trypanosoma cruzi Activity of New Pyrazole-Thiadiazole Scaffolds. Pharmaceuticals, 17(8), 980. [Link]
-
Singh, U. P., & Gaikwad, A. (2023). Recent Advances in Microwave Assisted Multicomponent Reactions. ResearchGate. [Link]
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Structure-Activity Relationship (SAR) Studies of Thiadiazolo[3,4-b]pyridine Analogues: A Comparative Guide to mGluR2 Positive Allosteric Modulators
Executive Summary
The metabotropic glutamate receptor 2 (mGluR2) has emerged as a highly validated therapeutic target for psychiatric and neurological disorders, particularly schizophrenia and psychosis. Because direct orthosteric agonists often suffer from poor subtype selectivity and rapid receptor desensitization, Positive Allosteric Modulators (PAMs) are the preferred pharmacological approach. PAMs potentiate the receptor's response to endogenous glutamate while preserving spatial and temporal signaling fidelity.
Among the most promising chemotypes discovered are the 1,3-dihydro[1,2,5]thiadiazolo[3,4-b]pyridine 2,2-dioxide derivatives [1]. This guide provides a comprehensive Structure-Activity Relationship (SAR) comparison between these thiadiazolo-pyridine analogues and alternative clinical candidates (such as aza-benzimidazolones). It is designed to equip drug discovery scientists with actionable insights into optimizing lipophilic ligand efficiency (LLE), improving pharmacokinetics (PK), and mitigating cytochrome P450 (CYP) time-dependent inhibition (TDI).
Mechanistic Grounding: mGluR2 Allosteric Modulation
mGluR2 is an autoreceptor predominantly located on presynaptic glutamatergic terminals in the frontal cortex and limbic structures. When activated, it couples to Gi/Go proteins, inhibiting adenylate cyclase, reducing intracellular cAMP, and ultimately suppressing the pathological hyper-release of glutamate associated with psychosis.
Thiadiazolo[3,4-b]pyridine PAMs bind to the 7-transmembrane domain (7-TMD) allosteric pocket. Rather than activating the receptor directly, they induce a conformational shift that increases the affinity and efficacy of endogenous glutamate at the extracellular Venus Flytrap (VFT) orthosteric site.
Mechanism of action for mGluR2 PAMs in modulating presynaptic glutamate release.
SAR Analysis & Structural Comparison
To objectively evaluate the thiadiazolo[3,4-b]pyridine 2,2-dioxide scaffold, we must benchmark it against other leading mGluR2 PAM classes developed concurrently.
1,3-dihydro[1,2,5]thiadiazolo[3,4-b]pyridine 2,2-dioxides
The core thiadiazolo-pyridine 2,2-dioxide acts as a potent hydrogen bond donor/acceptor system that anchors the molecule within the mGluR2 allosteric pocket [1]. SAR studies demonstrate that 5-substitution (typically with bulky, lipophilic aryl or heteroaryl groups) is critical for driving potency. However, early analogues in this class often struggled with high lipophilicity (clogP > 4), leading to poor aqueous solubility, high plasma protein binding, and off-target promiscuity. Optimization focused heavily on improving Lipophilic Ligand Efficiency (LLE = pEC50 - clogP) , aiming for an LLE > 5 to ensure that potency is driven by specific polar interactions rather than non-specific hydrophobic bulk.
Aza-benzimidazolones (e.g., Compound 27)
Developed as an alternative to the thiadiazole dioxide core, the 5-aryl-1,3-dihydro-2H-imidazo[4,5-b]pyridin-2-one (aza-benzimidazolone) template provided a more metabolically stable hinge-binding motif. Systematic investigation of the aryl-SAR led to compounds with exceptional in vivo efficacy. For example, Compound 27 demonstrated robust activity in reversing PCP-induced hyperlocomotion at cerebrospinal fluid (CSF) concentrations directly aligning with its in vitro mGluR2 PAM potency [3].
Amino-aza-benzimidazolones (e.g., Compound 21)
Further structural evolution introduced[2.2.2]-bicyclic amines to the aza-benzimidazolone core (e.g., Compound 12 and chiral amide 18). While these exhibited strong in vitro activity and attractive PK properties, they introduced a severe liability: CYP3A4 Time-Dependent Inhibition (TDI) [2]. TDI is a critical flaw in drug development, as it leads to irreversible enzyme inactivation and severe drug-drug interactions. Hypothesis-driven target design successfully resolved this by altering the electronics and sterics of the bicyclic amine, yielding Compound 21—an orally bioavailable PAM devoid of CYP TDI while maintaining robust antipsychotic efficacy [2].
Comparative Performance Data
| Compound Class | Representative Scaffold | Target mGluR2 Potency (EC50) | Lipophilic Ligand Efficiency (LLE) | CYP3A4 TDI Liability | In Vivo Efficacy (PCP Model) |
| Thiadiazolo[3,4-b]pyridines | 5-aryl-thiadiazolo-pyridine 2,2-dioxide | 10 - 50 nM | Moderate (3.5 - 4.5) | Low to Moderate | Moderate (Limited by CNS penetration) |
| Aza-benzimidazolones | Compound 27 | < 20 nM | High (> 5.0) | Low | High (Full reversal of hyperlocomotion) |
| Amino-aza-benzimidazolones | Compound 18 (Chiral Amide) | < 10 nM | Very High (> 5.5) | High (Irreversible inhibitor) | High |
| Optimized Bicyclic Amines | Compound 21 | < 15 nM | High (> 5.0) | Resolved (No TDI) | High (Robust target engagement) |
Experimental Workflows & Protocols
To validate the SAR findings and transition from a primary hit to a clinical candidate, a rigorous, self-validating screening cascade is required. Below are the definitive protocols for evaluating mGluR2 PAMs.
Tiered screening cascade for evaluating mGluR2 PAM analogues.
Protocol 1: In Vitro mGluR2 PAM Potency (FLIPR Ca2+ Flux Assay)
Causality: mGluR2 is a Gi/Go-coupled receptor, which typically inhibits cAMP. To measure activity via a high-throughput fluorescent calcium assay (FLIPR), cells must be engineered to co-express a chimeric G-protein (e.g., Gqi5) that forces the Gi-coupled receptor to signal through the Gq (calcium-releasing) pathway.
Step-by-Step Methodology:
-
Cell Preparation: Plate HEK293 cells stably expressing human mGluR2 and Gqi5 in 384-well black/clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C.
-
Dye Loading: Remove media and add 20 µL of Fluo-4 AM calcium-sensitive dye in assay buffer containing probenecid (to prevent active dye extrusion by multidrug resistance pumps). Incubate for 60 mins at 37°C.
-
Compound Addition (PAM Phase): Add 10 µL of the test compound (e.g., thiadiazolo[3,4-b]pyridine analogue) serially diluted in assay buffer. Read baseline fluorescence for 2 minutes.
-
Self-Validation Check: A pure PAM should produce no calcium flux on its own. If a signal is detected here, the compound has unwanted orthosteric agonist activity.
-
-
Glutamate Challenge: Add an EC20 concentration of glutamate (the empirically determined concentration that elicits 20% of the maximum receptor response).
-
Measurement & Analysis: Record the peak fluorescence. Calculate the EC50 of the PAM based on its ability to shift the glutamate concentration-response curve to the left.
Protocol 2: In Vivo Efficacy (PCP-Induced Hyperlocomotion Assay)
Causality: Phencyclidine (PCP) is an NMDA receptor antagonist that induces a hyperdopaminergic and hyperglutamatergic state in rodents, closely mimicking the positive symptoms of human schizophrenia. Effective mGluR2 PAMs suppress this excessive presynaptic glutamate release, normalizing locomotor activity.
Step-by-Step Methodology:
-
Animal Habituation: Acclimate adult male Sprague-Dawley rats to open-field locomotor activity chambers for 60 minutes to establish a baseline.
-
Dosing: Administer the test compound via oral gavage (PO) at doses ranging from 1 to 30 mg/kg. Use vehicle-treated rats as a negative control.
-
Pre-treatment Interval: Wait for the compound's Tmax (determined via prior PK studies, typically 60-120 minutes) to ensure optimal CNS exposure.
-
PCP Challenge: Administer PCP (3.2 mg/kg, subcutaneous).
-
Data Acquisition: Record ambulatory counts (distance traveled) using infrared beam breaks for 120 minutes post-PCP injection.
-
Validation (CSF Sampling): Immediately post-assay, sacrifice the animals and collect cerebrospinal fluid (CSF). Quantify the unbound drug concentration via LC-MS/MS.
-
Self-Validation Check: Efficacy is only validated if the free CSF concentration meets or closely aligns with the in vitro EC50. If efficacy occurs at concentrations far below the EC50, the effect is likely driven by off-target sedation or toxicity rather than mGluR2 engagement.
-
Conclusion
The evolution from 1,3-dihydro[1,2,5]thiadiazolo[3,4-b]pyridine 2,2-dioxides to advanced aza-benzimidazolones highlights the critical role of multi-parameter optimization in CNS drug discovery. While the thiadiazole dioxide core provides exceptional mGluR2 potentiation, balancing lipophilic ligand efficiency and mitigating CYP TDI liabilities remain the primary hurdles for this chemotype. By employing rigorous, causality-driven in vitro and in vivo protocols, researchers can systematically navigate these SAR landscapes to develop safe, highly efficacious antipsychotic therapeutics.
References
- Layton ME, Kelly MJ, Hartingh TJ. "Positive allosteric modulators of mGluR2." Patent (2015).
- Pero JE, Rossi MA, Kelly MJ, et al. "Optimization of Novel Aza-benzimidazolone mGluR2 PAM's with respect to LLE and PK Properties and Mitigation of CYP TDI." ACS Medicinal Chemistry Letters, 2016.
- Hartingh TJ, et al. "Systematic investigation of aryl-SAR led to the identification of compound 27 as a potent and highly selective mGlu2 PAM." ResearchGate, 2009.
[1,2,5]Thiadiazolo[3,4-b]pyridine: Proper Disposal Procedures & Safety Protocol
[1]
Executive Safety Overview
Immediate Action Required: Treat [1,2,5]Thiadiazolo[3,4-b]pyridine (CAS: Variable by derivative, Parent structure analog to 1722-12-9) as a Hazardous Organic Substance with high nitrogen and sulfur content.
Unlike standard organic waste, this fused bicyclic system presents specific risks during thermal decomposition. It is not suitable for standard drain disposal or routine trash.[1] The 1,2,5-thiadiazole ring confers thermal stability up to ~200°C, but upon combustion, it releases toxic sulfur oxides (
GHS Classification (Derived from Structural Analogs):
Chemical Profile & Stability Logic
Understanding the molecule's behavior dictates the disposal path.
| Property | Characteristic | Disposal Implication |
| Structure | Fused Pyridine + 1,2,5-Thiadiazole | High Nitrogen/Sulfur ratio. Do not mix with oxidizers (risk of energetic reaction). |
| Solubility | Low in water; Soluble in DMSO, MeOH, DCM | Organic Waste Stream . Do not attempt aqueous neutralization. |
| Reactivity | Weakly basic (Pyridine nitrogen) | Compatible with non-halogenated organic solvents. Incompatible with strong acids/oxidizers.[3][7] |
| Thermal | Stable < 200°C | Safe for storage; requires high-temp incineration (>800°C) for complete destruction. |
Pre-Disposal Segregation & Handling
The Golden Rule: Segregation prevents "cocktail" reactions in the waste drum.
A. Solid Waste (Pure Substance/Spill Cleanup)
-
Container: High-density polyethylene (HDPE) or amber glass wide-mouth jar.
-
Labeling: Must read "Hazardous Waste - Toxic/Irritant - Organosulfur Compound."
-
Segregation: Keep separate from oxidizers (e.g., nitrates, perchlorates) to prevent potential energetic decomposition of the thiadiazole ring.
B. Liquid Waste (Reaction Mixtures/Mother Liquors)
-
Halogenated Solvent Stream: If dissolved in DCM or Chloroform.
-
Non-Halogenated Stream: If dissolved in Methanol, Ethanol, or Ethyl Acetate.
-
Prohibited: Do not mix with aqueous acidic waste streams (potential for exothermic protonation or hydrolysis).
Detailed Disposal Protocols
Protocol A: Routine Laboratory Waste
Objective: Safe transfer of reaction byproducts to institutional waste management.
-
Quenching (If Reactive Intermediates Present):
-
If the thiadiazolo-pyridine was used as a scaffold in a reaction with reactive species (e.g., acyl chlorides, strong bases), quench the reaction mixture carefully with saturated ammonium chloride (
) or water before adding to the waste container.
-
-
Solvent Dilution:
-
Ensure the compound is fully dissolved or suspended in a compatible solvent (e.g., acetone or ethanol) to prevent crystallization in the waste drum.
-
-
Transfer:
-
Pour into the Satellite Accumulation Area container designated for "Organic Solvents (High N/S Content)."
-
-
Documentation:
-
Log the approximate mass of [1,2,5]Thiadiazolo[3,4-b]pyridine added. This is critical for the incineration facility to adjust scrubbers for
load.
-
Protocol B: Spill Cleanup (Solid/Powder)
Objective: Containment without generating airborne dust.[1][5][6][8]
-
PPE: Nitrile gloves (double gloved), safety goggles, lab coat, and N95 particulate respirator (dust hazard).
-
Containment: Cover the spill with a damp paper towel (dampened with ethanol or water) to prevent dust dispersal.
-
Collection:
-
Use a plastic scoop or dustpan.
-
Do not use a brush (generates static/dust).
-
-
Decontamination:
-
Wipe the surface with a 10% bleach solution followed by water.
-
Collect all wipes into the solid hazardous waste bag (poly-bag).
-
Protocol C: Final Destruction (Facility Level)
Note: This section is for the EHS coordinator arranging off-site disposal.
-
Method: Rotary Kiln Incineration.
-
Requirement: Flue gas scrubbing (Wet Scrubber/Caustic Soda) is mandatory to capture Sulfur Dioxide (
) and Nitrogen Oxides ( ). -
Code: Classify as Non-Halogenated Organic Waste (unless mixed with halogens).
-
RCRA Consideration: While not explicitly P-listed, treat as Toxic (T) due to pyridine functionality.
Decision Workflows (Visualized)
Diagram 1: Waste Stream Decision Tree
This logic ensures the compound never enters an incompatible stream.
Caption: Logical workflow for segregating [1,2,5]Thiadiazolo[3,4-b]pyridine waste based on physical state and solvent carrier.
Diagram 2: Combustion Hazard Mechanism
Why we require scrubbers: The breakdown of the N-S-N ring system.
Caption: Thermal decomposition pathway illustrating the release of acid gases requiring neutralization scrubbers.
References
-
PubChem. [1,2,5]Thiadiazolo[3,4-c]pyridine (Isomer Analog) Compound Summary. National Library of Medicine. Available at: [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
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- 3. fishersci.at [fishersci.at]
- 4. static.cymitquimica.com [static.cymitquimica.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 8. fishersci.com [fishersci.com]
Personal Protective Equipment (PPE) & Handling Guide: [1,2,5]Thiadiazolo[3,4-b]pyridine
Executive Safety Summary (BLUF)
[1,2,5]Thiadiazolo[3,4-b]pyridine is a fused heterocyclic intermediate used primarily in the synthesis of donor-acceptor polymers for organic photovoltaics and medicinal chemistry scaffolds.
While often classified generically as an "Irritant" (H315/H319/H335) and "Harmful if Swallowed" (H302), its planar, fused-ring structure suggests potential for biological intercalation. Therefore, dust control is the critical safety parameter. Treat this compound as a potential sensitizer and potent respiratory irritant. Standard "lab coat and glasses" protocols are insufficient during the weighing and transfer phases.
Hazard Identification & Risk Assessment
Before selecting PPE, we must understand the specific mechanism of risk.
| Hazard Class | H-Code | Mechanism of Action | Operational Implication |
| Acute Toxicity (Oral) | H302 | Systemic absorption via mucous membranes. | Zero-tolerance for hand-to-mouth transfer. Double-gloving is mandatory to prevent cross-contamination of surfaces (phones, door handles). |
| Skin/Eye Irritant | H315/H319 | Reaction with moisture in eyes/skin to form acidic byproducts or direct tissue interaction. | Goggle Seal: Standard safety glasses allow dust entry from the side. Vented goggles are required for powder handling. |
| STOT-SE (Respiratory) | H335 | Irritation of the upper respiratory tract. | Engineering Controls: All open handling must occur inside a certified fume hood. |
PPE Selection Matrix
Rationale: PPE requirements fluctuate based on the physical state of the compound.
Scenario A: Solid State Handling (Weighing, Transfer, Storage)
Risk: Airborne dust generation (electrostatic potential).
| Body Zone | Recommended Equipment | Technical Specification & Rationale |
| Respiratory | Fume Hood (Primary) | Face Velocity: 80–100 fpm. Sash at proper working height. Note: If hood is unavailable, a P100/N95 respirator is the absolute minimum backup, but not recommended for routine use. |
| Eyes | Chemical Splash Goggles | Spec: Indirect venting (ANSI Z87.1). Why: Safety glasses fail to protect against floating micro-particulates that can bypass side shields. |
| Hands | Double Nitrile Gloves | Inner: 4 mil (0.10 mm) Nitrile (inspection layer). Outer: 5-8 mil Nitrile (barrier layer). Why: Allows removal of outer glove immediately after weighing to prevent contaminating the lab environment. |
| Body | Lab Coat (High-Neck) | Material: Cotton/Poly blend (standard) or Tyvek (if handling >10g). Why: Synthetic powders cling to synthetic clothing fibers via static. |
Scenario B: Solution State Handling (Reaction, Extraction, HPLC)
Risk: Solvent permeation carrying the compound through the glove.
| Body Zone | Recommended Equipment | Technical Specification & Rationale |
| Hands | Solvent-Specific Gloves | DCM/Chloroform: PVA or Silver Shield® laminates (Nitrile degrades in <5 mins). DMF/DMSO: Butyl Rubber or thick Nitrile (>8 mil). Alcohols/Water: Standard Nitrile. |
| Eyes | Safety Glasses | Side shields required.[1] Goggles are necessary only if refluxing or under pressure. |
| Body | Standard Lab Coat | Buttoned fully. |
Operational Protocol: The "Zero-Dust" Transfer Method
Standard weighing boats often generate static, causing this powder to "jump" and contaminate the balance area. Use this field-proven technique:
-
Preparation:
-
Place a disposable anti-static mat or a grounded aluminum foil sheet inside the fume hood balance area.
-
Don double nitrile gloves.
-
-
Weighing:
-
Use a glass weighing funnel or a long-neck volumetric flask directly. Avoid plastic weigh boats if possible due to static.
-
Technique: Do not tap the spatula against the container rim. Use a gentle rolling motion to deposit the solid.
-
-
Transfer:
-
If the compound is on the threads of the vial, wipe with a Kimwipe dampened in ethanol inside the hood before closing.
-
The "Dirty Hand" Rule: Your outer gloves are now considered contaminated. Strip them off inside the hood and dispose of them into solid waste before touching the sash or removing the sample.
-
-
Decontamination:
-
Wipe the balance area with a wet paper towel (ethanol/water). Dry sweeping generates dust—never dry sweep.
-
Visualization: Safety Decision Logic
This workflow illustrates the decision-making process for safe handling.
Figure 1: Decision tree for selecting appropriate PPE and Engineering controls based on physical state and solvent carrier.
Emergency Response & Disposal
Accidental Exposure
-
Inhalation: Move immediately to fresh air. If breathing is difficult, seek medical attention. The compound is a mucous membrane irritant.
-
Skin Contact: Wash with soap and water for 15 minutes .[2][3] Do not use alcohol/acetone to wash skin, as this may increase permeation.
-
Eye Contact: Flush with water for 15 minutes, lifting eyelids.[2][3] Contact lenses must be removed.[1][2]
Disposal Protocol
-
Waste Stream: As a nitrogen/sulfur-containing heterocycle, this must not go down the drain.
-
Solid Waste: Label as "Hazardous Solid Waste - Toxic/Irritant."
-
Liquid Waste: Segregate based on solvent (Halogenated vs. Non-Halogenated).
-
Destruction: Incineration is the preferred method for thiadiazole derivatives to ensure complete thermal decomposition of the ring system [1].
References
-
PubChem. (2023). Compound Summary for CID 57993705: [1,2,5]Thiadiazolo[3,4-c]pyridine.[4] National Library of Medicine. Retrieved from [Link]
Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
